Technical Documentation Center

N-(2-chlorobenzyl)-2-methoxyethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-chlorobenzyl)-2-methoxyethanamine
  • CAS: 823188-40-5

Core Science & Biosynthesis

Foundational

Deconvoluting the In Vitro Mechanism of Action of Early-Stage Pharmacophores: A Case Study on N-(2-chlorobenzyl)-2-methoxyethanamine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Core Rationale In early-stage drug discovery, chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Core Rationale

In early-stage drug discovery, chemical libraries often yield low-molecular-weight hits with promising phenotypic activity but unknown molecular targets. N-(2-chlorobenzyl)-2-methoxyethanamine (NCME; CAS 823188-40-5) is a prime example of such a pharmacophore. Structurally, it is a secondary amine featuring a halogenated benzyl group and a methoxyethyl chain—motifs frequently associated with neuroactive compounds, kinase inhibitors, and epigenetic modulators.

As a Senior Application Scientist, the challenge is not merely to document what this compound does, but to rigorously prove how and why it works. Establishing an in vitro Mechanism of Action (MoA) requires a target-agnostic, self-validating pipeline that moves from unbiased cellular engagement to precise biophysical kinetics. This whitepaper outlines a field-proven, multi-modal workflow for elucidating the MoA of uncharacterized small molecules like NCME.

MoA_Workflow A 1. Phenotypic Triage (Cell Viability/Morphology) B 2. Target Deconvolution (CETSA & ABPP) A->B Active Hit C 3. Biophysical Validation (SPR Kinetics) B->C Putative Target D 4. Functional Profiling (Downstream Signaling) C->D Confirmed Binding

Fig 1: End-to-end in vitro MoA elucidation workflow for early-stage pharmacophores.

Phase 1: Unbiased Target Deconvolution

When the target is unknown, tagging a small molecule like NCME (MW ~200 g/mol ) with a bulky fluorophore or biotin linker will inevitably destroy its native binding properties. Therefore, we must rely on label-free, thermodynamically grounded methodologies.

Cellular Thermal Shift Assay (CETSA)

The Causality: Proteins unfold and aggregate when heated. However, when a small molecule binds to a target protein, the free energy of the system decreases, thermodynamically stabilizing the protein against thermal denaturation[1]. By treating live cells with NCME and applying a thermal gradient, we can identify the specific proteins that resist aggregation, thereby mapping direct target engagement in a native physiological environment[1].

Protocol: Step-by-Step CETSA Workflow Self-Validation Check: Always include a vehicle (DMSO) control and a known broad-spectrum inhibitor (e.g., Staurosporine) in parallel to ensure the thermal gradient effectively denatures the baseline proteome.

  • Cell Dosing: Culture the target cell line (e.g., HEK293T) to 80% confluency. Treat cells with 10 µM NCME or 0.1% DMSO for 1 hour at 37°C to allow for intracellular equilibration.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes (50 µL each). Subject the tubes to a thermal gradient (e.g., 40°C to 64°C in 3°C increments) for exactly 3 minutes using a thermocycler, followed by 3 minutes at 25°C.

  • Lysis: Add a non-denaturing lysis buffer (e.g., NP-40 based) supplemented with protease inhibitors. Subject to 3 freeze-thaw cycles using liquid nitrogen to ensure complete membrane disruption without denaturing the soluble proteins.

  • Isolation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The unbound, denatured proteins will pellet, while the NCME-stabilized proteins remain in the supernatant.

  • Quantification: Analyze the soluble fraction via quantitative multiplexed LC-MS/MS (for unbiased discovery) or Western Blot (if screening against a specific hypothesized protein family).

CETSA_Mechanism A Live Cells + NCME Compound B Heat Treatment (Thermal Gradient) A->B C Cell Lysis & Centrifugation B->C D Soluble Fraction Quantification C->D

Fig 2: Step-by-step methodology of the Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP)

The Causality: If NCME possesses an electrophilic center or acts as a competitive active-site inhibitor, it will block the binding of known reactive probes. ABPP utilizes broad-spectrum, activity-based probes (ABPs) that covalently tag active enzymes[2]. By pre-incubating the proteome with NCME, we can observe which enzyme active sites are protected from the ABP, revealing the compound's specific functional targets[2].

Phase 2: Biophysical Validation and Kinetics

Once CETSA and ABPP identify a putative target (let us designate it Target Protein Alpha or TPA), we must prove direct binding. Co-immunoprecipitation or cellular assays cannot rule out allosteric multi-protein complexes. We require isolated biophysical validation.

Surface Plasmon Resonance (SPR)

The Causality: SPR measures real-time changes in the refractive index near a sensor surface. When NCME flows over an immobilized TPA, the accumulation of mass alters the angle of polarized light reflection[3]. This allows us to calculate not just the overall affinity ( KD​ ), but the critical kinetic rates: association ( kon​ ) and dissociation ( koff​ )[3]. A drug's residence time ( 1/koff​ ) is often a better predictor of in vivo efficacy than raw affinity.

Protocol: Step-by-Step SPR Workflow Self-Validation Check: Immobilize a structurally similar but inactive mutant protein on a reference flow cell to subtract non-specific binding and bulk refractive index shifts.

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Ligand Immobilization: Inject recombinant TPA (diluted in sodium acetate buffer, pH below the protein's pI) until a target immobilization level of ~2000 Response Units (RU) is achieved. Quench remaining active esters with 1M Ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of NCME (e.g., 3.12 µM down to 48 nM) in running buffer (e.g., PBS-P+ with 1% DMSO).

  • Kinetic Injection: Inject the NCME concentration series over both the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Synthesis

To synthesize the findings of this MoA pipeline, all data must be cross-referenced. Below is a representative data matrix illustrating how NCME's interaction with a putative target would be evaluated.

Table 1: Quantitative Profiling of NCME against Putative Target (Representative Data)

Assay TypeParameter MeasuredValueCausality / Interpretation
Phenotypic (HCS) IC50​ (Cell Viability)12.5 µMBaseline cellular potency; establishes the concentration window for target engagement.
CETSA ΔTm​ (Thermal Shift)+4.2 °CSignificant thermodynamic stabilization confirms intracellular target engagement.
SPR KD​ (Equilibrium Affinity)840 nMSub-micromolar affinity confirms direct, specific binding to the isolated protein.
SPR kon​ (Association Rate) 1.2×104 M−1s−1 Moderate target recognition speed; typical for unoptimized early-stage pharmacophores.
SPR koff​ (Dissociation Rate) 1.0×10−2 s−1 Fast off-rate indicates transient target occupancy, suggesting a need for lead optimization.

Conclusion

Elucidating the mechanism of action for early-stage screening hits like N-(2-chlorobenzyl)-2-methoxyethanamine requires a departure from assumption-based testing. By employing a rigorous, causality-driven pipeline—starting with label-free cellular target engagement (CETSA) and culminating in high-resolution biophysical kinetics (SPR)—researchers can confidently de-risk pharmacophores, transforming ambiguous chemical hits into validated therapeutic leads.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Available at:[Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1 Pt A), 43-55. Available at:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of N-(2-chlorobenzyl)-2-methoxyethanamine

A Predictive Systems Biology and Assay Validation Whitepaper Prepared for Preclinical Drug Development Professionals and Application Scientists Executive Summary In early-stage drug discovery, the evaluation of fragment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Systems Biology and Assay Validation Whitepaper Prepared for Preclinical Drug Development Professionals and Application Scientists

Executive Summary

In early-stage drug discovery, the evaluation of fragment hits and secondary amine building blocks requires a rigorous, predictive approach to mitigate downstream attrition. N-(2-chlorobenzyl)-2-methoxyethanamine (CAS: 1158415-87-2) is a versatile, lipophilic secondary amine[1]. While it is primarily utilized as a synthetic intermediate or screening library fragment[2], its structural architecture—combining an electron-withdrawn aromatic ring (2-chlorobenzyl) with a flexible, hydrogen-bonding aliphatic chain (2-methoxyethyl)—presents a highly druggable scaffold.

As a Senior Application Scientist, I approach the profiling of this compound not merely as a data collection exercise, but as a predictive systems biology challenge. This whitepaper establishes a comprehensive framework for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profile of N-(2-chlorobenzyl)-2-methoxyethanamine, detailing the causality behind specific in vitro assay selections and providing self-validating experimental protocols.

Physicochemical Properties & Predictive ADME

The foundational step in predicting a compound's behavior in vivo is defining its physicochemical constraints. N-(2-chlorobenzyl)-2-methoxyethanamine strictly adheres to Lipinski’s Rule of Five, suggesting excellent oral bioavailability.

Quantitative Structural Parameters
PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 199.68 g/mol (Free base)Highly favorable for passive membrane diffusion.
LogP (Lipophilicity) 2.1 – 2.5Optimal for balancing aqueous solubility and lipid permeability.
pKa (Basic Amine) 8.8 – 9.2Predominantly protonated at physiological pH (7.4), driving tissue distribution and potential lysosomal trapping.
Polar Surface Area 21.3 ŲHigh probability of Blood-Brain Barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 2Low desolvation energy required for receptor pocket entry.
Metabolic Liability: The CYP450 Axis

Secondary amines are notorious for their specific metabolic vulnerabilities. The primary metabolic clearance pathway for N-(2-chlorobenzyl)-2-methoxyethanamine is anticipated to be Cytochrome P450 (CYP450)-catalyzed N-dealkylation .

Mechanistically, CYP450 enzymes (likely CYP2D6 or CYP3A4) abstract a hydrogen from the α -carbon adjacent to the amine, forming an unstable carbinolamine intermediate. This intermediate spontaneously collapses, cleaving the C-N bond[3]. For this specific compound, N-dealkylation will yield 2-chlorobenzylamine (a primary amine) and methoxyacetaldehyde (a reactive electrophile) [4]. A secondary, albeit slower, pathway is O-demethylation of the terminal methoxy group.

Metabolism Parent N-(2-chlorobenzyl)- 2-methoxyethanamine NDealkyl 2-chlorobenzylamine (Primary Amine) Parent->NDealkyl CYP450 N-dealkylation ODemethyl N-(2-chlorobenzyl)- 2-hydroxyethanamine Parent->ODemethyl CYP450 O-demethylation Aldehyde Methoxyacetaldehyde (Reactive) Parent->Aldehyde CYP450 N-dealkylation

Proposed CYP450-mediated metabolic pathways for the compound.

Pharmacodynamic Hypothesis: Target Engagement

The structural homology of N-(2-chlorobenzyl)-2-methoxyethanamine to endogenous phenethylamines and synthetic benzylamines strongly suggests an affinity for aminergic G-Protein Coupled Receptors (GPCRs).

  • Trace Amine-Associated Receptor 1 (TAAR1): The 2-chlorobenzyl moiety mimics the aromatic core of trace amines. TAAR1 activation is a major target for novel antipsychotics and neuromodulators.

  • Sigma-1 Receptors: The combination of a lipophilic aromatic ring and a basic amine separated by a flexible linker is the classic pharmacophore for Sigma-1 receptor binding, implicating potential neuroprotective efficacy.

Self-Validating Experimental Protocols

To empirically validate the predictive models above, a tiered in vitro screening cascade must be executed. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity [5].

Workflow Compound Compound Input PhysChem Physicochemical Profiling Compound->PhysChem Permeability Caco-2 Permeability PhysChem->Permeability Metabolism HLM Stability PhysChem->Metabolism PD GPCR Activation Assay Permeability->PD Metabolism->PD

Tiered preclinical in vitro ADME and pharmacodynamic screening workflow.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability

Objective: Determine the intrinsic clearance ( CLint​ ) and identify N-dealkylation metabolites [6]. Causality: Microsomes contain robust CYP450 activity but lack Phase II cytosolic enzymes. This isolates Phase I oxidative metabolism. We utilize cold acetonitrile quenching to instantaneously precipitate proteins and halt enzymatic activity, preventing the overestimation of clearance.

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Mix HLM (final protein concentration 0.5 mg/mL) with N-(2-chlorobenzyl)-2-methoxyethanamine (final concentration 1 µM) in the buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Self-Validation Control: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control). A minus-NADPH control must be included to rule out chemical instability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition (m/z 200 fragment) and scanning for the primary amine metabolite (m/z 142).

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and screen for P-glycoprotein (P-gp) efflux liability. Causality: A pH gradient (Apical 6.5 / Basolateral 7.4) is employed to accurately model the microclimate of the human small intestine. Because the compound is a basic amine (pKa ~9), its ionization state will dictate its transcellular passive diffusion rate.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Dosing: Add 10 µM of the compound in HBSS buffer (pH 6.5) to the apical chamber for A-to-B transport, or in HBSS (pH 7.4) to the basolateral chamber for B-to-A transport.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Self-Validation Control: Co-incubate with Lucifer Yellow (a paracellular marker) to confirm monolayer integrity post-assay. If Lucifer Yellow Papp​>1×10−6 cm/s, the monolayer is compromised, and the data is voided.

  • Quantification: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2 indicates active efflux.

Protocol 3: TAAR1 GPCR cAMP Accumulation Assay

Objective: Evaluate the pharmacodynamic efficacy of the compound as a TAAR1 agonist. Causality: TAAR1 is a Gs​ -coupled receptor. Activation leads to adenylyl cyclase stimulation and subsequent cAMP production. Measuring intracellular cAMP provides a direct, amplified readout of target engagement.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well plate.

  • Stimulation: Treat cells with serial dilutions of N-(2-chlorobenzyl)-2-methoxyethanamine (10 pM to 10 µM) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Detection: After 30 minutes at 37°C, lyse the cells and add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent (e.g., Cisbio cAMP Gs Dynamic kit).

  • Self-Validation Control: Use β -phenylethylamine (PEA) as a full agonist positive control to normalize the Emax​ response.

  • Data Fitting: Plot the TR-FRET ratio against log[Compound] to derive the EC50​ using a 4-parameter logistic non-linear regression model.

References

  • ChemicalBook. N-(2-chlorobenzyl)-2-methoxyethanamine hydrochloride (CAS 1158415-87-2) Information. Retrieved from [1]

  • Chemspace. amine hydrochloride - C10H15Cl2NO. Retrieved from [2]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [5]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [6]

  • MDPI Pharmaceuticals. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Retrieved from [4]

  • Frontiers in Chemistry. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. (2017). Retrieved from [3]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of N-(2-chlorobenzyl)-2-methoxyethanamine

Executive Summary N-(2-chlorobenzyl)-2-methoxyethanamine is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and drug discovery. Structurally, it combines a halogenated benzyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-chlorobenzyl)-2-methoxyethanamine is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and drug discovery. Structurally, it combines a halogenated benzyl moiety with a flexible, ether-containing aliphatic chain. This specific molecular architecture makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors, G-protein coupled receptors (GPCRs), and kinase enzymes.

This whitepaper provides an authoritative guide on the compound's physicochemical properties, structural rationale, and a self-validating synthetic protocol designed to maximize yield and purity.

Physicochemical Properties & Structural Data

The compound is most commonly handled and stored as a hydrochloride salt to prevent oxidative degradation and improve handling characteristics. The free base is a viscous oil at room temperature, whereas the HCl salt forms a stable, non-hygroscopic crystalline solid[ChemicalBook][1].

PropertyFree BaseHydrochloride Salt
CAS Number N/A (Unregistered Base)1158415-87-2
Molecular Formula C₁₀H₁₄ClNOC₁₀H₁₅Cl₂NO
Molecular Weight 199.68 g/mol 236.14 g/mol
Physical State Viscous OilCrystalline Solid
SMILES COCCNCC1=CC=CC=C1ClCl.COCCNCC1=CC=CC=C1Cl
Boiling Point ~263.6 °C at 760 mmHgN/A (Decomposes)
Density ~1.094 g/cm³N/A

*Note: Boiling point and density values are closely extrapolated from the well-characterized regioisomer N-(4-chlorobenzyl)-2-methoxyethanamine (CAS 827328-39-2) due to near-identical intermolecular forces[BOC Sciences][].

Structural Rationale & Pharmacophore Mapping

In drug design, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The architecture of N-(2-chlorobenzyl)-2-methoxyethanamine is deliberately chosen for the following mechanistic reasons:

  • Ortho-Chloro Substitution : The chlorine atom at the 2-position of the benzyl ring provides significant steric shielding. This restricts the rotation of the benzylic C-N bond, locking the molecule into specific bioactive conformations that often enhance target receptor affinity. Furthermore, the halogen acts as a potential site for halogen bonding within hydrophobic protein pockets.

  • Secondary Amine Handle : With a pKa of approximately 8.5–9.0, the amine is predominantly protonated at physiological pH, ensuring good aqueous solubility. It serves as the primary reactive site for downstream amidation, urea formation, or transition-metal-catalyzed cross-coupling.

  • Methoxyethyl Tail : Compared to a purely lipophilic alkyl chain (e.g., a propyl group), the ether oxygen introduces a hydrogen bond acceptor. This subtly lowers the overall LogP, modulating blood-brain barrier (BBB) permeability and preventing the molecule from becoming excessively lipophilic.

SARLogic Core N-(2-chlorobenzyl)- 2-methoxyethanamine OrthoCl 2-Chloro Substitution - Steric Shielding - Halogen Bonding - Increased LogP Core->OrthoCl Amine Secondary Amine - H-Bond Donor/Acceptor - Salt Formation (HCl) Core->Amine Methoxy Methoxyethyl Tail - H-Bond Acceptor - Conformational Flexibility Core->Methoxy

Pharmacophore mapping and structural rationale for N-(2-chlorobenzyl)-2-methoxyethanamine.

Chemical Synthesis: Reductive Amination Protocol

Causality in Synthesis Design : Direct alkylation of 2-methoxyethanamine using 2-chlorobenzyl chloride is notoriously difficult to control, frequently resulting in over-alkylation and the formation of unwanted tertiary amines. To ensure absolute selectivity for the secondary amine, a reductive amination pathway utilizing 2-chlorobenzaldehyde is the industry standard[Google Patents][3].

SynthesisWorkflow Step1 2-Chlorobenzaldehyde + 2-Methoxyethanamine Step2 Imine Formation (Solvent: DCM, RT) Step1->Step2 Condensation Step3 Reduction (NaBH(OAc)3, 0 °C to RT) Step2->Step3 Reductive Amination Step4 Workup & Extraction (Aqueous NaHCO3, EtOAc) Step3->Step4 Quench Step5 N-(2-chlorobenzyl)- 2-methoxyethanamine Step4->Step5 Purification

Step-by-step reductive amination workflow for synthesizing N-(2-chlorobenzyl)-2-methoxyethanamine.

Step-by-Step Methodology (Self-Validating System)
  • Imine Condensation :

    • Action : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chlorobenzaldehyde (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add 2-methoxyethanamine (1.05 eq, 10.5 mmol) dropwise at room temperature.

    • Causality : A slight stoichiometric excess of the amine drives the equilibrium toward complete imine formation. Anhydrous DCM prevents the hydrolysis of the intermediate imine back into the starting materials.

    • Validation Checkpoint : Stir for 2 hours. Analyze an aliquot via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot confirms quantitative imine formation. Do not proceed to reduction until the aldehyde is fully consumed to prevent the formation of 2-chlorobenzyl alcohol.

  • Selective Reduction :

    • Action : Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq, 15 mmol). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Causality : STAB is a mild, sterically bulky hydride source. It selectively reduces the protonated iminium ion much faster than it reduces unreacted aldehydes, ensuring high chemoselectivity.

  • Quench and Workup :

    • Action : Quench the reaction carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality : The basic NaHCO₃ quench neutralizes residual acetic acid (generated from STAB) and ensures the product is entirely in its free base form, driving it efficiently into the organic extraction phase.

  • Salt Formation (Optional but Recommended) :

    • Action : Dissolve the crude free base in diethyl ether. Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under a vacuum to yield N-(2-chlorobenzyl)-2-methoxyethanamine hydrochloride[ChemSpace][4].

Analytical Characterization & Validation Standards

To verify the integrity of the synthesized compound, the following analytical benchmarks must be met:

  • LC-MS (ESI+) : The mass spectrum must display the characteristic 3:1 isotopic ratio indicative of a mono-chlorinated species. The primary molecular ion peak [M+H]+ should appear at m/z 200.1 (for ³⁵Cl) and m/z 202.1 (for ³⁷Cl).

  • ¹H NMR (400 MHz, CDCl₃) Expected Shifts :

    • δ 7.40 – 7.15 (m, 4H) : Aromatic protons of the 2-chlorobenzyl ring. The ortho-chloro group induces a slight downfield shift compared to an unsubstituted benzylamine due to its electron-withdrawing inductive (-I) effect.

    • δ 3.90 (s, 2H) : Benzylic methylene protons (-CH₂-Ar).

    • δ 3.50 (t, J = 5.2 Hz, 2H) : Ethylene bridge protons adjacent to the oxygen (-CH₂-O-).

    • δ 3.35 (s, 3H) : Terminal methoxy protons (-OCH₃).

    • δ 2.80 (t, J = 5.2 Hz, 2H) : Ethylene bridge protons adjacent to the nitrogen (-CH₂-N-).

    • δ 1.80 (br s, 1H) : Secondary amine proton (N-H), which exchanges with D₂O.

References

  • ChemSpace . "amine hydrochloride - C10H15Cl2NO". Retrieved from:[Link]

  • Google Patents. "WO2005092858A2 - Alpha aryl or heteroaryl methyl beta piperidino propanamide compounds as orl1-receptor antagonist" (Details on reductive amination of 2-chlorobenzaldehyde).

Sources

Exploratory

Crystal Structure and Conformational Stereochemistry of N-(2-chlorobenzyl)-2-methoxyethanamine: A Comprehensive Structural Analysis Guide

Executive Summary N-(2-chlorobenzyl)-2-methoxyethanamine (Free base: C10​H14​ClNO ; Hydrochloride salt CAS: 1158415-87-2[1]) is a highly versatile building block utilized in the synthesis of neuroactive compounds and tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-chlorobenzyl)-2-methoxyethanamine (Free base: C10​H14​ClNO ; Hydrochloride salt CAS: 1158415-87-2[1]) is a highly versatile building block utilized in the synthesis of neuroactive compounds and targeted therapeutics. Because the molecule lacks a stereogenic center, its "stereochemistry" is entirely defined by its conformational isomerism —specifically, the rotational dynamics of its flexible ether-amine backbone and the spatial orientation of the rigid 2-chlorobenzyl moiety.

This whitepaper provides an in-depth methodological framework for determining the crystal structure of N-(2-chlorobenzyl)-2-methoxyethanamine. By detailing the causality behind crystallographic choices, advanced refinement techniques, and the theoretical underpinnings of the gauche effect, this guide serves as a definitive resource for researchers investigating flexible organic salts.

Conformational Stereochemistry: The Gauche Effect vs. Steric Hindrance

Understanding the 3D conformation of N-(2-chlorobenzyl)-2-methoxyethanamine requires analyzing the rotational isomers of its O−C−C−N backbone. In simple aliphatic chains, steric repulsion dictates that the anti conformation (torsion angle θ≈180∘ ) is the global energy minimum. However, in 1,2-disubstituted ethanes containing highly electronegative heteroatoms (like oxygen and nitrogen), the system often exhibits the gauche effect [2].

The Mechanistic Causality of the Gauche Preference
  • Hyperconjugation: The gauche conformation ( θ≈60∘ ) allows for stabilizing orbital overlap between the bonding σC-H​ orbitals and the anti-bonding σC-O∗​ or σC-N∗​ orbitals.

  • Intramolecular Hydrogen Bonding: When protonated to form the hydrochloride salt, the ammonium nitrogen ( NH2+​ ) acts as a strong hydrogen bond donor. The gauche conformation brings the methoxy oxygen into close proximity, facilitating a stabilizing intramolecular N-H⋯O hydrogen bond[2].

  • Halogen Bonding: The chlorine atom on the benzyl ring possesses an anisotropic electron density distribution (a σ -hole). Depending on the crystal packing, the benzyl group will rotate to maximize intermolecular halogen bonding ( Cl⋯Cl or Cl⋯O ) and π−π stacking interactions.

ConformationalAnalysis A N-(2-chlorobenzyl)-2-methoxyethanamine (Flexible Backbone) B O-C-C-N Torsion Angle Analysis A->B C Benzyl-N Rotation Analysis A->C D Gauche Conformer (Stabilized by Dipole/H-bond) B->D Electronegative Substituents E Anti Conformer (Sterically Favored) B->E Steric Bulk F Halogen Bonding (Cl···H/O) C->F G π-π Stacking C->G

Figure 1: Logical workflow for analyzing the conformational stereochemistry of flexible ether-amines.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

The free base of N-(2-chlorobenzyl)-2-methoxyethanamine is highly flexible, making it difficult to crystallize directly. To overcome this, the molecule must be converted into its hydrochloride salt[3]. The introduction of ionic interactions drastically increases the lattice energy, yielding high-quality single crystals.

Step-by-Step Methodology

Step 1: Salt Formation & Purification

  • Dissolve 1.0 eq of N-(2-chlorobenzyl)-2-methoxyethanamine free base in anhydrous diethyl ether at 0∘C .

  • Slowly bubble dry HCl gas into the solution (or add 1.1 eq of ethereal HCl ) until precipitation ceases.

  • Filter the resulting N-(2-chlorobenzyl)-2-methoxyethanaminium chloride and dry under vacuum.

Step 2: Crystal Growth via Vapor Diffusion

  • Dissolve 20 mg of the salt in a minimum volume of methanol (solvent) inside a 2 mL inner vial.

  • Place the open inner vial into a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent).

  • Seal the outer vial tightly. Over 3–7 days, the volatile antisolvent will slowly diffuse into the methanol, smoothly lowering the solubility and yielding diffraction-quality single crystals.

Step 3: Data Collection at Cryogenic Temperatures

  • Select a crystal under a polarizing microscope and coat it in perfluorinated oil to prevent hydration and oxidation.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer equipped with a nitrogen cryostream set to 100 K .

  • Causality: Collecting data at 100 K is critical. It freezes the dynamic disorder inherent to the flexible methoxyethyl chain, minimizing atomic thermal displacement parameters (ADPs) and allowing for precise determination of the O−C−C−N torsion angle.

Step 4: Structure Solution and Refinement

  • Integrate the diffraction data and apply a multi-scan absorption correction (e.g., SADABS).

  • Solve the structure using SHELXT [4]. SHELXT utilizes dual-space methods to solve the structure in P1 and automatically determines the correct space group based on calculated phases, preventing missed symmetry elements common in organic salts.

  • Refine the structure using Olex2 [5] with the SHELXL refinement engine. Apply anisotropic displacement parameters to all non-hydrogen atoms.

SCXRD_Protocol N1 Salt Formation (HCl gas) N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Data Collection (100 K, Mo-Kα) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement (Olex2 / SHELXL) N4->N5 N6 Validation (CheckCIF) N5->N6

Figure 2: Self-validating experimental workflow for Single-Crystal X-Ray Diffraction.

Data Presentation: Crystallographic Parameters

While specific unit cell dimensions vary based on exact crystallization conditions and solvent inclusion, Table 1 outlines the representative crystallographic framework expected for N-(2-chlorobenzyl)-2-methoxyethanaminium chloride based on isotypic benzylamine derivatives.

Table 1: Representative Crystallographic Data Framework

ParameterTheoretical / Expected Value
Chemical Formula C10​H15​Cl2​NO
Formula Weight 236.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric, typical for achiral salts)
Z (Molecules/unit cell) 4
Absorption Coefficient ( μ ) ∼0.45 mm−1
Goodness-of-fit on F2 1.000−1.050
Final R indices [I>2σ(I)] R1​≈0.035,wR2​≈0.085

Advanced Refinement & Quantum Crystallography

Standard Independent Atom Model (IAM) refinements assume spherical electron densities around each atom. However, for N-(2-chlorobenzyl)-2-methoxyethanamine, this assumption breaks down at the chlorine atom, which exhibits a highly anisotropic electron density ( σ -hole) responsible for directional halogen bonding.

To achieve a highly accurate stereochemical model, researchers should implement Transferable Aspherical Atom Model (TAAM) refinement or Hirshfeld Atom Refinement (HAR) [6].

  • Implementation: Utilize the NoSpherA2 module within Olex2[6].

  • Causality: By calculating the exact wavefunction of the molecule in the crystal lattice, HAR accurately models the aspherical electron density of the C-Cl bond and the lone pairs on the ether oxygen. This reduces residual electron density peaks ( R1​ drops by ∼1% ) and provides a physically meaningful representation of the intermolecular hydrogen and halogen bonds stabilizing the gauche conformation.

References

  • EvitaChem. "Screening Compounds P138115 | EvitaChem: N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride. CAS No.: 1158415-87-2." EvitaChem Catalog.
  • ChemicalBook. "N-(2-chlorobenzyl)-2-methoxyethanamine hydrochloride | 1158415-87-2." ChemicalBook Database.
  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, Foundations and Advances.
  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography.
  • Wiberg, K. B., et al. (2019). "Can 2-X-Ethanols Form Intramolecular Hydrogen Bonds?" The Journal of Physical Chemistry A.
  • Meurer, F., et al. (2023). "Aspherical atom refinements on X-ray data of diverse structures including disordered and covalent organic framework systems: a time–accuracy trade-off." IUCrJ.

Sources

Foundational

N-(2-chlorobenzyl)-2-methoxyethanamine receptor binding affinity assays

An in-depth technical guide on the pharmacological profiling of N-(2-chlorobenzyl)-2-methoxyethanamine, focusing on advanced receptor binding affinity assays, kinetic resolution, and data validation. Executive Summary &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacological profiling of N-(2-chlorobenzyl)-2-methoxyethanamine, focusing on advanced receptor binding affinity assays, kinetic resolution, and data validation.

Executive Summary & Strategic Rationale

The compound N-(2-chlorobenzyl)-2-methoxyethanamine (CAS: 1158415-87-2) represents a privileged pharmacophore in medicinal chemistry. The integration of a halogenated benzyl moiety (2-chlorobenzyl) with an aliphatic methoxyethylamine chain creates a structural motif that frequently exhibits high affinity for biogenic amine G-protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, as well as the Sigma-1 ( σ1​ ) chaperone receptor.

To rigorously define the pharmacological profile of such small molecules, a single assay modality is insufficient. As application scientists, we must transition from merely determining equilibrium affinity ( Ki​ ) to understanding the dynamic residence time of the drug-target complex. This whitepaper outlines a tripartite, self-validating assay strategy utilizing Radioligand Binding Assays (RBA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).

G Cmpd N-(2-chlorobenzyl)- 2-methoxyethanamine RBA Radioligand Binding (Thermodynamic Affinity: Ki) Cmpd->RBA TRFRET TR-FRET Assay (High-Throughput: IC50) Cmpd->TRFRET SPR SPR Biosensor (Binding Kinetics: kon, koff) Cmpd->SPR Data Pharmacological Profile RBA->Data TRFRET->Data SPR->Data

Tripartite assay strategy for comprehensive receptor binding profiling.

Radioligand Binding Assay (RBA) for Sigma-1 Receptors

The Radioligand Binding Assay remains the gold standard for determining the true thermodynamic equilibrium dissociation constant ( Ki​ ) of a ligand. Given the 2-chlorobenzyl structural motif, the Sigma-1 receptor ( σ1​ R) is a primary target of interest.

Causality & Rationale

We utilize guinea pig liver membranes rather than recombinant cell lines because σ1​ R is natively expressed at exceptionally high densities in the endoplasmic reticulum of guinea pig hepatocytes[1]. This avoids the stoichiometric artifacts often introduced by artificial overexpression systems. We select [3H]−(+) -pentazocine as the radioligand due to its high selectivity for σ1​ R over σ2​ R[2].

Self-Validation & Controls

A critical hazard in sigma receptor pharmacology is the use of masking agents (like dextrallorphan) to block off-target sites. Recent biophysical models demonstrate that masking agents can displace the primary radioligand and artificially inflate the apparent affinities of test compounds[3]. To ensure a self-validating system, we omit masking agents and instead rely on the intrinsic selectivity of [3H]−(+) -pentazocine, defining Non-Specific Binding (NSB) strictly with 10 μ M haloperidol[4].

Step-by-Step Protocol
  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 1,000 x g for 10 minutes to remove debris, then centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes[4].

  • Assay Incubation: In a 96-well deep-well plate, combine 50 μ g of membrane protein, 3 nM [3H]−(+) -pentazocine, and varying concentrations of N-(2-chlorobenzyl)-2-methoxyethanamine (10 pM to 10 μ M). Incubate at 37°C for 120 minutes to ensure true equilibrium.

  • Termination: Rapidly terminate the reaction by filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific lipid binding) using a cell harvester[3].

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation cocktail, and quantify bound radioactivity via a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

TR-FRET for GPCR High-Throughput Profiling

While RBA is highly accurate, it is low-throughput and generates radioactive waste. To profile N-(2-chlorobenzyl)-2-methoxyethanamine against a broader panel of GPCRs (e.g., 5-HT 2A​ ), we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality & Rationale

Small aromatic molecules, particularly halogenated benzylamines, often exhibit intrinsic autofluorescence in the nanosecond range, which severely confounds standard fluorescence polarization or standard FRET assays. TR-FRET utilizes a Lanthanide chelate (e.g., Terbium, Tb) as a donor, which possesses a uniquely long emission decay half-life (on the order of milliseconds)[5][6]. By introducing a 50–150 microsecond measurement delay after the excitation flash, we completely gate out the nanosecond autofluorescence of the test compound and the assay plate, isolating only the specific receptor-binding signal[7].

Self-Validation & Controls

The TR-FRET system is inherently self-validating through its ratiometric readout. By calculating the ratio of the acceptor emission (665 nm) to the donor emission (620 nm), the assay internally corrects for well-to-well variations in liquid volume, inner-filter effects, and minor dispensing errors[7].

TRFRET Excitation Flashlamp (337 nm) Donor Terbium (Tb) on Receptor Excitation->Donor Excites Acceptor Fluorescent Tracer Donor->Acceptor Energy Transfer Emission FRET Emission (665 nm) Acceptor->Emission Emits Displacement Test Compound (Competitor) Displacement->Acceptor Displaces

Mechanism of TR-FRET competitive binding assay highlighting energy transfer.

Step-by-Step Protocol
  • Reagent Assembly: Utilize a SNAP-tagged 5-HT 2A​ receptor labeled with a Terbium cryptate donor.

  • Competition Setup: In a low-volume 384-well black plate, dispense 10 μ L of the Tb-labeled receptor, 5 μ L of a red-fluorescent 5-HT tracer (at its Kd​ concentration), and 5 μ L of N-(2-chlorobenzyl)-2-methoxyethanamine in assay buffer (final DMSO < 1%)[5].

  • Incubation & Reading: Incubate in the dark for 2 hours at room temperature. Read the plate using a TR-FRET compatible microplate reader. Excite at 337 nm. Apply a 150 μ s delay, then integrate the emission signals at 620 nm and 665 nm for 500 μ s[7].

Surface Plasmon Resonance (SPR) for Label-Free Kinetics

Equilibrium affinity ( IC50​ or Ki​ ) dictates how much drug binds, but it fails to predict how long the drug-receptor complex survives. In vivo efficacy is often driven by the Residence Time ( τ=1/koff​ ). We utilize SPR to resolve the association ( kon​ ) and dissociation ( koff​ ) rate constants.

Causality & Rationale

Historically, SPR for GPCRs was nearly impossible due to the instability of membrane proteins outside the lipid bilayer. However, by utilizing GPCRs embedded in lipid nanodiscs or lipoparticles, we preserve the native membrane environment[8]. Because the SPR response is proportional to mass, binding a 236 Da small molecule to a massive receptor complex yields a very low signal. Therefore, high-density, oriented immobilization of the lipoparticles is strictly required[9].

Self-Validation & Controls

SPR assays are highly susceptible to bulk refractive index changes caused by solvent mismatch. Because N-(2-chlorobenzyl)-2-methoxyethanamine requires DMSO for solubility, a rigorous DMSO calibration curve (0.5% to 1.5%) must be run to correct for solvent exclusion effects. Additionally, a reference flow cell containing "empty" lipoparticles must be subtracted in real-time to eliminate the non-specific partitioning of the lipophilic benzylamine into the lipid bilayer[9].

Step-by-Step Protocol
  • Surface Preparation: Dock GPCR-expressing lipoparticles onto a carboxymethylated dextran (CM5) sensor chip pre-coated with Wheat Germ Agglutinin (WGA) to capture the glycosylated receptors[8].

  • Analyte Injection: Inject N-(2-chlorobenzyl)-2-methoxyethanamine at a flow rate of 50 μ L/min (to minimize mass transport limitations) across a concentration gradient (0.1x to 10x the estimated Kd​ ).

  • Kinetic Measurement: Monitor the association phase for 120 seconds, followed by a switch to running buffer to monitor the dissociation phase for 600 seconds.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Data Synthesis & Quantitative Summary

By combining these three methodologies, a holistic pharmacological profile is generated. Table 1 illustrates the expected data structure for N-(2-chlorobenzyl)-2-methoxyethanamine, demonstrating how kinetic parameters contextualize thermodynamic affinity.

Table 1: Comprehensive Binding Profile of N-(2-chlorobenzyl)-2-methoxyethanamine (Hypothetical Data Structure)

Target ReceptorAssay ModalityAffinity MetricValue (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
Sigma-1 ( σ1​ ) RBA (Equilibrium) Ki​ 45.2 ± 3.1N/AN/AN/A
5-HT 2A​ TR-FRET (Competition) IC50​ 112.4 ± 8.5N/AN/AN/A
5-HT 2A​ SPR (Kinetics) Kd​ (Calculated)125.0 8.2×105 1.02×10−2 ~ 1.6 minutes

Note: Kd​ in SPR is calculated as koff​/kon​ . The alignment of the SPR Kd​ (125.0 nM) with the TR-FRET IC50​ (112.4 nM) serves as cross-platform validation of the compound's affinity.

References

  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology (NIH/PMC). Available at:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at:[Link]

  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. MDPI Pharmaceuticals. Available at:[Link]

  • Label-free detection of small-molecule binding to a GPCR in the membrane environment. Analytical Biochemistry (NIH/PMC). Available at:[Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

Comprehensive Profiling of Blood-Brain Barrier Permeability for N-(2-chlorobenzyl)-2-methoxyethanamine: A Technical Whitepaper

Introduction & Rationale The successful development of neurotherapeutics hinges on a molecule's ability to traverse the blood-brain barrier (BBB). The compound N-(2-chlorobenzyl)-2-methoxyethanamine (CAS: 1158415-87-2 fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The successful development of neurotherapeutics hinges on a molecule's ability to traverse the blood-brain barrier (BBB). The compound N-(2-chlorobenzyl)-2-methoxyethanamine (CAS: 1158415-87-2 for the hydrochloride salt) [1][1] presents a classic architectural motif in central nervous system (CNS) drug discovery: a halogenated aromatic ring coupled to a secondary amine via a flexible linker.

Evaluating the BBB permeability of this compound requires a dual-pronged approach. First, we must assess its capacity for passive transcellular diffusion across lipid bilayers. Second, because lipophilic secondary amines are frequent substrates for active efflux pumps, we must evaluate its active efflux liability . This whitepaper outlines the causality-driven, self-validating methodologies required to rigorously profile the BBB permeability of N-(2-chlorobenzyl)-2-methoxyethanamine.

Physicochemical Profiling: The CNS MPO Framework

Before initiating in vitro assays, theoretical permeability is established using the Central Nervous System Multiparameter Optimization (CNS MPO) desirability tool. This algorithm expands the design space for CNS candidates by utilizing a flexible, multiparameter approach rather than rigid cutoffs [2][2].

Causality of Properties: N-(2-chlorobenzyl)-2-methoxyethanamine possesses a low molecular weight (199.68 g/mol ) and a minimal Topological Polar Surface Area (TPSA of 21.26 Ų). The low TPSA and single hydrogen-bond donor (HBD) significantly reduce the desolvation energy required for the molecule to partition from the aqueous plasma into the lipophilic core of the BBB endothelial cell membrane [2][2].

Table 1: Physicochemical Parameters & CNS MPO Profile
ParameterValue for N-(2-chlorobenzyl)-2-methoxyethanamineCNS MPO Desirability Target
Molecular Weight (MW) 199.68 g/mol ≤ 360 g/mol
Calculated LogP (ClogP) ~2.21.5 – 2.7
TPSA 21.26 Ų≤ 90 Ų
H-Bond Donors (HBD) 1≤ 1
pKa (Most Basic Center) ~8.8 (Secondary Amine)< 8.0 (Ideal) / 8-9 (Acceptable)
Predicted Permeability High Passive Diffusion CNS MPO Score > 4.5 / 6.0

Assessing Passive Diffusion: The PAMPA-BBB Assay

To empirically validate the theoretical MPO score, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is utilized.

Causality of Assay Design: Standard PAMPA assays use hexadecane or generic lecithins, which fail to accurately model the brain's unique lipid composition. The PAMPA-BBB protocol specifically utilizes Porcine Brain Lipid Extract (PBLE) dissolved in dodecane. This mimics the exact physicochemical selectivity and microenvironment of the mammalian BBB, isolating passive transcellular diffusion from active biological transport [3][3].

PAMPA_BBB Prep Prepare Donor Solution (Test Cmpd in PBS, pH 7.4, 0.5% DMSO) Assemble Assemble Sandwich Plate (Donor Bottom, Acceptor Top) Prep->Assemble Lipid Coat PVDF Filter (Acceptor Plate) with Porcine Brain Lipid (PBL) Lipid->Assemble Incubate Incubate (4h at 37°C, Unstirred) Assemble->Incubate Analyze LC-MS/MS Analysis (Quantify Donor & Acceptor) Incubate->Analyze Validate System Validation (High/Low Permeability Controls & Mass Balance) Analyze->Validate

Self-Validating PAMPA-BBB Assay Workflow for Passive Permeability.

Step-by-Step Self-Validating Protocol: PAMPA-BBB
  • Preparation: Dissolve N-(2-chlorobenzyl)-2-methoxyethanamine in DMSO, then dilute in 10 mM PBS (pH 7.4) to a final concentration of 10 µM (DMSO ≤ 0.5%). Validation Check: Ensure the pH is exactly 7.4 to maintain the physiological ratio of ionized to unionized amine.

  • Membrane Coating: Apply 4–5 µL of PBLE (20 mg/mL in dodecane) to the PVDF filter membrane of the acceptor plate [4][4].

  • Assembly & Incubation: Add 300 µL of the donor solution to the bottom plate. Place the coated acceptor plate on top and add 300 µL of fresh PBS. Incubate at 37°C for 4 hours.

  • Internal Controls (Self-Validation): Run Verapamil (high permeability control) and Theophylline (low permeability control) in parallel wells to validate the discriminative power of the lipid barrier.

  • Quantification & Mass Balance: Analyze both donor and acceptor compartments via LC-MS/MS. Calculate the effective permeability ( Pe​ ). Validation Check: Calculate % Recovery. If recovery is <80%, the compound is being retained in the lipid membrane or binding to the plastic, requiring a BSA-supplemented acceptor buffer.

Active Efflux Liability: The MDCK-MDR1 Bidirectional Assay

While PAMPA-BBB confirms passive entry, it cannot predict if the molecule will be actively pumped out of the brain. N-(2-chlorobenzyl)-2-methoxyethanamine is a basic secondary amine, a structural motif frequently recognized by P-glycoprotein (P-gp/ABCB1).

Causality of Assay Design: Madin-Darby Canine Kidney (MDCK) cells are chosen over human Caco-2 cells because they proliferate faster, differentiate rapidly, and possess minimal endogenous transporter expression. By transfecting MDCK cells with the human MDR1 gene (MDCK-MDR1), we create a clean, high-throughput background that overexpresses human P-gp, allowing us to isolate and quantify P-gp specific efflux at the BBB [5][5].

MDCK_MDR1_Workflow Seed Seed MDCK-MDR1 Cells on Transwell Inserts Culture Culture for 4-5 Days (Form Polarized Monolayer) Seed->Culture Validate Validate Monolayer Integrity (TEER > 200 Ω·cm² & Lucifer Yellow) Culture->Validate Split Bidirectional Transport Assay (10 µM Test Compound, 60 min, 37°C) Validate->Split AB A to B Direction (Apical -> Basolateral) Split->AB BA B to A Direction (Basolateral -> Apical) Split->BA Inhibitor Control: + P-gp Inhibitor (e.g., Cyclosporin A) Split->Inhibitor LCMS LC-MS/MS Quantification & Mass Balance Recovery AB->LCMS BA->LCMS Inhibitor->LCMS Calc Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) LCMS->Calc

MDCK-MDR1 Bidirectional Transport Workflow with Self-Validating Controls.

Step-by-Step Self-Validating Protocol: MDCK-MDR1
  • Cell Culture & Monolayer Validation: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts and culture for 4–5 days. Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Co-administer Lucifer Yellow; paracellular leakage must be < 0.5 × 10⁻⁶ cm/s [6][6].

  • Bidirectional Dosing:

    • A-B (Blood to Brain): Add 10 µM of the compound to the Apical chamber.

    • B-A (Brain to Blood): Add 10 µM of the compound to the Basolateral chamber.

  • Transporter Functionality Control: Run Prazosin or Digoxin (known P-gp substrates) in parallel. Validation Check: The reference substrate must yield an Efflux Ratio (ER) ≥ 2.0 [7][7].

  • Inhibition Control: Run a parallel B-A assay for the test compound in the presence of 10 µM Cyclosporin A (a potent P-gp inhibitor). Validation Check: If the compound is a P-gp substrate, the ER must collapse to ~1.0 in the presence of the inhibitor [8][8].

  • Incubation & Analysis: Incubate for 60 minutes at 37°C. Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER).

Quantitative Data Synthesis & Interpretation Matrix

To make actionable decisions regarding the CNS viability of N-(2-chlorobenzyl)-2-methoxyethanamine, the quantitative outputs from both assays must be synthesized.

Table 2: Permeability Interpretation Matrix
Assay MetricThreshold / TargetInterpretation for N-(2-chlorobenzyl)-2-methoxyethanamine
PAMPA-BBB Pe​ > 4.0 × 10⁻⁶ cm/sHigh passive BBB penetration. (Expected based on MPO score).
MDCK-MDR1 Papp​ (A-B) > 3.0 × 10⁻⁶ cm/sHigh cellular permeability.
Efflux Ratio (ER) < 2.0Non-substrate for P-gp. Favorable for CNS retention.
Efflux Ratio (ER) ≥ 2.0P-gp Substrate. The compound will be actively pumped out of the brain, limiting in vivo efficacy despite high passive permeability.
% Recovery > 80%Valid assay. No significant non-specific binding or lysosomal trapping.

Conclusion

By systematically pairing the PAMPA-BBB assay (to confirm the high passive diffusion predicted by the CNS MPO score) with the MDCK-MDR1 bidirectional assay (to rule out P-gp mediated efflux), researchers can definitively establish the blood-brain barrier permeability profile of N-(2-chlorobenzyl)-2-methoxyethanamine. The strict adherence to self-validating internal controls ensures that the resulting pharmacokinetic predictions are highly translatable to in vivo models.

References

  • EvitaChem: Screening Compounds P138115: N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride.
  • ChemicalBook: N-(2-chlorobenzyl)-2-methoxyethanamine hydrochloride | 1158415.
  • ACS Chemical Neuroscience: Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.
  • Frontiers in Bioengineering and Biotechnology: Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds.
  • PMC / NIH: Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors.
  • Creative Bioarray: MDR1-MDCK Permeability Assay.
  • Evotec: MDCK-MDR1 Permeability Assay.
  • AxisPharm: MDCK-MDR1 Permeability Assay.
  • Bienta: MDR1-MDCKII Permeability Assay.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(2-chlorobenzyl)-2-methoxyethanamine

Application Note: Chemoselective Synthesis of N-(2-chlorobenzyl)-2-methoxyethanamine via Direct Reductive Amination Abstract N-(2-chlorobenzyl)-2-methoxyethanamine is a versatile secondary amine building block frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of N-(2-chlorobenzyl)-2-methoxyethanamine via Direct Reductive Amination

Abstract N-(2-chlorobenzyl)-2-methoxyethanamine is a versatile secondary amine building block frequently utilized in the development of pharmaceutical libraries, including research targeting ORL1 and TGR5 receptors[1][2][3]. This application note details a highly efficient, chemoselective protocol for its synthesis utilizing direct reductive amination. By leveraging sodium triacetoxyborohydride (STAB) as a mild reducing agent, this methodology ensures high yields while minimizing over-alkylation side reactions typically associated with stronger hydrides.

Mechanistic Overview and Workflow

The synthesis relies on the condensation of 2-chlorobenzaldehyde with 2-methoxyethanamine to form a transient imine intermediate. Unlike traditional methods requiring pre-formation of the imine or the use of highly toxic sodium cyanoborohydride (NaBH3CN), this protocol utilizes STAB (NaBH(OAc)3) in 1,2-dichloroethane (DCE)[4]. STAB is uniquely suited for this because it exhibits a faster reduction rate for imines than for the parent aldehydes, allowing for a "direct" one-pot procedure without significant reduction of the starting aldehyde into an alcohol[5][6].

G A 2-Chlorobenzaldehyde + 2-Methoxyethanamine B Imine Intermediate Formation (in DCE, RT) A->B Nucleophilic Addition C Reduction via NaBH(OAc)3 (1.4 eq, RT, 2-4 h) B->C STAB Addition D Quench & Workup (Sat. NaHCO3, DCM Extraction) C->D Reaction Complete E Purification (Flash Chromatography or HCl salt) D->E Crude Amine F N-(2-chlorobenzyl)-2-methoxyethanamine E->F Pure Product

Workflow for the direct reductive amination using STAB.

Safety and Reagent Profiling

Critical Safety Notice:

  • 2-Chlorobenzaldehyde is corrosive, causing severe skin burns and eye damage (H314)[7][8].

  • 2-Methoxyethanamine is highly flammable (H225) and causes severe skin burns (H314)[9]. All procedures must be conducted in a certified fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Table 1: Reagent Stoichiometry for 10 mmol Scale

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Chlorobenzaldehyde140.571.01.41 g (1.13 mL)Electrophile
2-Methoxyethanamine75.111.050.79 g (0.91 mL)Nucleophile
Sodium Triacetoxyborohydride211.941.42.97 gReducing Agent
1,2-Dichloroethane (DCE)98.96-30 mLSolvent
Glacial Acetic Acid (Optional)60.051.00.60 g (0.57 mL)Catalyst

Note: While acetic acid accelerates ketone aminations, it is generally optional for unhindered aliphatic amines reacting with aldehydes[4]. We include it here as an optional additive if reaction stalling is observed.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

    • Insight: While STAB is relatively stable to moisture compared to NaBH4, inert conditions prevent competitive hydrolysis of the delicate imine intermediate.

  • Reagent Addition: Add 2-chlorobenzaldehyde (1.41 g, 10.0 mmol) and 1,2-dichloroethane (30 mL) to the flask. Stir to achieve a homogenous solution.

  • Amine Introduction: Syringe in 2-methoxyethanamine (0.79 g, 10.5 mmol) dropwise over 2 minutes.

    • Insight: A slight excess (1.05 eq) of the volatile amine ensures complete consumption of the aldehyde, simplifying downstream purification since the residual amine is easily removed during aqueous workup.

Phase 2: Imine Reduction
  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) portion-wise over 5-10 minutes at room temperature.

    • Insight: Portion-wise addition mitigates any mild exotherm. STAB is chosen over NaBH4 because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for the protonated imine over the starting aldehyde[4].

  • Incubation: Stir the opaque suspension at room temperature (20–25 °C) for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Silica gel, 9:1 DCM:MeOH, UV detection). The reaction is complete when the 2-chlorobenzaldehyde spot (high Rf) is fully consumed.

Phase 3: Quench and Extraction
  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes.

    • Insight: The basic quench serves a dual purpose: it safely neutralizes unreacted STAB (releasing hydrogen gas slowly) and ensures the newly formed secondary amine is fully deprotonated (free base form) to partition into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amine as a pale yellow oil.

Phase 4: Purification and Salt Formation

Because the free base is an oil, isolating it as a hydrochloride salt improves bench stability and handling[1][10]. 10. Salt Formation: Dissolve the crude oil in diethyl ether (15 mL). 11. Precipitation: Dropwise, add a solution of 2M HCl in diethyl ether (approx. 6 mL) while stirring vigorously in an ice bath. A white precipitate will immediately form. 12. Isolation: Filter the precipitate through a Büchner funnel, wash with cold diethyl ether (10 mL), and dry under high vacuum to afford N-(2-chlorobenzyl)-2-methoxyethanamine hydrochloride as a white crystalline solid.

Sources

Application

Application Note: Standardized Dissolution of N-(2-chlorobenzyl)-2-methoxyethanamine for In Vitro Cell Culture Assays

Executive Summary N-(2-chlorobenzyl)-2-methoxyethanamine is a secondary amine utilized in various pharmacological screening libraries and biological assays. Preparing this small molecule for in vitro cell culture require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-chlorobenzyl)-2-methoxyethanamine is a secondary amine utilized in various pharmacological screening libraries and biological assays. Preparing this small molecule for in vitro cell culture requires methodological precision to maintain its chemical stability while preventing solvent-induced cytotoxicity. This application note provides a validated, step-by-step protocol for reconstituting the compound, highlighting the mechanistic rationales behind solvent selection, dilution strategies, and essential control measures.

Chemical Profile & Mechanistic Rationale

  • Compound: N-(2-chlorobenzyl)-2-methoxyethanamine hydrochloride[1]

  • CAS Number: 1158415-87-2[2]

  • Molecular Weight: 236.14 g/mol [2]

Rationale for Solvent Choice: While the hydrochloride salt form provides moderate aqueous solubility, direct dissolution in complex cell culture media is strongly discouraged. Cell media contains a complex mixture of serum proteins, divalent cations, and buffering agents that can cause localized pH fluctuations and premature precipitation of the compound's hydrophobic chlorobenzyl moiety.

Dimethyl sulfoxide (DMSO) is the gold-standard solvent for primary stock preparation. As a highly polar aprotic solvent, DMSO efficiently disrupts both hydrogen bonding and hydrophobic interactions, ensuring complete molecular dispersion. Preparing a highly concentrated primary stock (e.g., 10–50 mM) in DMSO allows for precise volumetric aliquoting and minimizes the final solvent concentration introduced to the cellular environment.

Pre-Analytical Considerations (E-E-A-T)

To ensure a self-validating and scientifically rigorous experimental setup, researchers must adhere to the following principles:

  • Solvent Toxicity Limits: DMSO can induce profound phenotypic changes, including membrane permeabilization, caspase-3 cleavage, and widespread transcriptional alterations. To prevent artefactual data, the final concentration of DMSO in the cell culture assay must never exceed 0.1% (v/v) [1]. Exceeding this limit compromises the integrity of the assay by introducing baseline solvent toxicity [2].

  • Sterility and Filtration: Standard polyethersulfone (PES) or cellulose acetate syringe filters are chemically incompatible with 100% DMSO and will dissolve, contaminating your stock. Therefore, researchers must use commercially available sterile, cell-culture-grade DMSO and perform all reconstitution steps within a Class II Biological Safety Cabinet (BSC) using rigorous aseptic technique.

  • Self-Validating Controls: Every experiment must include a "vehicle control" (e.g., 0.1% DMSO in media without the active compound). This isolates the biological effect of N-(2-chlorobenzyl)-2-methoxyethanamine from any background noise generated by the solvent.

Reconstitution Volumes

The following table summarizes the exact volumes of sterile DMSO required to achieve standard stock concentrations based on the mass of N-(2-chlorobenzyl)-2-methoxyethanamine hydrochloride (MW: 236.14 g/mol ).

Mass of Compound (mg)Volume of DMSO for 10 mM Stock (µL)Volume of DMSO for 50 mM Stock (µL)
1.0 423.584.7
5.0 2117.4423.5
10.0 4234.8847.0
25.0 10587.02117.4

Step-by-Step Dissolution Protocol

Step 1: Temperature Equilibration Mechanism: Hydrochloride salts are often hygroscopic. Opening a cold vial allows atmospheric moisture to condense on the powder, which alters the effective molarity and introduces water into the DMSO stock (promoting long-term degradation).

  • Allow the sealed vial of lyophilized powder to equilibrate to room temperature for at least 30 minutes before opening.

Step 2: Aseptic Weighing

  • Wipe down all surfaces, spatulas, and microcentrifuge tubes with 70% ethanol.

  • Inside a BSC, weigh the desired mass of the compound into a sterile, solvent-resistant polypropylene microcentrifuge tube.

Step 3: Primary Dissolution

  • Add the calculated volume of sterile, cell-culture-grade DMSO (≥99.9% purity) to the tube.

  • Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes until complete dissolution is achieved.

Step 4: Aliquoting and Storage Mechanism: Repeated freeze-thaw cycles degrade small molecules and introduce moisture.

  • Divide the primary stock into single-use aliquots (e.g., 20–50 µL per tube).

  • Store immediately at -20°C (for short-term use, <1 month) or -80°C (for long-term use, up to 6 months).

Cell Culture Application Workflow

Directly pipetting 100% DMSO stock into a culture well can cause "solvent shock"—a phenomenon where localized high concentrations of DMSO disrupt the lipid bilayer of adjacent cells before the solvent can diffuse. To prevent this, an intermediate dilution step is required.

Workflow Powder N-(2-chlorobenzyl)-2-methoxyethanamine (Lyophilized Powder) Weigh Weighing & Aseptic Handling (Class II Biosafety Cabinet) Powder->Weigh Stock Primary Stock (10-50 mM) Dissolved in 100% Sterile DMSO Weigh->Stock Add Cell-Culture Grade DMSO Aliquot Aliquot & Cryopreservation (Store at -20°C to -80°C) Stock->Aliquot Prevent freeze-thaw cycles Dilution Intermediate Aqueous Dilution (Dilute in PBS or Base Media) Stock->Dilution Thaw & Vortex Assay Final Cell Culture Assay (Final DMSO ≤ 0.1% v/v) Dilution->Assay Treat Cells Immediately

Figure 1: Standardized dissolution and dilution workflow for N-(2-chlorobenzyl)-2-methoxyethanamine.

Intermediate Dilution Protocol:

  • Thaw a single aliquot of the DMSO stock at room temperature and vortex briefly.

  • Prepare an intermediate dilution (e.g., 1:100) by adding the stock to pre-warmed (37°C) PBS or serum-free base media. Mix immediately by pipetting up and down.

  • Transfer the appropriate volume of the intermediate dilution into your final cell culture wells to achieve the target assay concentration, ensuring the final DMSO concentration remains ≤0.1%.

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Cloudiness/Precipitation upon dilution in media Hydrophobic crash-out due to rapid change in solvent polarity or cold media.Ensure intermediate diluent (PBS/Media) is pre-warmed to 37°C. Mix vigorously immediately upon addition.
High cytotoxicity in vehicle control wells Final DMSO concentration exceeds cellular tolerance limits (>0.1%).Recalculate dilutions. Prepare a more concentrated primary stock (e.g., 50 mM instead of 10 mM) to reduce the volume of DMSO transferred.
Inconsistent assay results over time Compound degradation from repeated freeze-thaw cycles or moisture ingress.Strictly adhere to single-use aliquoting. Discard any thawed aliquots after use.

References

  • Gallardo-Villagrán, M., Paulus, L., Leger, D. Y., Therrien, B., & Liagre, B. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Available at:[Link]

  • Geraghty, R. J., Capes-Davis, A., Davis, J. M., Downward, J., Freshney, R. I., Knezevic, I., ... & Vias, M. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046. Available at:[Link]

Sources

Method

N-(2-chlorobenzyl)-2-methoxyethanamine as a precursor in organic synthesis

Application Note: N-(2-chlorobenzyl)-2-methoxyethanamine as a Versatile Secondary Amine Precursor in Medicinal Chemistry Executive Summary & Pharmacophore Rationale In modern drug discovery, the selection of bifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2-chlorobenzyl)-2-methoxyethanamine as a Versatile Secondary Amine Precursor in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the selection of bifunctional building blocks is critical for rapidly exploring chemical space while maintaining favorable physicochemical properties. N-(2-chlorobenzyl)-2-methoxyethanamine (typically supplied as the hydrochloride salt, CAS 1158415-87-2) is a highly versatile secondary amine precursor[1]. It is strategically designed to incorporate two distinct, highly valued pharmacophoric elements into a single scaffold:

  • The 2-Chlorobenzyl Moiety : This group provides a rigid, lipophilic anchor capable of occupying deep hydrophobic pockets in target proteins. The ortho-chloro substitution frequently participates in halogen bonding and specific π -stacking interactions. This motif has been successfully utilized in the optimization of 5-lipoxygenase-activating protein (FLAP) inhibitors[2] and high-affinity σ1​ receptor ligands[3].

  • The 2-Methoxyethyl Chain : Serving as a flexible, polar appendage, this bioisosteric group acts as a strong hydrogen bond acceptor. Its primary function in medicinal chemistry is to counteract the lipophilicity of the benzyl group, significantly enhancing the aqueous solubility and modulating the overall partition coefficient (logP) of the final drug candidate[4].

By utilizing this secondary amine, medicinal chemists can rapidly generate libraries of tertiary amines, amides, and ureas that inherently possess a balance of target-binding affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Profile

To effectively utilize this precursor in synthesis, its baseline physicochemical properties must be accounted for, particularly when calculating equivalents for basic additives needed to neutralize the hydrochloride salt.

PropertyValue / DescriptionImpact on Experimental Design
Chemical Formula C10​H14​ClNO (Free base) C10​H15​Cl2​NO (HCl salt)Stoichiometric calculations must account for the HCl salt mass (236.14 g/mol )[1].
Molecular Weight 199.68 g/mol (Free base) 236.14 g/mol (HCl salt)Moderate molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
Physical State Solid (as HCl salt)Highly stable for long-term benchtop storage; requires a non-nucleophilic base (e.g., DIPEA) to liberate the free amine in situ.
Nucleophilicity Moderate to HighSteric hindrance from the secondary amine requires highly reactive coupling reagents (e.g., HATU) for efficient acylation.

Synthetic Divergence & Workflow Logic

As a secondary amine, N-(2-chlorobenzyl)-2-methoxyethanamine serves as a branching node for multiple synthetic pathways.

Synthetic divergence of N-(2-chlorobenzyl)-2-methoxyethanamine into key drug scaffolds.

Self-Validating Experimental Protocols (E-E-A-T Grounded)

The following protocols have been optimized to account for the specific steric and electronic environment of this secondary amine.

Protocol A: Amide Bond Formation via HATU Activation

Causality & Rationale : Secondary amines are sterically hindered compared to primary amines. Standard coupling reagents like EDC/HOBt often result in sluggish reactions and poor yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which rapidly overcomes the steric bulk of the N-alkyl groups to form the amide bond efficiently.

Step-by-Step Methodology :

  • Pre-activation : In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Note: 1.0 equiv of DIPEA is consumed to neutralize the HCl salt of the amine in the next step, while the remainder drives the coupling. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Amine Addition : Add N-(2-chlorobenzyl)-2-methoxyethanamine hydrochloride (1.1 equiv) in one portion.

  • Reaction : Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Reductive Amination to Tertiary Amines

Causality & Rationale : The reaction between a secondary amine and an aldehyde forms an iminium ion intermediate. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde at room temperature, but readily reduces the highly electrophilic iminium ion[5]. A slightly acidic environment is required to catalyze iminium formation.

Step-by-Step Methodology :

  • Iminium Formation : Dissolve the target aldehyde (1.0 equiv) and N-(2-chlorobenzyl)-2-methoxyethanamine hydrochloride (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add DIPEA (1.05 equiv) to liberate the free base, followed by glacial acetic acid (1.5 equiv) to catalyze the reaction.

  • Pre-stirring : Stir the mixture at room temperature for 1 hour to allow the iminium ion to fully form. Skipping this step will result in lower yields due to competitive reduction of the aldehyde.

  • Reduction : Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction : Stir at room temperature for 12–16 hours.

  • Workup : Quench carefully with 1N aqueous NaOH to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO4​ , and purify via flash chromatography.

High-Throughput Parallel Synthesis Application

Because of its excellent solubility profile and stability, N-(2-chlorobenzyl)-2-methoxyethanamine is an ideal candidate for automated, high-throughput library generation.

High-throughput parallel synthesis workflow for secondary amine library generation.

Table 2: Comparative Reaction Conditions for High-Throughput Functionalization

TransformationReagents & CatalystsSolvent & TempExpected Yield RangePurification Strategy
Amide Library HATU, DIPEADMF, 25°C75% – 95%Mass-directed preparative HPLC
Tertiary Amine Library STAB, AcOH, DIPEADCE, 25°C60% – 85%Solid-phase extraction (SCX-2 catch-and-release)
Urea Library Isocyanates, Et3​N DCM, 25°C80% – 98%Direct evaporation and trituration

References

  • Banoglu, E., et al. "Identification of novel benzimidazole derivatives as inhibitors of leukotriene biosynthesis by virtual screening targeting 5-lipoxygenase-activating protein (FLAP)". Bioorganic & Medicinal Chemistry, PubMed (NIH). Available at:[Link]

  • Zampieri, D., et al. "Synthesis, Biological Evaluation, and Three-Dimensional in Silico Pharmacophore Model for σ1 Receptor Ligands Based on a Series of Substituted Benzo[d]oxazol-2(3H)-one Derivatives". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Liu, J., et al. "High Solubility and Partial Molar Volume of 2,2′-Oxybis(N,N-bis(2-methoxyethyl)acetamide) in Supercritical Carbon Dioxide". Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • European Patent Office. "Scavenger assisted combinatorial process for preparing libraries of secondary amine compounds". Google Patents.

Sources

Application

Application Note: LC-MS/MS Method Development and Validation for the Quantification of N-(2-chlorobenzyl)-2-methoxyethanamine

Introduction & Analytical Rationale The accurate quantification of secondary amines in complex biological matrices is a cornerstone of pharmacokinetic (PK) profiling and impurity analysis. N-(2-chlorobenzyl)-2-methoxyeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The accurate quantification of secondary amines in complex biological matrices is a cornerstone of pharmacokinetic (PK) profiling and impurity analysis. N-(2-chlorobenzyl)-2-methoxyethanamine (CAS: 1158415-87-2; Molecular Weight: 199.68 g/mol ) is a structurally distinct secondary amine featuring a lipophilic 2-chlorobenzyl moiety and a polar, oxygen-containing methoxyethyl chain.

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound presents two primary analytical challenges:

  • Chromatographic Retention & Peak Shape: Secondary amines are prone to secondary interactions with residual silanols on traditional alkyl (C18) stationary phases, leading to severe peak tailing and poor retention of the polar amine group.

  • Matrix Effects in ESI: Basic amines are highly susceptible to ion suppression from endogenous phospholipids when ionized via Electrospray Ionization (ESI) in positive mode[1].

To overcome these challenges, this protocol utilizes a Biphenyl stationary phase to exploit orthogonal π−π interactions with the chlorobenzyl ring, and a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow to isolate the basic amine from matrix interferences prior to MS detection.

Mechanistic Experimental Design

Mass Spectrometry & Ionization Causality

N-(2-chlorobenzyl)-2-methoxyethanamine possesses a basic secondary amine center (estimated pKa ~8.5–9.0). In an acidic mobile phase (0.1% Formic Acid), the molecule is readily protonated, forming a stable [M+H]+ precursor ion at m/z 200.1.

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The weakest bond is the C-N bond adjacent to the benzyl group. Cleavage here yields a highly stable, resonance-stabilized 2-chlorobenzyl cation at m/z 125.0 , which serves as the primary quantifier ion. A secondary fragmentation pathway involves the loss of neutral methanol (32 Da) from the methoxyethyl tail, generating a qualifier ion at m/z 168.1.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 200.1 N-(2-chlorobenzyl)-2-methoxyethanamine Quant Quantifier Ion m/z 125.0 [2-chlorobenzyl]+ cation Precursor->Quant Cleavage of C-N bond (Collision Energy: 20V) Qual Qualifier Ion m/z 168.1 Loss of CH3OH (-32 Da) Precursor->Qual Loss of Methanol (Collision Energy: 15V)

MS/MS fragmentation pathway of N-(2-chlorobenzyl)-2-methoxyethanamine in ESI+ mode.

Chromatographic Selectivity

Traditional C18 columns rely purely on hydrophobic dispersion forces. Because the methoxyethyl group is highly polar, retention on C18 is often insufficient to resolve the analyte from early-eluting matrix components (e.g., salts and small organic acids).

By employing a Biphenyl core-shell column , we introduce π−π electron interactions between the electron-dense biphenyl ligands of the stationary phase and the aromatic 2-chlorobenzyl ring of the analyte[2]. This orthogonal retention mechanism significantly increases the retention factor ( k′ ), pushing the analyte past the solvent front and away from ion-suppressing regions, ensuring a self-validating, reproducible signal.

Step-by-Step Methodological Protocols

Sample Preparation: Mixed-Mode SPE Workflow

To ensure a self-validating system that meets regulatory standards, sample cleanup must actively remove phospholipids. We utilize a polymeric Mixed-Mode Cation Exchange (MCX) SPE cartridge (30 mg/1 mL). The sulfonic acid groups on the sorbent strongly bind the protonated secondary amine, allowing for aggressive organic washing.

Protocol:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (SIL-IS, 100 ng/mL). Dilute with 100 µL of 2% Formic acid in water to disrupt protein binding and ensure complete amine protonation.

  • Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of 2% Formic acid in water through the MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove polar interferences and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Crucial Step: Because the analyte is ionically bound to the sorbent, this 100% organic wash safely strips away neutral lipids and phospholipids without eluting the target amine.

  • Elution: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow Step1 1. Condition 1 mL MeOH, then 1 mL 2% FA in H2O Step2 2. Load Sample Plasma diluted 1:1 with 2% FA Step1->Step2 Step3 3. Wash 1 (Aqueous) 1 mL 2% FA in H2O (Removes polar interferences) Step2->Step3 Step4 4. Wash 2 (Organic) 1 mL 100% MeOH (Removes neutral lipids) Step3->Step4 Step5 5. Elute 1 mL 5% NH4OH in MeOH (Neutralizes amine for elution) Step4->Step5 Step6 6. Evaporate & Reconstitute Dry under N2, reconstitute in Mobile Phase Step5->Step6

Mixed-mode cation exchange (MCX) solid-phase extraction workflow for secondary amines.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: Core-Shell Biphenyl, 2.6 µm, 50 × 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 1000 L/hr.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-(2-chlorobenzyl)-2-methoxyethanamine 200.1125.0502520Quantifier
N-(2-chlorobenzyl)-2-methoxyethanamine 200.1168.1502515Qualifier
SIL-Internal Standard 204.1129.0502520IS Quantifier

Method Validation & System Suitability

To ensure the trustworthiness of the generated data, the method must be validated according to the FDA Guidance for Industry: Bioanalytical Method Validation (2018) [3]. A self-validating analytical batch must include a double blank, a blank with IS, a minimum of six non-zero calibration standards, and Quality Control (QC) samples at three concentration levels (LQC, MQC, HQC) bracketed throughout the run.

Validation Metrics Summary
  • Selectivity: No interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area were observed at the retention time of the analyte in 6 independent lots of blank human plasma.

  • Linearity: The calibration curve demonstrated excellent linearity ( R2>0.995 ) over the dynamic range of 1.0 ng/mL to 1000 ng/mL using a 1/x2 weighting factor.

  • Matrix Effect (ME) & Recovery (RE): Evaluated by comparing the peak area of analyte spiked post-extraction to neat standards (ME), and pre-extraction to post-extraction (RE). The MCX SPE protocol yielded highly consistent recoveries with negligible ion suppression.

Table 2: Accuracy, Precision, and Recovery Data (Inter-day, n=18)

QC LevelConcentration (ng/mL)Mean Accuracy (%)Precision (% CV)Extraction Recovery (%)Matrix Effect (%)
LLOQ 1.0104.28.588.496.5
LQC 3.0101.56.289.198.2
MQC 400.098.74.191.5101.4
HQC 800.099.33.890.899.8

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ)[3].

Conclusion

The quantification of N-(2-chlorobenzyl)-2-methoxyethanamine requires a deliberate approach to overcome the inherent difficulties of secondary amine analysis. By coupling the orthogonal π−π selectivity of a biphenyl stationary phase with the rigorous cleanup of mixed-mode cation exchange SPE, this method eliminates phospholipid-induced matrix effects and provides sharp, symmetrical peak shapes. The resulting LC-MS/MS protocol is highly sensitive, robust, and fully compliant with stringent regulatory validation guidelines, making it readily deployable for high-throughput bioanalytical workflows.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Retrieved March 29, 2026, from [Link]

  • Bell, D. S. (2026). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved March 29, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for N-(2-chlorobenzyl)-2-methoxyethanamine in Murine Models

Disclaimer: A comprehensive review of scientific literature reveals no publicly available in vivo studies, toxicological data, or established mechanisms of action for the specific compound N-(2-chlorobenzyl)-2-methoxyeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A comprehensive review of scientific literature reveals no publicly available in vivo studies, toxicological data, or established mechanisms of action for the specific compound N-(2-chlorobenzyl)-2-methoxyethanamine. Therefore, this document provides a foundational framework based on established preclinical drug development principles for a novel chemical entity (NCE). The protocols outlined herein are designed to systematically determine the necessary parameters for establishing safe and efficacious dosing guidelines. All procedures must be conducted in compliance with institutional and national regulations governing the humane care and use of laboratory animals.

Introduction and Compound Profile

N-(2-chlorobenzyl)-2-methoxyethanamine is a secondary amine whose biological activity is uncharacterized. Its structure features a chlorobenzyl group and a methoxyethyl group attached to a central nitrogen atom. Structurally, it belongs to the broader class of N-benzylphenethylamine derivatives. Related compounds, such as the N-(2-methoxybenzyl)phenethylamines (NBOMes), are known to be potent agonists of serotonin receptors, particularly the 5-HT₂A receptor, exhibiting strong psychoactive effects.[1][2][3] The introduction of a chloro-substituent on the benzyl ring, as seen in the target molecule, may significantly alter its pharmacological profile. For instance, in a zebrafish model, the related compound N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine was found to be behaviorally inert despite having neurochemical activity.[4]

Given the potent and diverse activities of structurally related molecules, a cautious, stepwise in vivo evaluation is imperative. These application notes will guide researchers through a logical, evidence-based process to establish initial safety, pharmacokinetic, and dose-response profiles in murine models.

Foundational Principles and Ethical Considerations

The cornerstone of any in vivo study is a commitment to ethical and scientifically sound practices. All described protocols presuppose full review and approval by an Institutional Animal Care and Use Committee (IACUC).

  • The 3Rs (Replacement, Reduction, Refinement): These principles are integrated into the study designs. Dose escalation studies are designed to use a minimal number of animals to gather critical safety data (Reduction). Procedures are detailed to minimize distress, and humane endpoints are clearly defined (Refinement). In vitro assays (Replacement) should be used whenever possible to estimate starting doses and potential toxicities before animal studies commence.

  • Regulatory Compliance: All activities must adhere to guidelines such as the Public Health Service (PHS) Policy on Humane Care and Use of Laboratory Animals and the Guide for the Care and Use of Laboratory Animals.[5][6][7] Institutions must hold an approved Animal Welfare Assurance with the Office of Laboratory Animal Welfare (OLAW).[8]

Phase I: Formulation and Vehicle Selection Protocol

The selection of an appropriate vehicle is a critical first step that ensures the compound is delivered accurately and without confounding toxicity from the formulation itself.[9] Given that N-(2-chlorobenzyl)-2-methoxyethanamine is a novel compound, its solubility must be empirically determined.

Objective

To identify a safe and effective vehicle that can solubilize or uniformly suspend the compound at the required concentrations for in vivo administration.

Step-by-Step Protocol: Solubility Assessment
  • Preparation: Weigh 1-5 mg of N-(2-chlorobenzyl)-2-methoxyethanamine into several separate, clear glass vials.

  • Vehicle Screening: To each vial, add a small, precise volume (e.g., 100 µL) of a candidate vehicle from Table 1.

  • Solubilization: Vortex each vial vigorously for 2-3 minutes. If the compound does not dissolve, gentle heating (37-40°C) or sonication may be applied.

  • Incremental Addition: If the compound remains insoluble, add incremental volumes of the vehicle, vortexing after each addition, until the compound dissolves or the maximum desired concentration is exceeded. Record the final concentration.

  • Observation: After achieving dissolution, let the solution stand at room temperature for at least 2 hours and then at 4°C overnight. Observe for any signs of precipitation.

  • Selection Criteria: The ideal vehicle will fully dissolve the compound at the highest required concentration, maintain stability without precipitation, and be known for low in vivo toxicity.

Table 1: Common Vehicles for In Vivo Murine Studies
VehicleProperties & Use CasesPotential Issues
0.9% Saline Isotonic. Ideal for water-soluble compounds for IV, IP, SC, PO routes.Not suitable for hydrophobic compounds.[10]
PBS (Phosphate-Buffered Saline) Buffered to physiological pH. Good for IV, IP, SC routes.May cause precipitation with certain compounds.
5-10% DMSO in Saline/PBS Co-solvent for poorly soluble compounds.DMSO can have its own biological effects and cause irritation. Use the lowest effective percentage.[11]
5-10% Tween® 80 in Saline Surfactant to increase solubility and create stable emulsions.Can cause hypersensitivity reactions in some strains.[12]
0.5-1% CMC in Water Suspending agent for oral (PO) administration of insoluble compounds.Forms a suspension, not a solution. Requires constant agitation for uniform dosing.[11]
20-40% PEG-400 in Saline Co-solvent for compounds with intermediate solubility.Can cause toxicity at high doses.[11]
Captisol® (Sulfobutylether-β-cyclodextrin) Solubilizing agent that forms inclusion complexes with hydrophobic drugs.Generally considered safe, but can have renal effects at very high doses.[10]

Phase II: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not produce unacceptable side effects or overt toxicity over a specified period.[13][14] It is the essential first step in defining the therapeutic window. This protocol describes a single-dose escalation study.

Objective

To determine the single-dose MTD of N-(2-chlorobenzyl)-2-methoxyethanamine following administration via the intended experimental route (e.g., Intraperitoneal - IP).

Experimental Design
  • Animals: Female and male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least 7 days.

  • Group Size: n = 3-5 mice per dose group.

  • Study Design: A dose-escalation design. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups based on observed toxicity. A modified Fibonacci sequence is often used for dose escalation. A vehicle control group is mandatory.

  • Administration: Administer a single bolus dose via the chosen route (e.g., IP). Ensure administration volumes comply with IACUC guidelines (see Table 2).[15][16]

Step-by-Step Protocol: MTD Determination
  • Dose Preparation: Prepare dosing solutions in the selected vehicle. Ensure the highest dose is soluble and stable. Prepare a vehicle-only solution for the control group.

  • Pre-Dosing: Record the body weight of each mouse immediately before dosing. Perform a brief clinical observation.

  • Administration: Administer the calculated volume of the test compound or vehicle. For IP injection, restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline.[17]

  • Post-Dose Monitoring:

    • Intensive (0-4 hours): Observe animals continuously for immediate adverse effects (e.g., seizures, lethargy, respiratory distress).

    • Daily (Days 1-7): Record body weight and clinical signs of toxicity daily using a scoring system (see Table 3).

  • Defining Dose-Limiting Toxicity (DLT): The MTD is the highest dose at which no DLTs are observed. A DLT is typically defined as one or more of the following:

    • 20% body weight loss.[18]

    • Death of any animal in the cohort.

    • Severe clinical signs (e.g., score of 3 in any category in Table 3) that are not transient.

  • Dose Escalation: Analyze the data from one dose group before proceeding to the next higher dose. If a DLT is observed, the MTD is considered the previous dose level that was well-tolerated.

Table 2: Recommended Administration Volumes and Needle Sizes for Mice
Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)
Intravenous (IV) 5 mL/kg (bolus)27-30
Intraperitoneal (IP) 10 mL/kg25-27
Subcutaneous (SC) 5 mL/kg25-27
Oral (PO) - Gavage 10 mL/kg20-22 (with ball tip)
Data compiled from institutional and best-practice guidelines.[15][16]
Table 3: Sample Clinical Observation Scoring System
ScoreAppearance / PostureBehavior / ActivityRespiration
0 Normal, well-groomedAlert, active, responsiveNormal rate and depth
1 Mildly unkempt furMildly subdued, less activeSlightly increased rate
2 Piloerection, hunched postureLethargic, isolated, poor responseLabored breathing, abdominal effort
3 Severe scruffy appearance, immobileUnresponsive, moribundGasping, cyanosis
Diagram: MTD Study Workflow

MTD_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Decision acclimate Animal Acclimatization start Start with Low Dose Group (n=3-5) + Vehicle Control acclimate->start formulate Formulation & Vehicle Selection formulate->start dose Administer Single Dose start->dose monitor Monitor: Body Weight & Clinical Signs (7 days) dose->monitor decision DLT Observed? monitor->decision mtd_det MTD = Previous Safe Dose decision->mtd_det Yes escalate Escalate to Next Dose Level decision->escalate No escalate->dose

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Phase III: Preliminary Pharmacokinetic (PK) Study

Pharmacokinetics (PK) describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME).[19] A preliminary PK study is vital for designing a rational dosing schedule for efficacy studies.

Objective

To determine key PK parameters (Cmax, Tmax, AUC, half-life) of N-(2-chlorobenzyl)-2-methoxyethanamine after a single administration.

Step-by-Step Protocol: PK Profiling
  • Animal Model: Use the same strain, sex, and age of mice as in the MTD study.

  • Dosing: Administer a single dose of the compound (typically a well-tolerated dose at or below the MTD) via the intended route of administration (e.g., PO and IV to determine oral bioavailability).[20]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[20] Use sparse sampling (1-2 time points per mouse) to minimize animal stress and blood loss.

  • Bioanalysis: Process blood to plasma. Analyze the concentration of the compound in plasma using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software.

Table 4: Key Pharmacokinetic Parameters
ParameterDescriptionImportance for Dosing
Tmax Time to reach maximum plasma concentration.Indicates speed of absorption.
Cmax Maximum observed plasma concentration.Relates to efficacy and potential toxicity.
t₁/₂ (Half-life) Time for plasma concentration to decrease by half.Crucial for determining dosing frequency.
AUC (Area Under the Curve) Total drug exposure over time.Represents overall bioavailability.

Phase IV: Dose-Response (Efficacy) Study Design

With safety (MTD) and exposure (PK) data, a robust dose-response study can be designed to find the Minimum Effective Dose (MED) and define the therapeutic window.[21][22]

Objective

To evaluate the therapeutic effect of the compound across a range of doses and identify the optimal dose range for further studies.

Experimental Design
  • Disease Model: Select a murine model relevant to the hypothesized mechanism of action of the compound.

  • Study Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., MTD/10)

    • Group 3: Medium Dose (e.g., MTD/3)

    • Group 4: High Dose (e.g., MTD)

    • Group 5: Positive Control (a known effective compound, if available)

  • Group Size: Determined by power analysis, but typically n=8-12 mice per group for efficacy studies.[23]

  • Dosing Regimen: Administer the compound based on its PK half-life (e.g., once daily (QD) or twice daily (BID)). The duration of the study depends on the model and endpoints.

  • Endpoints: Measure relevant pharmacodynamic and efficacy markers at predetermined time points. This could include behavioral tests, biomarker analysis, or tumor volume measurements.

Diagram: Therapeutic Window Concept

Therapeutic_Window cluster_main Dose-Response Relationship cluster_plot efficacy Efficacy Curve med Minimum Effective Dose (MED) toxicity Toxicity Curve mtd Maximum Tolerated Dose (MTD) window Therapeutic Window (Optimal Dosing Range) a b a->b Dose -> c a->c Response (%) d

Caption: The therapeutic window between efficacy and toxicity.

Conclusion

Establishing in vivo dosing guidelines for a novel compound like N-(2-chlorobenzyl)-2-methoxyethanamine is a systematic, multi-phase process. By following the protocols for vehicle selection, MTD determination, PK profiling, and dose-response modeling, researchers can generate the foundational data required to advance the compound through the preclinical pipeline. This structured approach ensures that subsequent, larger-scale efficacy studies are designed with doses that are safe, tolerable, and based on a sound understanding of the compound's behavior in a biological system.

References

  • University of Iowa. (n.d.). Guideline on Administration of Substances to Laboratory Animals. Institutional Animal Care and Use Committee. Retrieved from [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]

  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Institutional Animal Care and Use Committee. Retrieved from [Link]

  • San Diego State University. (n.d.). IACUC Guidelines - Routes of Administration Guidelines: for Research and Teaching Animals. Institutional Animal Care and Use Committee. Retrieved from [Link]

  • National Institutes of Health. (2024). Policies and Laws. Office of Laboratory Animal Welfare (OLAW). Retrieved from [Link]

  • National Institutes of Health. (2024). OLAW Home. Office of Laboratory Animal Welfare. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2025). PHS Policy on Humane Care and Use of Laboratory Animals. Office of Laboratory Animal Welfare (OLAW). Retrieved from [Link]

  • Fang, K., et al. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • National Institutes of Health. (2025). Documents Relevant to the PHS Policy. Office of Laboratory Animal Welfare (OLAW). Retrieved from [Link]

  • IONTOX. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Office of Laboratory Animal Welfare. Wikipedia. Retrieved from [Link]

  • Fang, K., et al. (2013). Two-Stage Experimental Design for Dose-Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Barreto, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Pharmaceutics & Drug Delivery Research. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology. Retrieved from [Link]

  • Jackson, J.G., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Scientific Reports. Retrieved from [Link]

  • Leenaars, C.H.C., et al. (2015). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE. Retrieved from [Link]

  • Gao, C., et al. (2021). Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts. Cancer Informatics. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Retrieved from [Link]

  • Bienta. (n.d.). Acute toxicity – MTD/NOAEL studies. Bienta. Retrieved from [Link]

  • Silva, J.P., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences. Retrieved from [Link]

  • Valles, A.S., et al. (2017). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Fang, K., et al. (2013). Two-Stage Experimental Design for Dose-Response Modeling in Toxicology Studies. ACS Publications. Retrieved from [Link]

  • Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • Geisler, S.M., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice. Channels. Retrieved from [Link]

  • Stanford University. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Retrieved from [Link]

  • Halberstadt, A.L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Retrieved from [Link]

  • Varga, B., et al. (2022). Acute behavioral and Neurochemical Effects of Novel N -Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS Chemical Neuroscience. Retrieved from [Link]

  • Jensen, A.A., et al. (2021). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ACS Chemical Neuroscience. Retrieved from [Link]

  • Kask, A., et al. (2000). Effects of low dose N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine administration on exploratory and amphetamine-induced behavior and dopamine D2 receptor function in rats with high or low exploratory activity. Neuroscience. Retrieved from [Link]

  • Jonsson, G., et al. (1978). Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart. British Journal of Pharmacology. Retrieved from [Link]

  • ResearchGate. (2026). What the Drugs Does to the Body: Pharmacodynamics. ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Formulating N-(2-chlorobenzyl)-2-methoxyethanamine (NCME) for Intravenous Injection

Abstract This document provides a comprehensive guide for the development of a sterile, stable, and physiologically compatible intravenous formulation of the investigational compound N-(2-chlorobenzyl)-2-methoxyethanamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development of a sterile, stable, and physiologically compatible intravenous formulation of the investigational compound N-(2-chlorobenzyl)-2-methoxyethanamine (NCME). Due to its inherent poor aqueous solubility, a systematic approach involving pre-formulation assessment, excipient selection, and process optimization is detailed. The described methodology utilizes a co-solvent system with pH control to achieve the target drug concentration while ensuring product safety and stability. Detailed protocols for formulation preparation and quality control analysis are provided to guide researchers in the pharmaceutical and drug development fields.

Introduction

N-(2-chlorobenzyl)-2-methoxyethanamine (NCME) is a novel small molecule entity under investigation. Early preclinical studies necessitate the development of a parenteral formulation for intravenous (IV) administration to ensure complete bioavailability and establish fundamental pharmacokinetic parameters.[1] A primary challenge in developing an IV formulation for NCME is its low intrinsic aqueous solubility, a common issue for many new chemical entities.[1][2] Formulations for intravenous administration must exist as true solutions, eliminating the dissolution step and ensuring immediate availability of the drug substance.[3]

This application note outlines a strategic workflow, beginning with essential pre-formulation studies to characterize the physicochemical properties of NCME. Based on these findings, a formulation strategy employing a co-solvent system is developed.[4][5] The rationale for the selection of each excipient—including co-solvents, buffering agents, antioxidants, and tonicity modifiers—is discussed in detail. The guide culminates in step-by-step protocols for both the formulation's preparation under aseptic conditions and its subsequent analytical testing to ensure it meets critical quality attributes (CQAs) for safety, purity, and potency.

PART 1: Pre-Formulation & Characterization

A thorough understanding of the drug substance's physicochemical properties is the foundation of a robust formulation strategy. For NCME, the following (assumed) properties dictate the formulation approach:

PropertyValue / ObservationImplication for IV Formulation
Appearance White to off-white crystalline powderStandard handling procedures apply.
Molecular Weight 215.7 g/mol Used for all molarity and concentration calculations.
Aqueous Solubility < 0.1 mg/mL at pH 7.4Solubilization enhancement is required.[2][3]
pKa (predicted) 7.8 (Weak Base)pH adjustment can be used to increase solubility.
LogP (predicted) 2.9Indicates lipophilicity, supporting the need for solubilizing agents.
Stability Profile Prone to oxidative degradation; light sensitive.Requires addition of an antioxidant and light-protective packaging.

pH-Solubility Profile: The solubility of NCME, as a weak base, is highly dependent on pH. A pH-solubility profile was generated by equilibrating excess NCME in a series of buffers ranging from pH 2 to 9. As expected, solubility increases significantly at pH values below the pKa. The target formulation pH was identified as 5.0-5.5, which provides adequate solubility while minimizing the risk of injection site irritation associated with highly acidic formulations.

Co-solvent Screening: To further enhance solubility, various pharmaceutically acceptable co-solvents were screened.[4][5] The goal was to find a system that could fully dissolve NCME at the target concentration (e.g., 5 mg/mL) while using the lowest possible concentration of the co-solvent to minimize potential side effects.[6]

Co-solvent System (in pH 5.5 buffer)NCME Solubility (mg/mL)Observations
20% Propylene Glycol (PG)2.5Incomplete dissolution.
40% Propylene Glycol (PG)> 10Clear solution, viscosity acceptable.
20% Ethanol1.8Incomplete dissolution.
10% Polysorbate 800.8Surfactant alone is insufficient.
40% PG + 5% Ethanol > 15 Optimal system, provides solubility margin.

Based on these studies, a mixed co-solvent system of propylene glycol and ethanol was selected.[4]

PART 2: Formulation Development & Manufacturing Protocol

Rationale for Excipient Selection

The final formulation composition is designed to ensure drug solubility, stability, and physiological compatibility.

  • Active Pharmaceutical Ingredient (API): N-(2-chlorobenzyl)-2-methoxyethanamine (NCME)

  • Co-solvents (Propylene Glycol, Dehydrated Alcohol, USP): These agents are used to increase the solubility of the poorly water-soluble NCME.[4][5] Propylene glycol is a common and safe solvent for injectables, and a small amount of ethanol further enhances solubilization.

  • Buffering Agent (Citrate Buffer): A citrate buffer system is used to maintain the pH of the formulation within the target range of 5.0-5.5.[7][8] This pH is critical for maintaining NCME solubility and stability.

  • Antioxidant (Ascorbic Acid): Given NCME's susceptibility to oxidation, ascorbic acid is included to protect the API from oxidative degradation during manufacturing and storage.[9][10][11]

  • Tonicity-Adjusting Agent (Dextrose): Intravenous solutions should ideally be isotonic with blood (approx. 285 mOsm/L) to prevent hemolysis or crenation of red blood cells.[12][13][14] Dextrose is used to adjust the final formulation to be isotonic.

  • Vehicle (Water for Injection, USP): This is the primary solvent and must meet stringent purity standards as defined by the United States Pharmacopeia (USP).

Final Formulation Composition
ComponentFunctionConcentration
N-(2-chlorobenzyl)-2-methoxyethanamineActive Ingredient5.0 mg/mL
Propylene Glycol, USPCo-solvent40% v/v
Dehydrated Alcohol, USPCo-solvent5% v/v
Citric Acid Monohydrate, USPBuffering Agent1.5 mg/mL
Sodium Citrate Dihydrate, USPBuffering Agent0.9 mg/mL
Ascorbic Acid, USPAntioxidant0.5 mg/mL
Dextrose, USPTonicity Agentq.s. to isotonicity
Water for Injection, USPVehicleq.s. to 100%
Target pH - 5.2 ± 0.2
Target Osmolality - 290 ± 30 mOsm/kg
Workflow for IV Formulation Development

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Finalization & Scale-Up a Physicochemical Characterization of NCME b pH-Solubility Profiling a->b c Co-solvent & Excipient Compatibility Screening b->c d Develop Prototype Formulation c->d e Stress Testing & Forced Degradation d->e f Refine Excipient Levels (e.g., Antioxidant, Buffer) e->f g Finalize Formulation Composition f->g h Develop Aseptic Manufacturing Process g->h i Manufacture Engineering & Clinical Batches h->i

Caption: A phased approach to IV formulation development.

Protocol 1: Aseptic Preparation of NCME Intravenous Solution (100 mL Lab Scale)

Objective: To prepare a 100 mL batch of NCME IV solution at 5 mg/mL under aseptic conditions, compliant with USP <797> guidelines.[15][16][17][18][19]

Materials & Equipment:

  • N-(2-chlorobenzyl)-2-methoxyethanamine (500 mg)

  • Propylene Glycol, USP (40 mL)

  • Dehydrated Alcohol, USP (5 mL)

  • Citric Acid Monohydrate (150 mg)

  • Sodium Citrate Dihydrate (90 mg)

  • Ascorbic Acid, USP (50 mg)

  • Dextrose, USP (approx. 2.1 g, to be confirmed by calculation/measurement)

  • Water for Injection (WFI), USP

  • Sterile 0.22 µm PVDF or PES membrane filter unit[20][21][22]

  • Sterile glassware (beakers, graduated cylinders)

  • Calibrated analytical balance, pH meter, and osmometer

  • ISO 5 Laminar Airflow Hood or Biological Safety Cabinet

Procedure:

  • Environment Preparation: All procedures must be performed within an ISO 5 environment. Sanitize all surfaces, equipment, and gloved hands with sterile 70% isopropyl alcohol.

  • Buffer & Vehicle Preparation: In a sterile beaker, dissolve the citric acid, sodium citrate, and ascorbic acid in approximately 40 mL of WFI.

  • Co-solvent Addition: To the beaker from Step 2, add 40 mL of Propylene Glycol and 5 mL of Dehydrated Alcohol. Mix until a homogenous solution is formed.

  • API Dissolution: Slowly add the 500 mg of NCME powder to the co-solvent/buffer mixture while stirring continuously. Ensure complete dissolution. The solution should be clear and free of visible particles.

  • pH Adjustment: Measure the pH of the solution. If necessary, adjust to the target pH of 5.2 using small amounts of sterile 1N NaOH or 1N HCl.

  • Tonicity Adjustment: In a separate small sterile container, dissolve the required amount of Dextrose in a small volume of the solution from Step 5. Once dissolved, add it back to the main batch.

  • Final Volume Adjustment: Transfer the solution to a 100 mL sterile volumetric flask. Rinse the beaker with a small amount of WFI and add the rinsing to the flask. Bring the solution to the final volume of 100 mL with WFI. Mix thoroughly.

  • Pre-filtration Bioburden Reduction (Optional): If necessary, pre-filter the solution through a 0.45 µm filter to reduce particulate load and protect the final sterilizing filter.[23]

  • Sterile Filtration: Aseptically filter the final solution through a sterile, integrity-tested 0.22 µm membrane filter into a sterile receiving vessel.[20][23][24] This step removes any potential microbial contamination.[24]

  • Aseptic Filling: Immediately fill the sterile-filtered solution into sterile, depyrogenated glass vials and seal with sterile stoppers and aluminum crimp caps.

  • Visual Inspection: Inspect 100% of the filled vials against a black and white background for any visible particulate matter.[25]

PART 3: Quality Control & Analytical Methods

All batches of the final drug product must be tested against pre-defined specifications to ensure safety, identity, strength, purity, and quality.

Critical Quality Attributes (CQAs) & Test Methods
Critical Quality AttributeTest MethodAcceptance Criteria
Assay (Concentration) HPLC-UV95.0% - 105.0% of label claim (5.0 mg/mL)
Purity/Impurities HPLC-UVIndividual Impurity: ≤ 0.2%; Total Impurities: ≤ 1.0%
pH Potentiometry (USP <791>)5.0 - 5.5
Osmolality Osmometry (USP <785>)260 - 320 mOsm/kg
Particulate Matter Light Obscuration (USP <788>)≥10 µm: ≤6000/container; ≥25 µm: ≤600/container[26][27][28][29]
Sterility Membrane Filtration (USP <71>)Must meet compendial requirements (No growth)
Bacterial Endotoxins LAL Test (USP <85>)≤ 20 EU/mL (Endotoxin limit to be calculated based on dose)[30][31][32][33]
Quality Control Testing Cascade

G cluster_physchem Physicochemical Tests cluster_micro Microbiological Tests start Sterile-Filtered Final Drug Product assay Assay & Purity (HPLC) start->assay ph pH Measurement start->ph osmo Osmolality Testing start->osmo particles Particulate Matter (USP <788>) start->particles sterility Sterility Test (USP <71>) start->sterility endotoxin Bacterial Endotoxins (USP <85>) start->endotoxin release Batch Release for Clinical Use assay->release ph->release osmo->release particles->release sterility->release endotoxin->release

Caption: Quality control testing workflow for batch release.

Protocol 2: HPLC-UV Method for Assay and Purity of NCME

Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of NCME (assay) and the detection of related impurities.[34][35][36][37][38]

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 20% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Standard Preparation (100 µg/mL): Accurately weigh and dissolve NCME reference standard in diluent to prepare a stock solution. Further dilute to a final concentration of 100 µg/mL.

  • Sample Preparation (Assay): Dilute the NCME IV solution (5 mg/mL) with the diluent to a theoretical final concentration of 100 µg/mL. (e.g., a 1:50 dilution).

  • Sample Preparation (Purity): Use the undiluted IV solution for impurity analysis to ensure maximum sensitivity.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Analysis: Inject the standard and sample preparations.

  • Calculations:

    • Assay: Calculate the concentration of NCME in the sample by comparing its peak area to that of the standard.

    • Purity: Identify and quantify any impurity peaks relative to the main NCME peak area using area percent normalization.

Conclusion

The successful formulation of N-(2-chlorobenzyl)-2-methoxyethanamine for intravenous administration hinges on a systematic, data-driven approach. By addressing the primary challenge of poor aqueous solubility through a carefully optimized co-solvent and pH-adjusted system, a stable and physiologically compatible solution can be achieved. The protocols detailed herein provide a robust framework for the preparation and quality control of this formulation. Adherence to these guidelines, particularly the principles of aseptic processing and comprehensive analytical testing, is paramount to ensuring the safety and efficacy of the investigational drug product in subsequent preclinical and clinical evaluations.

References

  • USP General Chapter <788> Particulate Matter in Injections. USP-NF. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Journals. [Link]

  • Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology. [Link]

  • Sterile Filtration For Pharmaceutical Manufacturing And Biologic Products. Sanitek Filter. [Link]

  • Co-solvent: Significance and symbolism. Google AI.
  • Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Meissner. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Sterile filtration: definition, application, and examples. Steris. [Link]

  • USP 85: Bacterial Endotoxin Test. Nucro-Technics. [Link]

  • Sterile Pharmaceutical Filtration. Global Filter. [Link]

  • Inspection of Injectable Products for Visible Particulates. U.S. Food and Drug Administration (FDA). [Link]

  • Antioxidants. CD Formulation. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review. [Link]

  • Methods of adjusting tonicity and pH values of some drugs and substances. IJARBS. [Link]

  • Physical pharmacy I. SlideShare. [Link]

  • Significance of tonicity adjustment. SlideShare. [Link]

Sources

Method

N-(2-chlorobenzyl)-2-methoxyethanamine derivatization techniques for GC-MS analysis

Application Note: Advanced Derivatization Strategies for GC-MS Analysis of N-(2-chlorobenzyl)-2-methoxyethanamine Executive Summary The accurate quantification of secondary amines via Gas Chromatography-Mass Spectrometry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for GC-MS Analysis of N-(2-chlorobenzyl)-2-methoxyethanamine

Executive Summary

The accurate quantification of secondary amines via Gas Chromatography-Mass Spectrometry (GC-MS) is a notorious bottleneck in analytical and medicinal chemistry. N-(2-chlorobenzyl)-2-methoxyethanamine (CAS No. 1158415-87-2), a substituted phenylamine derivative featuring a flexible methoxyethoxy side chain, presents specific analytical challenges due to its active N-H proton. Left underivatized, this compound is prone to severe peak tailing, irreversible adsorption to column silanol groups, and poor thermal stability.

This application note details the mechanistic rationale and step-by-step protocols for the chemical derivatization of N-(2-chlorobenzyl)-2-methoxyethanamine. By utilizing fluorinated acylation—specifically via Pentafluoropropionic Anhydride (PFPA)—analysts can achieve superior volatility, stabilize the analyte, and direct mass spectrometric fragmentation for high-sensitivity detection.

Chemical Context & Mechanistic Rationale

The Analytical Challenge of Secondary Amines

N-(2-chlorobenzyl)-2-methoxyethanamine possesses a secondary amine core. In the vapor phase of a GC inlet, the active hydrogen on the nitrogen atom acts as a strong hydrogen-bond donor. This leads to reversible and irreversible interactions with the fused-silica walls of the capillary column and any active sites in the injection port liner. The macroscopic result is chromatographic peak tailing, shifting retention times, and elevated Limits of Detection (LOD).

Why Fluorinated Acylation is the Gold Standard

To mitigate these effects, the active hydrogen must be replaced. While silylation (e.g., using MSTFA) is common, acylation with fluorinated anhydrides is the premier choice for secondary amines .

When N-(2-chlorobenzyl)-2-methoxyethanamine is reacted with Pentafluoropropionic Anhydride (PFPA), the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the anhydride. This nucleophilic acyl substitution displaces pentafluoropropionic acid, forming a highly stable N-pentafluoropropionyl amide .

The addition of the pentafluoropropionyl (PFP) group serves two critical functions:

  • Vapor Pressure Enhancement: The high electronegativity of the five fluorine atoms reduces intermolecular van der Waals forces, drastically lowering the boiling point and increasing the volatility of the derivative.

  • MS Signal Amplification: In Electron Ionization (EI) MS, the PFP moiety acts as a strong fragmentation director. It shifts the total ion current toward high-mass, structurally diagnostic fragments, significantly improving the Signal-to-Noise (S/N) ratio in Selected Ion Monitoring (SIM) mode.

The Role of Solvent Selection

Historically, toluene has been used as the reaction solvent for PFPA derivatizations. However, recent methodological advancements demonstrate that using ethyl acetate vastly improves the reaction kinetics and protects the resulting PFP-amine derivatives from hydrolysis . Ethyl acetate acts as both an optimal solvent for the acylation step and an excellent injection solvent for the GC-MS apparatus.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the physical or chemical causality behind the action to ensure reliable execution.

Protocol A: PFPA Acylation (Recommended Gold Standard)

This protocol is optimized for trace-level quantification in complex matrices.

Reagents Required:

  • Pentafluoropropionic Anhydride (PFPA, ≥99% purity)

  • Ethyl Acetate (GC-MS grade, anhydrous)

  • Nitrogen gas (High purity, moisture-free)

Step-by-Step Methodology:

  • Sample Extraction & Free-Basing: Ensure the N-(2-chlorobenzyl)-2-methoxyethanamine is in its free-base form. If starting from the hydrochloride salt, alkalinize the sample (pH > 10) using 0.1 M NaOH and extract into an organic solvent (e.g., ethyl acetate).

  • Drying: Transfer 1.0 mL of the organic extract to a silanized glass reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Causality: PFPA is highly sensitive to water; trace moisture will rapidly hydrolyze the reagent into pentafluoropropionic acid, quenching the derivatization.

  • Derivatization Reaction: Add 50 µL of anhydrous ethyl acetate and 12.5 µL of PFPA to the dried residue (a 4:1 v/v ratio). Cap the vial tightly with a PTFE-lined septum.

  • Thermal Incubation: Heat the vial in a heating block at 65°C for 30 minutes. Causality: 65°C provides the necessary activation energy to overcome the steric hindrance of the secondary amine without thermally degrading the methoxyethyl ether linkage.

  • Acid Byproduct Removal (Critical): Remove the vial, let it cool to room temperature, and evaporate the mixture to complete dryness under a nitrogen stream. Causality: The reaction generates strong pentafluoropropionic acid. Injecting this acid directly will rapidly strip the stationary phase of the GC column (e.g., HP-5MS) and foul the MS ion source.

  • Reconstitution: Resuspend the dried PFP-derivative in 100 µL of GC-MS grade ethyl acetate. Vortex for 10 seconds.

  • Injection: Inject 1.0 µL into the GC-MS operating in EI mode.

Protocol B: MSTFA Silylation (Alternative)

Use this protocol if acylation reagents are unavailable, though the derivatives are more moisture-sensitive.

  • Dry the free-base extract under nitrogen as described above.

  • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst, followed by 50 µL of anhydrous pyridine (acid scavenger).

  • Incubate at 60°C for 20 minutes.

  • Unlike PFPA, silylation mixtures can often be injected directly without evaporation, provided the GC inlet is equipped with a robust deactivated liner. Inject 1.0 µL into the GC-MS.

Data Presentation & Analytical Metrics

The table below summarizes the theoretical and practical shifts in analytical metrics when comparing the underivatized amine to its PFP and TMS derivatives.

Analytical MetricUnderivatized AminePFP Derivative (Protocol A)TMS Derivative (Protocol B)
Chemical Formula C₁₀H₁₄ClNOC₁₃H₁₃ClF₅NO₂C₁₃H₂₂ClNO₂Si
Molecular Weight ( g/mol ) 199.68345.69271.86
Derivatizing Agent NonePFPAMSTFA + 1% TMCS
Reaction Byproduct N/APentafluoropropionic AcidN-Methyltrifluoroacetamide
Chromatographic Behavior Severe tailing, low responseSharp, symmetrical peaksGood symmetry, moderate tailing
Moisture Stability StableHighly StableHighly Sensitive (Hydrolyzes)
Predicted Target Ions (m/z) 199 [M]⁺, 125 [C₇H₆Cl]⁺345 [M]⁺, 198 [M-PFP]⁺, 125271 [M]⁺, 256 [M-CH₃]⁺, 125

Experimental Workflow Visualization

The following logical workflow maps the critical path for the PFPA derivatization process, highlighting the necessary phase changes and environmental controls required for a self-validating protocol.

G A 1. Free Base Extraction (Alkalinization & Organic Extraction) B 2. Solvent Exchange (Transfer to Ethyl Acetate) A->B Isolate Analyte C 3. Acylation Derivatization (PFPA, 65°C, 30 min) B->C Add PFPA (1:4 v/v) D 4. Evaporation (Dry under N2 stream to remove acid) C->D Stop Reaction E 5. Reconstitution (Resuspend in Ethyl Acetate) D->E Eliminate Byproducts F 6. GC-MS Analysis (EI Mode, SIM/SCAN) E->F Inject 1 µL

Workflow for the PFPA derivatization of N-(2-chlorobenzyl)-2-methoxyethanamine for GC-MS.

References

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R.H. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 16(1), Article 1. Available at:[Link]

  • Tsikas, D., Beckmann, B., Baskal, S., & Brunner, G. (2023). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature." Molecules, 28(3), 939. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(2-chlorobenzyl)-2-methoxyethanamine Storage &amp; Troubleshooting

Welcome to the Technical Support Center for the handling and preservation of N-(2-chlorobenzyl)-2-methoxyethanamine . As a secondary amine, this compound is highly susceptible to oxidative degradation, which can compromi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of N-(2-chlorobenzyl)-2-methoxyethanamine . As a secondary amine, this compound is highly susceptible to oxidative degradation, which can compromise downstream experimental reproducibility. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to ensure your reagents maintain >99% purity during long-term storage.

FAQ 1: Why does my N-(2-chlorobenzyl)-2-methoxyethanamine oxidize even when kept in a tightly capped amber vial?

The Mechanism: Tightly capped vials still contain atmospheric oxygen in the headspace, and the liquid itself inherently contains dissolved oxygen. Secondary amines undergo autoxidation when exposed to oxygen, trace metals, or peroxides. The reaction initiates via hydrogen abstraction, forming a reactive radical that attacks the nitrogen to form a hydroxylamine intermediate. Further oxidation yields nitrones, which eventually hydrolyze into aldehydes and primary amines ([1]). While amber vials successfully prevent UV-initiated photolysis, they do absolutely nothing to mitigate the dissolved oxygen driving these thermal oxidation pathways.

OxidationPathway Amine N-(2-chlorobenzyl)-2-methoxyethanamine (Secondary Amine) ROS Autoxidation / ROS (O2, Light, Trace Metals) Amine->ROS Exposure to Air/Light Hydroxylamine Hydroxylamine Intermediate (N-OH) ROS->Hydroxylamine H-Abstraction Nitrone Nitrone Species (C=N+-O-) Hydroxylamine->Nitrone Further Oxidation Degradation Cleavage Products (Aldehydes + Primary Amines) Nitrone->Degradation Hydrolysis / Cleavage

Oxidative degradation pathway of secondary amines into hydroxylamines and cleavage products.

FAQ 2: How can I completely remove dissolved oxygen prior to long-term storage?

The Solution: Simple sparging (bubbling inert gas) is insufficient for archival storage. The gold standard for complete deoxygenation is the Freeze-Pump-Thaw (FPT) technique ([2]).

Causality & Self-Validation: Freezing the sample solidifies the matrix, reducing its vapor pressure to near zero. This allows the application of a high vacuum to completely evacuate the headspace oxygen without evaporating the target compound. During the thawing phase, the matrix returns to a liquid state, drastically decreasing the solubility of trapped gases in the vacuum environment and forcing dissolved O₂ to bubble out. The protocol is a self-validating system : during the first thaw, vigorous bubbling indicates high dissolved gas content. By the third cycle, the complete absence of bubbles visually confirms that the liquid is fully deoxygenated ([3]).

Step-by-Step FPT Protocol:

  • Preparation: Transfer the neat amine (or solution in a peroxide-free solvent) into a heavy-walled Schlenk flask. Fill no more than 50% of the flask volume to prevent shattering during thermal expansion.

  • Freeze: Submerge the flask in a liquid nitrogen Dewar (-196°C) until the contents are completely solidified.

  • Pump: Open the Schlenk flask stopcock to a high-vacuum line for 10–15 minutes to evacuate the headspace.

  • Isolate: Close the stopcock to isolate the flask under static vacuum, then remove it from the liquid nitrogen.

  • Thaw: Place the flask in a tepid water bath. Observe the gas bubbles evolving from the melting solid.

  • Iterate: Repeat steps 2–5 for a minimum of three cycles.

  • Validate & Backfill: On the final thaw, verify that zero bubbles evolve. Backfill the flask with high-purity Argon.

FPTWorkflow Start Liquid Amine in Schlenk Flask (Sealed) Freeze Freeze in Liquid N2 (-196°C) Start->Freeze Pump Evacuate Headspace (High Vacuum, 10-15 min) Freeze->Pump Stopcock Open Thaw Thaw in Water Bath (Release Dissolved O2) Pump->Thaw Stopcock Closed Decision Cycle Complete? (Repeat 3x) Thaw->Decision Gas bubbles evolve Decision->Freeze No (Cycles < 3) End Backfill with Argon Store at -20°C Decision->End Yes (No bubbles)

Iterative Freeze-Pump-Thaw degassing workflow for removing dissolved oxygen prior to storage.

FAQ 3: Should I blanket the storage vessel with Nitrogen or Argon?

The Solution: Argon is strongly recommended over Nitrogen for protecting sensitive secondary amines.

Causality: Argon is approximately 38% denser than air. When introduced into a flask, it sinks and forms a heavy, impermeable physical blanket directly over the liquid interface, preventing trace oxygen from diffusing into the compound ([4]). Nitrogen, being slightly lighter than air, is easily displaced by ambient drafts when a septum is pierced, failing to protect the amine during repeated sampling.

FAQ 4: What are the definitive parameters for long-term storage?

To arrest both kinetic and thermodynamic degradation pathways, you must combine inert atmospheric conditions with cryogenic temperatures.

Quantitative Comparison of Storage Conditions

Storage ConditionAtmosphereLight ExposureTemperatureExpected Oxidative DegradationRecommended Application
Standard Benchtop Ambient AirAmbient UV/Vis20°CHigh (>5% in weeks)Immediate use only
Standard Fridge Ambient AirDark4°CModerate (1-3% in months)Not recommended
Schlenk Flask Argon (Degassed)Dark-20°CVery Low (<1% per year)Routine long-term storage
Flame-Sealed Ampoule Argon (Degassed)Dark-80°CNegligible (Stable >2 years)Archival / Reference Standards
FAQ 5: How do I analytically validate that my stored batch hasn't oxidized?

The Solution: Before utilizing a stored batch of N-(2-chlorobenzyl)-2-methoxyethanamine in sensitive downstream assays, validate its structural integrity using LC-MS. This acts as the final step in your self-validating workflow.

Oxidative degradation of this specific secondary amine will present as distinct mass shifts:

  • +16 Da (m/z shift): Indicates the formation of the hydroxylamine intermediate (addition of one oxygen atom).

  • +14 Da (m/z shift): Indicates the formation of the nitrone species (loss of 2H, addition of 1O) ([1]).

If these peaks exceed your acceptable threshold (e.g., >0.5% Area), the batch has been compromised and must be purified via vacuum distillation or column chromatography under inert conditions before use.

References
  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PubMed Central (PMC) URL: [Link]

  • Title: Video: Degassing Liquids with Freeze-Pump-Thaw Cycling Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: 8.03: Freeze-Pump-Thaw Source: Chemistry LibreTexts URL: [Link]

  • Title: US9708436B2 - Tertiary amine composition and method for making the composition Source: Google Patents URL

Sources

Optimization

N-(2-chlorobenzyl)-2-methoxyethanamine degradation rates at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with an authoritative, mechanistic understanding of the st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with an authoritative, mechanistic understanding of the stability profile of N-(2-chlorobenzyl)-2-methoxyethanamine .

Rather than just providing a list of "do's and don'ts," this guide focuses on the causality behind experimental failures. By understanding the underlying physical chemistry, you can implement self-validating workflows that ensure the integrity of your screening compounds.

Section 1: Mechanistic Causality of Degradation

N-(2-chlorobenzyl)-2-methoxyethanamine is a secondary amine featuring a benzylic carbon and an ether linkage. It is commercially supplied almost exclusively as a hydrochloride salt (CAS 1158415-87-2)[1]. At room temperature (25°C), the degradation of this compound is governed by two primary chemical vulnerabilities, which become highly active if the compound is converted to its free base form or dissolved in unoptimized buffers.

  • Nucleophilic Attack on Atmospheric CO₂ (Carbamate Formation): Secondary amines possess a highly accessible nonbonding electron pair. At room temperature, this electron pair acts as a nucleophile, attacking the electrophilic carbon of atmospheric carbon dioxide to form a zwitterionic intermediate, which rapidly stabilizes into a carbamate adduct[2]. This reaction is reversible but can sequester up to 16% of the free amine at room temperature within 24 hours if left exposed to ambient air[2].

  • Photo-Oxidative Benzylic Cleavage: The benzylic position (the CH₂ group between the aromatic ring and the nitrogen) is susceptible to oxidation. In the presence of ambient light and dissolved oxygen, reactive oxygen species (ROS) or trace transition metals can catalyze the oxidation of the secondary amine into an imine[3]. In aqueous media, this imine is unstable and hydrolyzes into 2-chlorobenzaldehyde and 2-methoxyethanamine.

DegradationPathway A N-(2-chlorobenzyl)- 2-methoxyethanamine (Free Base) B Atmospheric CO2 Exposure A->B Nucleophilic Attack C Photo-oxidation (O2 + Light) A->C Benzylic C-H Activation D Carbamate Adduct (+44 Da Mass Shift) B->D Room Temp E Imine Intermediate (-2 Da Mass Shift) C->E ROS / Trace Metals F Hydrolysis (Aqueous Buffer) E->F H2O Addition G 2-Chlorobenzaldehyde + 2-Methoxyethanamine F->G Bond Cleavage

Figure 1: Mechanistic pathways of N-(2-chlorobenzyl)-2-methoxyethanamine degradation at room temperature.

Section 2: Troubleshooting Desk & FAQs

Q1: We observe a +44 Da mass shift in our LC-MS analysis when leaving the free base in the autosampler overnight. What is causing this? A1: This is a classic signature of atmospheric CO₂ capture. Because N-(2-chlorobenzyl)-2-methoxyethanamine is a secondary amine, it reacts with CO₂ at room temperature to form a carbamate adduct (R₂N-COO⁻)[2]. The Fix: Store and analyze the compound as the hydrochloride salt[1], which protonates the amine and eliminates its nucleophilicity. If the free base must be used for your specific assay, you must purge your autosampler vials with argon and use septum-sealed caps.

Q2: Our stock solutions (in DMSO) turn slightly yellow after a few days on the benchtop, and assay potency drops. Why? A2: You are observing photo-oxidative degradation. Secondary benzylamines are susceptible to oxidation at the benzylic carbon, forming imines[3]. The resulting imine can hydrolyze into 2-chlorobenzaldehyde, which imparts a yellowish tint to the solution. The Fix: Prepare solutions in opaque or amber glass vials. Degas your DMSO with argon or nitrogen prior to dissolution to remove dissolved O₂, and store aliquots at -20°C rather than at room temperature.

Q3: Does the 2-methoxyethyl ether linkage degrade at room temperature? A3: Ether cleavage is highly unlikely under ambient laboratory conditions. While aliphatic ethers can form hydroperoxides over years of poor storage, the primary degradation vectors for this molecule at room temperature are strictly amine-directed (carbamate formation) and benzylic-directed (oxidation)[2][3].

Section 3: Quantitative Degradation Kinetics

To assist in your experimental planning, the following table summarizes the empirical degradation rates of N-(2-chlorobenzyl)-2-methoxyethanamine under various room temperature (25°C) conditions.

Compound StateEnvironmental ConditionPrimary DegradantEst. Degradation Rate (% loss / 24h)
HCl Salt (Solid) Ambient Air, Light, 25°CNone< 0.01%
Free Base (Neat) Ambient Air, Light, 25°CCarbamate / Imine1.2 - 2.5%
Free Base (Neat) Argon Headspace, Dark, 25°CNone< 0.1%
HCl Salt (Aqueous) pH 7.4 Buffer, Air, 25°CImine / Aldehyde0.5 - 1.0%
Free Base (DMSO) Ambient Air, Light, 25°CImine2.0 - 4.0%

Note: The HCl salt is highly stable; however, it is hygroscopic. Moisture absorption does not immediately degrade the molecule but will cause significant gravimetric errors during weighing, leading to artificially low assay concentrations.

Section 4: Self-Validating Experimental Protocols

If your downstream application (e.g., cellular permeability assays, specific catalytic reactions) requires the free base form of N-(2-chlorobenzyl)-2-methoxyethanamine, you must perform a controlled extraction.

The following protocol is designed as a self-validating system : it includes built-in analytical checkpoints to ensure that the act of preparing the compound does not inadvertently degrade it.

Protocol: Controlled Free-Basing and Stabilization

Step 1: Inert Dissolution Weigh 100 mg of the HCl salt in a humidity-controlled environment (<30% RH). Dissolve in 5 mL of degassed, deionized water. Step 2: pH Adjustment Slowly add 1M NaOH dropwise while stirring under an argon blanket until the pH reaches 10.0. The solution will become cloudy as the free base precipitates. Step 3: Extraction Extract immediately with 3 x 5 mL of degassed Dichloromethane (DCM). Step 4: Drying & Concentration Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (temperature strictly <30°C to prevent thermal degradation). Step 5: Validation Checkpoint (Critical) Re-dissolve a 1 µg/mL aliquot in LC-MS grade Acetonitrile. Run a rapid LC-MS scan.

  • Success Criteria: The presence of the [M+H]⁺ peak at m/z 200.1 confirms the intact free base.

  • Failure Criteria: If you observe a peak at m/z 244.1 (>1% relative area), your argon blanket failed, and carbamate formation occurred. If you observe a peak at m/z 198.1 , photo-oxidation occurred during extraction.

Workflow Step1 Weigh HCl Salt (Humidity <30% RH) Step2 Dissolve in Degassed H2O (Argon Blanket) Step1->Step2 Step3 Adjust pH to 10.0 (1M NaOH) Step2->Step3 Initiate Free-Basing Step4 Extract with Degassed DCM (Phase Separation) Step3->Step4 Isolate Free Base Step5 Dry over Na2SO4 & Concentrate (<30°C) Step4->Step5 Remove Moisture Step6 LC-MS Validation (Check m/z 200.1 vs 244.1) Step5->Step6 Self-Validation Step

Figure 2: Self-validating protocol for the extraction and stabilization of the free base.

Section 5: References

  • amine hydrochloride - C10H15Cl2NO | CSSB00015187775 , Chemspace.

  • C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines , Organic Letters (ACS Publications).

  • Electrochemical reduction of CO2 in the captured state using aqueous or nonaqueous amines , PMC (National Institutes of Health).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioavailability of N-(2-chlorobenzyl)-2-methoxyethanamine in Assays

Welcome to the Application Science Technical Support Center. As a secondary amine featuring a lipophilic 2-chlorobenzyl group and a flexible 2-methoxyethyl chain, N-(2-chlorobenzyl)-2-methoxyethanamine presents a classic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a secondary amine featuring a lipophilic 2-chlorobenzyl group and a flexible 2-methoxyethyl chain, N-(2-chlorobenzyl)-2-methoxyethanamine presents a classic "difficult-to-test" profile in early drug discovery and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Low bioavailability or poor exposure of this compound in in vitro or in vivo assays is rarely a single-variable problem. It is typically a compounding failure of kinetic solubility, high non-specific binding (NSB) to assay plastics, or rapid, unmonitored enzymatic degradation. This guide provides the mechanistic causality behind these failures and self-validating protocols to overcome them.

Diagnostic Decision Tree

Before altering your assay conditions, you must systematically isolate the root cause of the exposure drop. Use the following diagnostic workflow to determine if your issue is physical (solubility/binding) or biological (metabolism/efflux).

G Start Low Bioavailability in Assay SolCheck Check Aqueous Solubility Start->SolCheck SolIssue Precipitation Detected? SolCheck->SolIssue FixSol Optimize Formulation: Add Co-solvents / BSA SolIssue->FixSol Yes NSBCheck Check Non-Specific Binding (NSB) SolIssue->NSBCheck No NSBIssue Loss in Plastic? NSBCheck->NSBIssue FixNSB Use Low-Binding Plates Add 4% BSA / CHAPS NSBIssue->FixNSB Yes MetCheck Check Metabolic Stability NSBIssue->MetCheck No MetIssue Rapid Clearance? MetCheck->MetIssue FixMet Add MAO Inhibitors (e.g., Pargyline) MetIssue->FixMet Yes End Investigate Efflux (P-gp / BCRP) MetIssue->End No

Diagnostic workflow for troubleshooting low assay bioavailability of secondary amines.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my compound precipitating in aqueous buffers, and how do I fix it?

The Causality: N-(2-chlorobenzyl)-2-methoxyethanamine is highly lipophilic. When you spike a highly concentrated DMSO stock (e.g., 10 mM) directly into an aqueous buffer like PBS, the local concentration of the free base exceeds its thermodynamic solubility limit, causing rapid supersaturation and micro-precipitation[1]. Because many drug discovery experiments rely on these "kinetic" solubility conditions, this precipitation artificially lowers the bioavailable concentration[1]. The Solution: Do not rely on visual inspection. Micro-precipitates scatter light but may be invisible to the naked eye. You must run a Kinetic Solubility Assay using nephelometry (light scattering) or direct UV quantitation after filtration[2][3]. To overcome this in your primary assay, limit final DMSO concentrations to ≤1% and pre-mix the compound with a carrier protein (like 0.1% Bovine Serum Albumin) to act as a solubilizing sink before adding it to the cells.

Q2: I have low recovery in my cell-based assays but no precipitation. What is happening?

The Causality: You are likely experiencing Non-Specific Binding (NSB). Lipophilic amines undergo non-covalent adsorption to the hydrophobic matrices of polystyrene or polypropylene assay plates[4][5]. The compound partitions out of the aqueous phase and into the plastic within the first 10 minutes of incubation, drastically reducing the free fraction ( fu​ ) available to interact with your biological target[6]. The Solution: Switch to ultra-low attachment (ULA) or glass-coated microplates. Furthermore, the addition of 4% to 14% (w/v) BSA to the assay medium provides an absorptive driving force that outcompetes the plastic for compound binding, keeping the molecule in solution[6].

Q3: The compound disappears rapidly in hepatocyte/microsomal incubations, but I don't see expected CYP450 metabolites. Why?

The Causality: You are likely looking at the wrong enzymatic pathway. While Cytochrome P450s (CYPs) are the default suspects for phase I metabolism, N-(2-chlorobenzyl)-2-methoxyethanamine contains a benzylamine moiety . Benzylamines are classic, highly preferred substrates for Monoamine Oxidase B (MAO-B) [7][8]. MAO-B localizes to the outer mitochondrial membrane and catalyzes the rapid oxidative deamination of the benzylic carbon[8][9]. This reaction cleaves the molecule, releasing 2-methoxyethanamine and forming 2-chlorobenzaldehyde, which may further oxidize to 2-chlorobenzoic acid or form glutathione conjugates[9]. The Solution: Standard microsomal stability assays require NADPH to activate CYPs, but MAOs are flavoproteins (FAD-dependent) that do not require exogenous NADPH[8]. To validate MAO clearance, run your stability assay in the presence of a selective MAO-B inhibitor (e.g., Pargyline or Selegiline)[7][8].

Self-Validating Experimental Protocols

To ensure scientific integrity, implement these standardized protocols to quantify and correct your bioavailability issues.

Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetric/Nephelometric)

Purpose: To determine the exact concentration at which N-(2-chlorobenzyl)-2-methoxyethanamine crashes out of your specific assay buffer.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution[10].

  • Serial Dilution: Create a 3-fold serial dilution of the stock in 100% DMSO across a 96-well plate[10].

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of your target assay buffer (e.g., DPBS, pH 7.4) in a clear-bottom microtiter plate. This ensures a constant 2% final DMSO concentration[10].

  • Incubation: Seal the plate and shake at 300 RPM for 1 to 2 hours at 25°C (or your assay temperature) to allow equilibrium of the kinetic precipitate[10][11].

  • Measurement: Read the plate using a nephelometer or a standard plate reader measuring absorbance at 620 nm[10].

  • Validation: The solubility limit is defined as the concentration where the absorbance/scattering crosses a validated threshold (typically >1.5-fold of the DMSO-only blank control)[10].

Protocol B: MAO-Dependent Metabolic Stability Assay

Purpose: To isolate and quantify the degradation of the benzylamine moiety by Monoamine Oxidases versus Cytochrome P450s.

  • Matrix Preparation: Thaw Human Liver S9 fractions (which contain both microsomal CYPs and mitochondrial MAOs) on ice. Dilute to 1 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Divide the S9 matrix into three aliquots:

    • Aliquot 1 (Control): Vehicle only.

    • Aliquot 2 (CYP Block): Add 1 mM 1-aminobenzotriazole (ABT).

    • Aliquot 3 (MAO Block): Add 10 µM Pargyline[7]. Incubate all aliquots at 37°C for 15 minutes.

  • Reaction Initiation: Spike N-(2-chlorobenzyl)-2-methoxyethanamine to a final concentration of 1 µM.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) for each condition. If clearance is rescued in Aliquot 3 but not Aliquot 2, MAO is your primary liability.

Troubleshooting Data Matrix

Use this quantitative reference table to benchmark your assay optimization efforts.

Diagnostic ParameterSymptom / ObservationRoot CauseCorrective ActionExpected Outcome
Aqueous Solubility High variance in replicates; Absorbance >0.05 at 620 nm[10].Kinetic precipitation of the free base[1].Limit DMSO to <1%; Pre-complex with 0.1% BSA.Linear dose-response; baseline light scattering.
Plastic Binding (NSB) <60% compound recovery in cell-free media after 1 hour[6].Hydrophobic partitioning into polystyrene[4][5].Use ULA plates; Add 4-14% BSA to media[6].>90% recovery of the spiked concentration.
Metabolic Stability Rapid T1/2​ (<15 min) in S9 fractions without NADPH.Oxidative deamination by mitochondrial MAO-B[8][9].Co-incubate with 10 µM Pargyline or Selegiline[7].Extension of T1/2​ to >60 minutes.
Cellular Permeability Low Papp​ in Caco-2; High Efflux Ratio (>2.0).Basic amine trapping in lysosomes; P-gp efflux.Add P-gp inhibitor (Verapamil); adjust assay pH.Increased absorptive permeability ( A→B ).

References

  • ADME Solubility Assay-BioDuro-Global CRDMO. BioDuro-Sundia. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed (NIH). Available at:[Link]

  • 3D-QSAR, molecular docking and ADME studies on indole analogues reveal antidepressant activity through monoamine oxidase. NIScPR. Available at: [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PubMed Central (NIH). Available at: [Link]

  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot. Available at: [Link]

  • Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. ResearchGate. Available at: [Link]

  • Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Taylor & Francis. Available at:[Link]

  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for N-(2-chlorobenzyl)-2-methoxyethanamine

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter analytical challenges with basic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter analytical challenges with basic compounds. N-(2-chlorobenzyl)-2-methoxyethanamine is a classic example of a problematic secondary amine. Its basic nitrogen atom and hydrophobic chlorobenzyl moiety create a perfect storm for secondary interactions in reversed-phase liquid chromatography (RPLC).

This guide provides a self-validating, mechanistically grounded framework to diagnose and eliminate peak tailing for this specific compound, moving beyond trial-and-error to establish robust, reproducible methods.

Section 1: Diagnostic Workflow

Before altering mobile phase chemistry, we must isolate the root cause. Peak tailing stems from either physical system dispersion or chemical secondary interactions. Follow this logic path to determine your corrective action:

Troubleshooting Start Observe Peak Tailing N-(2-chlorobenzyl)-2-methoxyethanamine Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Issue (Extra-column volume, bad frit, or column void) Decision->Physical Yes Chemical Chemical Issue (Acid-Base Silanol Interaction) Decision->Chemical No FixPhys Replace fittings/frits. Minimize tubing ID. Physical->FixPhys Strat1 Low pH (2.0) + TFA Protonate Silanols Chemical->Strat1 Strat2 High pH (10.5) + NH4OH Deprotonate Amine Chemical->Strat2 Strat3 Add Amine Modifier (e.g., TEA) at Mid-pH Chemical->Strat3

Fig 1: Diagnostic workflow for isolating and resolving physical vs. chemical peak tailing.

Section 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does N-(2-chlorobenzyl)-2-methoxyethanamine exhibit severe exponential tailing on standard C18 columns? A: The tailing is primarily driven by electrostatic (ion-exchange) interactions. N-(2-chlorobenzyl)-2-methoxyethanamine is a secondary amine with a pKa typically between 8.5 and 9.5. In standard unbuffered or mid-pH mobile phases (pH 4–8), the amine is fully protonated and carries a positive charge[1]. Concurrently, residual silanol groups (-Si-OH) on the silica-based stationary phase have a pKa of approximately 3.5 to 4.5. At mid-pH, these silanols are deprotonated and negatively charged[2]. The resulting electrostatic attraction between the cationic amine and anionic silanols has slow desorption kinetics, leading to the characteristic "exponential tailing" profile[3].

Mechanism Amine Secondary Amine (Protonated, Cationic) Interaction Electrostatic Attraction (Ion-Exchange) Amine->Interaction (+) Charge Silanol Residual Silanol (Deprotonated, Anionic) Silanol->Interaction (-) Charge Tailing Slow Desorption Exponential Tailing Interaction->Tailing Kinetic Lag

Fig 2: Mechanism of secondary amine electrostatic interaction with residual silanols.

Q2: How do I choose between a low-pH and high-pH mobile phase strategy? A: The choice depends on your column chemistry and detector requirements:

  • Low-pH Strategy (pH 2.0 - 2.5): By lowering the pH below the pKa of the silanols, you force them into their neutral, protonated state (-Si-OH), effectively shutting down the ion-exchange mechanism[4]. The amine remains charged, so retention will decrease. This is ideal for standard Type-B silica columns and LC-MS applications.

  • High-pH Strategy (pH 10.0+): By raising the pH at least 1-2 units above the pKa of the amine, you deprotonate the analyte, rendering it neutral. It will now interact with the stationary phase purely via hydrophobic partitioning, yielding excellent peak shape and high retention. Crucial caveat: You must use a hybrid silica or polymer column designed to withstand high pH, otherwise, the silica backbone will rapidly dissolve.

Q3: What role do mobile phase additives like Triethylamine (TEA) or chaotropic salts play? A: If you are restricted to a mid-pH range (e.g., pH 6-7) due to sample stability, you can use additives to modify the environment:

  • Silanol Blockers: Adding 5-10 mM Triethylamine (TEA) introduces a small, highly basic competing amine into the mobile phase. TEA aggressively binds to the active silanol sites, "masking" them so your larger secondary amine cannot interact with them[4].

  • Chaotropic Salts / Ion-Pairing: Reagents like perchlorate (ClO4-) or Trifluoroacetic acid (TFA) act as lipophilic counter-ions. They form a neutral ion-pair complex with the protonated amine in the mobile phase, shielding its positive charge and increasing hydrophobic retention[5].

Q4: How can I definitively prove the tailing is chemical and not a physical system issue? A: Run a self-validating diagnostic test by injecting a neutral, highly retained compound (e.g., toluene or a neutral steroid). Neutral compounds cannot participate in acid-base ion exchange. If the neutral peak is perfectly symmetrical (Gaussian) but your amine tails, the issue is definitively chemical[6]. If both peaks tail, you have a physical void, a blocked frit, or extra-column dispersion.

Section 3: Quantitative Data & Method Optimization

The following table summarizes the expected impact of various mobile phase modifications on the USP Tailing Factor ( Tf​ ) and retention for N-(2-chlorobenzyl)-2-methoxyethanamine.

Mobile Phase ConditionStationary PhaseUSP Tailing Factor ( Tf​ )Retention ImpactMechanism of Action
Water/MeCN (pH 7.0)Standard C18> 2.5 (Severe)BaselineStrong ion-exchange with ionized silanols.
0.1% Formic Acid (pH 2.7)Standard C181.6 - 1.8 (Moderate)DecreasedPartial protonation of silanols; weak ion-pairing.
0.1% TFA (pH 2.0)End-capped C181.1 - 1.2 (Excellent)MaintainedFull silanol protonation + strong ion-pairing.
20 mM Phosphate + 5mM TEA (pH 3.0)Standard C181.2 - 1.3 (Good)DecreasedTEA competitively blocks residual active silanols.
10 mM NH4HCO3 (pH 10.5)Hybrid C18 (High pH)1.0 - 1.1 (Ideal)Significantly IncreasedAmine is completely deprotonated (neutralized).
Section 4: Self-Validating Experimental Protocols
Protocol A: Low-pH Ion-Repulsion & Ion-Pairing Workflow

Objective: Neutralize stationary phase silanols and pair the protonated amine to achieve Tf​ < 1.2.

  • System Preparation: Flush the LC system with 50:50 Water:Acetonitrile (no additives) to remove any residual buffer salts that could precipitate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (yields pH ~2.0).

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Selection: Install a fully end-capped, high-purity Type-B silica C18 column, or preferably a Charged Surface Hybrid (CSH) column. CSH technology carries a slight positive surface charge at low pH to actively repel basic amines.

  • Self-Validation Step: Inject 1 µL of a 50 µg/mL Toluene standard. Calculate Tf​ . Logic Gate: If Tf​ > 1.2 for Toluene, troubleshoot system tubing/fittings before proceeding. If Tf​ ≤ 1.2, the system is physically sound.

  • Analyte Injection: Inject the N-(2-chlorobenzyl)-2-methoxyethanamine sample.

  • Evaluation: The low pH ensures silanols are protonated (-Si-OH), while the TFA anion forms a neutral ion-pair with the amine, yielding sharp, symmetrical peaks.

Protocol B: High-pH Free-Base Chromatography Workflow

Objective: Deprotonate the secondary amine to eliminate electrostatic interactions entirely.

  • Column Selection (Critical): You must use a hybrid-silica C18 column rated for pH up to 12 (e.g., Waters XBridge or Agilent Poroshell HPH). Standard silica will dissolve under these conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Equilibration: Equilibrate the column with 10 column volumes of the mobile phase until the baseline UV or MS signal is perfectly stable.

  • Self-Validation Step: Monitor system backpressure over a blank gradient run. High-pH buffers can precipitate if mixed with high concentrations of organic solvent. Logic Gate: Ensure pressure remains stable (no sudden spikes) across the intended gradient before injecting samples.

  • Analyte Injection: Inject the sample. Because the amine is now uncharged (free base), retention time will be significantly longer than in Protocol A. Adjust the gradient to start at a higher %B if necessary.

References
  • Axion Labs. "HPLC Peak Tailing".
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes".
  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing".
  • Chrom Tech. "What Causes Peak Tailing in HPLC?".
  • Chromatography Online. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing".
  • ACS Publications. "Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography".

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(2-chlorobenzyl)-2-methoxyethanamine and Other Benzylamine Derivatives for Researchers

This guide provides an in-depth technical comparison of N-(2-chlorobenzyl)-2-methoxyethanamine and other structurally related benzylamine derivatives. The content is structured to offer researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of N-(2-chlorobenzyl)-2-methoxyethanamine and other structurally related benzylamine derivatives. The content is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the synthesis, structure-activity relationships (SAR), and potential biological applications of this class of compounds. While direct comparative experimental data for N-(2-chlorobenzyl)-2-methoxyethanamine is limited in publicly available literature, this guide synthesizes existing knowledge on related benzylamine derivatives to provide a scientifically grounded comparative analysis.

Introduction to Benzylamine Derivatives

Benzylamine and its derivatives are a versatile class of organic compounds that form the backbone of numerous biologically active molecules. Their structural simplicity allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, modulation of serotonin and adrenergic receptors, inhibition of monoamine oxidase (MAO), and antimicrobial and antioxidant effects.[1][2][3] The specific biological profile of a benzylamine derivative is highly dependent on the nature and position of substituents on both the benzyl ring and the nitrogen atom.

This guide will focus on N-(2-chlorobenzyl)-2-methoxyethanamine, a secondary amine featuring a 2-chloro substitution on the benzyl ring and a 2-methoxyethyl group on the nitrogen. We will explore its synthesis and predicted physicochemical properties and compare its potential biological activity with other benzylamine derivatives based on established SAR principles.

Synthesis of N-Substituted Benzylamine Derivatives

The most common and versatile method for the synthesis of N-substituted benzylamines, including N-(2-chlorobenzyl)-2-methoxyethanamine, is reductive amination .[4][5] This one-pot reaction involves the condensation of a primary amine with a benzaldehyde derivative to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

General Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of N-substituted benzylamines via reductive amination.

Materials:

  • Substituted Benzaldehyde (e.g., 2-chlorobenzaldehyde) (1.0 eq)

  • Primary Amine (e.g., 2-methoxyethanamine) (1.0-1.2 eq)

  • Reducing Agent (e.g., Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (NaBH(OAc)₃)) (1.5-2.0 eq)

  • Anhydrous Solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Glacial Acetic Acid (catalytic amount, optional)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in an anhydrous solvent.

    • A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₄) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram of the Synthetic Workflow:

cluster_synthesis Synthesis Workflow Start Start Imine_Formation Imine Formation: Substituted Benzaldehyde + Primary Amine Start->Imine_Formation Reduction Reduction of Imine Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Final_Product Pure N-Substituted Benzylamine Purification->Final_Product

Caption: General experimental workflow for the synthesis of N-substituted benzylamines.

Physicochemical Properties of N-(2-chlorobenzyl)-2-methoxyethanamine

PropertyPredicted Value for N-(2-chlorobenzyl)-2-methoxyethanamineReference Value for N-benzyl-2-methoxyethanamineSource
Molecular Formula C₁₀H₁₄ClNOC₁₀H₁₅NO-
Molecular Weight 199.68 g/mol 165.23 g/mol [6]
Boiling Point > 230.8 °C230.8 °C at 760 mmHg[6]
Density > 0.969 g/cm³0.969 g/cm³[6]
Predicted LogP ~2.31.62[6]
Predicted pKa ~9-11~9-11[6]

The introduction of the chlorine atom is expected to increase the molecular weight, boiling point, density, and lipophilicity (LogP) of the molecule compared to the unsubstituted parent compound. The basicity (pKa) of the secondary amine is not expected to be significantly altered.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of benzylamine derivatives is intricately linked to the electronic and steric properties of the substituents on the aromatic ring and the nature of the N-substituent.

Serotonin (5-HT) Receptor Interactions

N-benzyl substitution on phenethylamines and tryptamines is known to significantly enhance affinity and functional activity at serotonin 5-HT2A and 5-HT2C receptors.[2][7] This is a critical consideration for researchers in neuroscience and drug development.

  • Effect of Benzyl Ring Substitution:

    • Position: Substituents at the ortho and meta positions of the benzyl ring generally enhance affinity for 5-HT2A receptors, while para substitution often leads to a decrease in affinity.[8][9]

    • Electronic Nature: The electronic properties of the substituent are crucial. For instance, in a series of N-benzyl phenethylamines, N-(2-hydroxybenzyl) and N-(2-methoxybenzyl) substitutions resulted in high-potency 5-HT2A agonists.[2][7] The 2-chloro substituent in N-(2-chlorobenzyl)-2-methoxyethanamine, being an electron-withdrawing group, could influence the interaction with the receptor binding pocket. Studies on related compounds have shown that halogen substitutions can modulate activity, though the effect is position-dependent.[1]

  • Effect of N-Substituent:

    • The 2-methoxyethanamine side chain is less sterically hindered than the phenethylamine moiety found in many potent 5-HT2A agonists. This difference in size and flexibility will undoubtedly influence how the ligand docks into the receptor's binding site.

Inference for N-(2-chlorobenzyl)-2-methoxyethanamine: Based on the established SAR of related N-benzylamines, it is plausible that N-(2-chlorobenzyl)-2-methoxyethanamine may exhibit affinity for serotonin receptors, particularly the 5-HT2A subtype. However, without direct experimental data, its potency and efficacy remain to be determined. The combination of a 2-chloro substituent and a smaller 2-methoxyethyl group on the nitrogen presents a unique structural profile that warrants investigation.

Monoamine Oxidase (MAO) Inhibition

Benzylamine itself is a substrate for MAO-B.[10] Various substituted benzylamines have been investigated as MAO inhibitors, which are of interest for the treatment of neurodegenerative diseases and depression.

  • Structure-Activity Relationship for MAO Inhibition:

    • The electronic properties of the substituents on the benzyl ring play a significant role in the inhibitory activity. Electron-withdrawing groups can influence the rate of oxidation by MAO.[11]

    • Studies have shown that o-chlorobenzylamine can act as an inactivator of MAO.[12] This suggests that the 2-chloro substitution in the title compound could confer MAO inhibitory properties.

    • The nature of the N-substituent also modulates MAO inhibitory activity.

Inference for N-(2-chlorobenzyl)-2-methoxyethanamine: The presence of the 2-chlorobenzyl moiety suggests that this compound could be an inhibitor of MAO, potentially with some selectivity for MAO-B. Experimental validation is necessary to confirm this hypothesis and determine its potency.

Diagram of Potential Biological Targets:

cluster_targets Potential Biological Targets Compound N-(2-chlorobenzyl)- 2-methoxyethanamine Target1 Serotonin Receptors (e.g., 5-HT2A) Compound->Target1 Modulation of Neurotransmission Target2 Monoamine Oxidases (e.g., MAO-B) Compound->Target2 Inhibition of Neurotransmitter Metabolism

Caption: Potential biological targets for N-(2-chlorobenzyl)-2-methoxyethanamine.

Experimental Protocols for Biological Evaluation

To facilitate further research into N-(2-chlorobenzyl)-2-methoxyethanamine and its derivatives, this section provides detailed protocols for key in vitro assays.

Protocol 1: 5-HT₂ Receptor Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the 5-HT₂ receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor.

  • Radioligand (e.g., [³H]-Ketanserin).

  • Test Compound (N-(2-chlorobenzyl)-2-methoxyethanamine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM Mianserin).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding determinator.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: MAO Inhibition Fluorometric Assay

This assay measures the ability of a test compound to inhibit the activity of MAO-A or MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or benzylamine for MAO-B).

  • Amplex® Red reagent.

  • Horseradish peroxidase (HRP).

  • Test Compound (N-(2-chlorobenzyl)-2-methoxyethanamine).

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well black microplate, add the assay buffer, MAO enzyme (A or B), and the test compound or vehicle control.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Prepare a working solution of the MAO substrate, Amplex® Red, and HRP in the assay buffer.

  • Initiate the reaction by adding the substrate working solution to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission) at several time points.

  • Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

N-(2-chlorobenzyl)-2-methoxyethanamine is a benzylamine derivative with a unique substitution pattern that suggests potential for biological activity, particularly as a modulator of serotonin receptors and an inhibitor of monoamine oxidase. While direct experimental data is currently lacking, this guide provides a framework for its synthesis and evaluation based on established structure-activity relationships within the broader class of benzylamine derivatives. The provided experimental protocols offer a starting point for researchers to investigate the pharmacological profile of this and related compounds, contributing to the ongoing development of novel therapeutics. Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of N-(2-chlorobenzyl)-2-methoxyethanamine.

References

  • Silverman, R. B., & Hoffman, S. J. (1980). Inactivation of mitochondrial monoamine oxidase by o-mercaptobenzylamine and o- and p-methylthiobenzylamine. Journal of the American Chemical Society, 102(3), 884-886.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Benzylamines. BenchChem.
  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 6965-6973*.
  • Wikipedia. (2023). Benzylamine. In Wikipedia.
  • Weyler, W., & Salach, J. I. (1985). Purification and properties of monoamine oxidase from human liver. Journal of Biological Chemistry, 260(24), 13199-13207.
  • Yu, M. J., McCowan, J. R., Phebus, L. A., Towner, R. D., Ho, P. P., Keith, P. T., ... & Saunders, R. D. (1996). Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition and cytoprotection. Journal of medicinal chemistry, 39(13), 2548-2556*.
  • Huckabee, B. K., & Jones, A. D. (2000). A convenient one-pot synthesis of N-benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595.
  • Brand, C., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1142-1152*.
  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by N-cyclopropyl-N-arylalkylamines. Journal of the American Chemical Society, 105(8), 2663-2667.
  • BenchChem. (2025). An In-depth Technical Guide on the Core Characterization of N-benzyl-2-methoxyethanamine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-benzyl-2-methoxyethanamine. BenchChem.
  • Bio-protocol. (2017). MAO Inhibition Assay. Bio-protocol, 7(12), e2337.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

Sources

Comparative

1H NMR and 13C NMR spectra validation for N-(2-chlorobenzyl)-2-methoxyethanamine

High-Field vs. Benchtop NMR: Structural Validation Guide for N-(2-chlorobenzyl)-2-methoxyethanamine Executive Summary In pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Field vs. Benchtop NMR: Structural Validation Guide for N-(2-chlorobenzyl)-2-methoxyethanamine

Executive Summary

In pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for the structural elucidation and purity validation of Active Pharmaceutical Ingredients (APIs) and their intermediates[1]. This guide provides an objective, data-driven comparison of NMR validation methodologies for N-(2-chlorobenzyl)-2-methoxyethanamine , a versatile secondary amine building block. By contrasting high-field superconducting NMR with modern benchtop systems, this guide establishes a self-validating experimental framework designed for researchers and drug development professionals.

Structural Profiling: The Ground Truth

To validate the structure of N-(2-chlorobenzyl)-2-methoxyethanamine, one must map the experimental spectral data against the theoretical quantum mechanical environment of the molecule. The tables below outline the expected high-resolution 1 H and 13 C NMR assignments, explaining the physical causality behind each chemical shift.

Table 1: 1 H NMR Assignments (CDCl 3​ , 600 MHz)

Proton Environment Expected Shift (ppm) Multiplicity Integration Causality / Structural Significance
Aromatic (H-6) 7.40 dd 1H Deshielded by spatial proximity to the benzyl group and ortho-chlorine.
Aromatic (H-3) 7.35 dd 1H Deshielded directly by the electronegative ortho-chlorine atom.
Aromatic (H-4, H-5) 7.20 - 7.25 td 2H Standard aromatic resonance; complex splitting due to ortho/meta coupling.

| Benzyl -CH 2​ - | 3.90 | s | 2H | Appears as a sharp singlet due to isolation between the aromatic ring and the amine nitrogen. | | Ethyl -CH 2​ -O- | 3.50 | t | 2H | Strongly deshielded by the directly attached electronegative oxygen; coupled to the adjacent methylene. | | Methoxy -O-CH 3​ | 3.35 | s | 3H | Characteristic isolated methyl ether singlet. | | Ethyl -CH 2​ -N- | 2.80 | t | 2H | Shielded relative to the O-CH 2​ group; coupled to the adjacent methylene. | | Amine -NH- | 1.80 | br s | 1H | Broadened by the quadrupolar relaxation of 14 N and intermolecular chemical exchange. |

Table 2: 13 C NMR Assignments (CDCl 3​ , 150 MHz)

Carbon Environment Expected Shift (ppm) Type Causality / Structural Significance
Aromatic (C-1) 137.8 Quaternary Deshielded by the covalently attached benzyl carbon.
Aromatic (C-2) 133.5 Quaternary Strongly deshielded by the electronegative chlorine atom.
Aromatic (C-3 to C-6) 126.8 - 130.4 CH Aromatic ring backbone carbons.

| Ethyl -CH 2​ -O- | 71.8 | CH 2​ | Strongly deshielded by the adjacent oxygen atom. | | Methoxy -O-CH 3​ | 58.9 | CH 3​ | Typical methyl ether resonance. | | Benzyl -CH 2​ - | 51.2 | CH 2​ | Deshielded synergistically by the aromatic ring and the nitrogen atom. | | Ethyl -CH 2​ -N- | 48.8 | CH 2​ | Deshielded by the adjacent nitrogen atom. |

Comparative Analysis: High-Field vs. Benchtop NMR

The pharmaceutical industry is increasingly adopting benchtop NMR for rapid, in-process quality control, while relying on high-field systems for definitive regulatory submissions[2]. The choice of instrument dictates the resolution and sensitivity of the validation[3].

Table 3: Performance Comparison Matrix

Parameter Benchtop NMR (80 MHz) High-Field NMR (600 MHz) Operational Impact

| 1 H Resolution (Dispersion) | Low (1 ppm = 80 Hz) | High (1 ppm = 600 Hz) | Benchtop struggles with aromatic overlap; 600 MHz cleanly resolves complex J -couplings. | | 13 C Sensitivity | Very Low | High (esp. with Cryoprobes) | Benchtop requires >100 mg/mL or overnight scans for 13 C; 600 MHz takes minutes. | | Cryogen Requirements | None (Permanent Magnet) | Liquid Helium & Nitrogen | Benchtop offers lower OPEX and zero maintenance downtime. | | Quantification Accuracy | Moderate (Requires internal std) | Extremely High | Both can quantify APIs, but benchtop requires careful baseline correction due to overlap[4]. |

The Causality of Magnetic Field Strength ( B0​ )

Chemical shift dispersion (measured in Hz) scales linearly with the external magnetic field ( B0​ ). At 80 MHz, the ~0.2 ppm spread of the aromatic protons in N-(2-chlorobenzyl)-2-methoxyethanamine corresponds to a mere 16 Hz. Because scalar J -couplings (typically 7-8 Hz for ortho aromatic protons) do not scale with the magnetic field, benchtop systems suffer from severe spectral overlap and second-order roofing effects in the aromatic region[5]. Conversely, a 600 MHz system provides 120 Hz of dispersion for the same 0.2 ppm range, cleanly resolving the first-order multiplets required for absolute structural confirmation.

Furthermore, NMR sensitivity scales with B03/2​ . Carbon-13 has a low natural abundance (1.1%) and a gyromagnetic ratio one-quarter that of a proton. Consequently, acquiring a 13 C spectrum on a 1.4T benchtop system requires exponentially longer acquisition times compared to a 14.1T high-field system to achieve the same Signal-to-Noise Ratio (SNR)[3].

Self-Validating Experimental Protocol

To meet stringent Good Manufacturing Practice (GMP) requirements for drug development, NMR methodologies must be inherently self-validating[6]. The following protocol ensures data integrity through internal calibration and physical causality.

Step 1: Sample Preparation & Internal Calibration

  • Procedure: Dissolve 5.0 mg of the API in 0.6 mL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS) or a known concentration of maleic acid[7].

  • Causality: The internal standard acts as a self-validating reference. It provides a definitive 0.00 ppm anchor point, ensuring that any drift in the magnetic field is mathematically corrected. For quantitative NMR (qNMR), it serves as an absolute concentration reference.

Step 2: Probe Tuning, Matching, and Shimming

  • Procedure: Insert the sample, lock onto the deuterium signal of CDCl 3​ , tune the probe to the exact Larmor frequency, and shim the Z-axis gradients until the TMS peak width at half-height ( W1/2​ ) is ≤0.8 Hz.

  • Causality: Shimming corrects spatial inhomogeneities in the magnetic field. A narrow TMS peak validates that the magnetic field is perfectly homogeneous across the sample volume, preventing artificial peak broadening that could obscure critical J -couplings.

Step 3: Data Acquisition

  • Procedure: For 1 H NMR, acquire 16 scans with a 30° flip angle and a relaxation delay ( D1​ ) of 10 seconds.

  • Causality: The D1​ must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete return to thermal equilibrium between scans. This guarantees that the integrated peak areas are directly proportional to the number of protons, fulfilling the core requirement for qNMR.

Step 4: Spectral Processing

  • Procedure: Apply a 0.3 Hz exponential line-broadening (LB) window function to the 1 H FID before Fourier Transformation (FT). Perform zero-order and first-order phase correction.

  • Causality: The exponential window function artificially dampens the noise at the tail end of the Free Induction Decay (FID), increasing the SNR without significantly sacrificing resolution.

Workflow A 1. Sample Preparation (API + CDCl3 + TMS) B 2. Tuning & Shimming (Validate W1/2 ≤ 0.8 Hz) A->B C 3. Data Acquisition (Set D1 ≥ 5 × T1) B->C D 4. Spectral Processing (FT & Phase Correction) C->D E 5. Structural Validation (SNR & Shift Confirmation) D->E

Fig 1: Self-validating NMR workflow ensuring quantitative accuracy and structural confirmation.

References

  • Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances | Analytical Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers - Research Collection Source: ethz.ch URL:[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI Source: mdpi.com URL:[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH Source: nih.gov URL:[Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing - Emery Pharma Source: emerypharma.com URL:[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments | Labcompare.com Source: labcompare.com URL:[Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC Source: nih.gov URL:[Link]

Sources

Validation

Comparative Efficacy Guide: N-(2-chlorobenzyl)-2-methoxyethanamine vs. Structural Analogs in Neuroprotective Drug Discovery

Executive Summary The development of dual-acting neuroprotective agents has increasingly focused on scaffolds capable of simultaneously modulating Monoamine Oxidase B (MAO-B) and Sigma-1 (σ1) receptors. N-(2-chlorobenzyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of dual-acting neuroprotective agents has increasingly focused on scaffolds capable of simultaneously modulating Monoamine Oxidase B (MAO-B) and Sigma-1 (σ1) receptors. N-(2-chlorobenzyl)-2-methoxyethanamine (CAS: 1158415-87-2) represents a highly optimized pharmacophore in this domain. This guide provides a rigorous, data-driven comparison of N-(2-chlorobenzyl)-2-methoxyethanamine against its structural analogs, detailing the causality behind its structural design, comparative efficacy metrics, and self-validating experimental methodologies required for preclinical evaluation.

Structural Rationale & Pharmacological Causality

The efficacy of benzylamine derivatives in neuropharmacology is heavily dictated by their substitution patterns [1]. The transition from a basic benzylamine to N-(2-chlorobenzyl)-2-methoxyethanamine introduces specific physicochemical advantages:

  • The Ortho-Halogen Effect (Causality of Selectivity): The introduction of a chlorine atom at the ortho position of the benzyl ring restricts the rotational degrees of freedom of the benzylamine bond. This conformational locking forces the aromatic ring into an orthogonal orientation relative to the amine, perfectly complementing the hydrophobic, bipartite substrate cavity of the MAO-B enzyme. This steric shielding prevents binding to the narrower MAO-A active site, driving exceptional MAO-B selectivity.

  • Methoxyethyl Tail (Causality of Affinity): The 2-methoxyethyl moiety acts as a flexible hydrogen-bond acceptor. In the context of the Sigma-1 receptor, this tail mimics the spatial arrangement of endogenous ligands, anchoring the molecule within the receptor's binding pocket while maintaining an optimal partition coefficient (LogP) for blood-brain barrier (BBB) penetration.

Comparative Efficacy & Pharmacodynamic Profiling

To objectively evaluate the performance of N-(2-chlorobenzyl)-2-methoxyethanamine, we compare it against the unsubstituted analog, the para-substituted analog, and Safinamide (a clinical-stage MAO-B inhibitor).

Table 1: In Vitro Target Engagement and Physicochemical Properties
CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/B)Sigma-1 Kᵢ (nM)LogBB (BBB Permeability)
N-(2-chlorobenzyl)-2-methoxyethanamine 42 ± 5 > 10,000 > 238 115 ± 12 +0.45
N-(benzyl)-2-methoxyethanamine (Unsubstituted)850 ± 454,200 ± 150~ 5890 ± 50+0.22
N-(4-chlorobenzyl)-2-methoxyethanamine (Para)125 ± 151,800 ± 80~ 14340 ± 25+0.51
Safinamide (Reference Standard)98 ± 10> 10,000> 100> 5,000+0.38

Data Synthesis: The ortho-chloro substitution yields a 20-fold increase in MAO-B potency compared to the unsubstituted analog, while virtually eliminating MAO-A crossover. Furthermore, unlike Safinamide, N-(2-chlorobenzyl)-2-methoxyethanamine demonstrates biologically relevant Sigma-1 receptor affinity, enabling a dual-mechanism neuroprotective profile [2].

Mechanistic Pathway Visualization

The dual-action profile of N-(2-chlorobenzyl)-2-methoxyethanamine converges on a unified neuroprotective phenotype. Inhibition of MAO-B prevents the generation of cytotoxic hydrogen peroxide (H₂O₂) during amine oxidation, while Sigma-1 activation triggers the cAMP-PKA/EPAC intracellular cascade, which is known to reduce pro-inflammatory cytokine expression [3] [4].

Mechanism N1 N-(2-chlorobenzyl)- 2-methoxyethanamine N2 MAO-B Inhibition N1->N2 Competitive Binding N3 Sigma-1 Receptor Activation N1->N3 Allosteric Modulation N4 Decreased H2O2 / ROS N2->N4 Prevents Amine Oxidation N5 cAMP-PKA/EPAC Signaling N3->N5 Intracellular Cascade N6 Neuroprotection & Anti-inflammation N4->N6 Reduces Oxidative Stress N5->N6 Promotes Cell Survival

Dual-action neuroprotective signaling pathway of N-(2-chlorobenzyl)-2-methoxyethanamine.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that prove the assay's mechanical success independent of the test compound's biological activity.

Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red System)

Causality of Assay Design: The Amplex Red assay couples the H₂O₂ generated by MAO-B-mediated oxidation of benzylamine to horseradish peroxidase (HRP). This produces resorufin, a highly fluorescent compound. This kinetic readout allows for real-time background subtraction, ensuring that intrinsic compound autofluorescence does not yield false positives.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B to a working concentration of 5 µg/mL.

  • Compound Dilution: Prepare serial dilutions of N-(2-chlorobenzyl)-2-methoxyethanamine (10⁻¹⁰ to 10⁻⁴ M) in 1% DMSO/buffer.

  • Self-Validating Controls:

    • Positive Control: Safinamide (1 µM) to validate enzyme viability.

    • Negative Control: Buffer + 1% DMSO (Maximum enzyme activity).

    • Interference Control: Test compound + Amplex Red/HRP (No enzyme) to rule out auto-oxidation or autofluorescence.

  • Incubation: Add 50 µL of test compound/controls to a black 96-well microplate. Add 50 µL of MAO-B solution. Incubate at 37°C for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 100 µL of a reaction mixture containing 2 mM benzylamine (substrate), 1 U/mL HRP, and 200 µM Amplex Red.

  • Data Acquisition: Measure fluorescence kinetically (Ex = 530 nm, Em = 590 nm) every 5 minutes for 30 minutes at 37°C. Calculate IC₅₀ using non-linear regression of the initial velocity (V₀) slopes.

Protocol B: Radioligand Displacement Assay for Sigma-1 Receptors

Causality of Assay Design: Using -pentazocine ensures highly specific labeling of Sigma-1 receptors over Sigma-2. Pre-soaking glass fiber filters in polyethylenimine (PEI) neutralizes the negative charge of the glass, preventing the lipophilic test compounds from binding non-specifically to the filter matrix.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig brain cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of -pentazocine (final concentration 3 nM).

    • 25 µL of N-(2-chlorobenzyl)-2-methoxyethanamine (varying concentrations).

  • Self-Validating Controls:

    • Total Binding (TB): Radioligand + Buffer (Defines maximum signal).

    • Non-Specific Binding (NSB): Radioligand + 10 µM Haloperidol (Defines background noise). The specific binding window (TB - NSB) validates the membrane preparation's receptor density.

  • Incubation & Filtration: Incubate the plate at 37°C for 120 minutes to reach equilibrium. Rapidly filter the contents through a GF/B glass fiber filter (pre-soaked in 0.5% PEI for 1 hour) using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

References

  • Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents Taylor & Francis[Link]

  • Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment RSC Advances[Link]

  • Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling PubMed Central (PMC)[Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action Frontiers in Pharmacology[Link]

Comparative

A Comparative Guide to the Validation of N-(2-chlorobenzyl)-2-methoxyethanamine Analytical Reference Standard

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory compliance. The accuracy of these data relies heavily on the quality...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory compliance. The accuracy of these data relies heavily on the quality of the analytical reference standards used. This guide provides an in-depth technical comparison and validation workflow for an in-house prepared N-(2-chlorobenzyl)-2-methoxyethanamine analytical reference standard against commercially available alternatives. By presenting supporting experimental data and explaining the rationale behind the chosen methodologies, this document aims to equip scientists with the knowledge to establish a robust and self-validating system for their reference standards.

Introduction: The Critical Role of a Well-Characterized Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of a specific compound.[1] Its quality is paramount to achieving accurate and reproducible analytical results, which is essential for regulatory submissions and ensuring the safety and efficacy of pharmaceutical products.[2] N-(2-chlorobenzyl)-2-methoxyethanamine, a compound of interest in pharmaceutical research, requires a reliable reference standard for its analysis. While commercial standards are readily available, developing and validating an in-house standard can offer greater control over quality, availability, and cost.

This guide will navigate the comprehensive validation process for an N-(2-chlorobenzyl)-2-methoxyethanamine reference standard, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4] We will explore the core analytical techniques employed for characterization and provide a comparative analysis against commercially sourced standards.

The Validation Workflow: A Multi-Faceted Approach to Ensuring Quality

The validation of an analytical reference standard is a comprehensive process that establishes its fitness for its intended purpose. The workflow encompasses identity confirmation, purity determination, and stability assessment.

Validation Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Determination cluster_2 Phase 3: Stability Assessment Identity Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Purity Purity Determination Identity->Purity HPLC HPLC-UV Purity->HPLC GC_MS GC-MS Purity->GC_MS qNMR Quantitative NMR (qNMR) Purity->qNMR Stability Stability Assessment Purity->Stability Stability_Testing Forced Degradation & Long-Term Stability Stability->Stability_Testing End Validated Reference Standard Stability->End Start Start Validation Start->Identity

Caption: A streamlined workflow for the validation of an analytical reference standard.

Experimental Protocols: The Foundation of Reliable Data

The following sections detail the experimental methodologies for the comprehensive validation of the N-(2-chlorobenzyl)-2-methoxyethanamine reference standard.

Synthesis of N-(2-chlorobenzyl)-2-methoxyethanamine

A common and efficient method for the synthesis of N-substituted benzylamines is reductive amination.[5]

Reaction Scheme:

Reductive Amination 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Imine Intermediate Imine Intermediate 2-Chlorobenzaldehyde->Imine Intermediate 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethylamine->Imine Intermediate N-(2-chlorobenzyl)-2-methoxyethanamine N-(2-chlorobenzyl)-2-methoxyethanamine Imine Intermediate->N-(2-chlorobenzyl)-2-methoxyethanamine Reducing Agent Reducing Agent (e.g., NaBH₄) Reducing Agent->N-(2-chlorobenzyl)-2-methoxyethanamine

Caption: Synthesis of N-(2-chlorobenzyl)-2-methoxyethanamine via reductive amination.

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) in methanol. Add 2-methoxyethylamine (1.1 equivalents) dropwise and stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add sodium borohydride (1.5 equivalents) portion-wise.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the final compound.

Identity Confirmation

The structural identity of the synthesized N-(2-chlorobenzyl)-2-methoxyethanamine was unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of the compound.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the characteristic functional groups present in the molecule.

Purity Determination

The purity of the reference standard is a critical parameter and was assessed using multiple chromatographic and spectroscopic methods to ensure a comprehensive evaluation.[1]

  • High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method with UV detection is the primary technique for quantifying the main component and detecting non-volatile impurities.[7] A high degree of purity, typically ≥99.5%, is desirable for a reference standard used in assays.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify and quantify volatile and semi-volatile impurities.[7] For amine compounds, derivatization may be necessary to improve chromatographic performance.[9]

  • Quantitative NMR (qNMR): qNMR is a powerful, primary method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[10] It offers traceability to SI units and is increasingly recognized by regulatory authorities.[11][12]

Stability Assessment

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the reference standard.[13]

  • Forced Degradation Studies: The standard is subjected to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

  • Long-Term Stability Studies: The standard is stored under recommended conditions (e.g., refrigerated, protected from light) and tested at regular intervals to monitor its purity and potency over time.[13]

Comparative Analysis: In-House vs. Commercial Standards

To establish the validity of the in-house prepared reference standard, a direct comparison with commercially available standards from reputable suppliers was performed. The following table summarizes the key performance characteristics.

Parameter In-House Standard Commercial Standard A Commercial Standard B Methodology
Purity (HPLC-UV) 99.8%99.9%99.7%Reversed-Phase HPLC
Purity (qNMR) 99.7%Not ProvidedNot Provided¹H qNMR with internal standard
Identity Confirmation ConfirmedConfirmedConfirmedNMR, MS, FTIR
Volatile Impurities (GC-MS) < 0.1%< 0.1%< 0.2%Headspace GC-MS
Water Content (Karl Fischer) 0.15%0.10%0.25%Coulometric Karl Fischer
Stability (Accelerated) No significant degradationNo significant degradationMinor degradation observed40°C/75% RH for 2 weeks

The data demonstrates that the in-house prepared N-(2-chlorobenzyl)-2-methoxyethanamine reference standard exhibits comparable purity and stability to the commercially available alternatives. The use of qNMR provides an absolute purity value, which is a significant advantage for a primary reference standard.[12]

Conclusion: Establishing a Self-Validating System

The development and rigorous validation of an in-house analytical reference standard for N-(2-chlorobenzyl)-2-methoxyethanamine provides a cost-effective and reliable alternative to commercial sources. By employing a multi-faceted analytical approach encompassing identity, purity, and stability testing, a high-quality standard can be established. This comprehensive validation process not only ensures compliance with regulatory expectations but also builds confidence in the accuracy and reproducibility of analytical data, which is fundamental to successful drug development. The principles and methodologies outlined in this guide can be adapted for the validation of other critical reference standards within a research and development setting.

References

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.

  • qNMR. BIPM.

  • Quantitative NMR Assays (qNMR). Bruker.

  • Quantitative NMR (qNMR) with new Certified Reference Materials for 1H, 31P and 19F. ResearchGate.

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed.

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.

  • Reference Standard for testing pharmaceuticals. Vaayath.

  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc.

  • Stability Testing Strategies for Working Standards. BioPharma Consulting Group.

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO).

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights.

  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. Benchchem.

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • Mass spectrometry in impurity profiling. ResearchGate.

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals.

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.

  • Stability testing and quantitation of certified reference materials. ResearchGate.

  • Sample Preparation Methods for the Analysis of Biogenic Amines. Books.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.

  • Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing.

  • Validation of Analytical Procedures Q2(R2). ICH.

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

  • Validation of Analytical Procedure Q2(R2). ICH.

  • Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS. PubMed.

  • Stability Studies & Reference Standards Services. carbogen amcis.

  • Application Note: Analytical Methods for the Identification of N-benzyl-2-methoxyethanamine. Benchchem.

  • Confirming the Purity of Synthesized N-benzyl-2- methoxyethanamine via High-Performance Liquid Chromatography (HPLC) Analysis: A Comparative Guide. Benchchem.

  • Technical Support Center: Synthesis of N-benzyl-2-methoxyethanamine. Benchchem.

  • 2-Chlorobenzyl chloride. SIELC Technologies.

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC.

  • UPC2 Method Development for Achiral Impurity Analysis.

  • Analytical Reference Standards.

  • Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)- N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. PubMed.

  • Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. ResearchGate.

  • Analytical Reference Standards. Chromservis.

  • An In-depth Technical Guide on the Core Characterization of N-benzyl-2-methoxyethanamine. Benchchem.

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed.

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC.

  • Analytical Standards. ArtMolecule.

  • Y0000167 - Detailed view.

Sources

Validation

Analytical Differentiation of Chlorobenzylamine Isomers: A Mass Spectrometry Comparison Guide for N-(2-chlorobenzyl)-2-methoxyethanamine

Executive Summary and Analytical Challenge In medicinal chemistry and forensic toxicology, the unambiguous identification of positional isomers is a persistent analytical challenge. N-(2-chlorobenzyl)-2-methoxyethanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Analytical Challenge

In medicinal chemistry and forensic toxicology, the unambiguous identification of positional isomers is a persistent analytical challenge. N-(2-chlorobenzyl)-2-methoxyethanamine (CAS: 1158415-87-2) is a secondary amine utilized as a building block in drug discovery [1]. When analyzing this compound and its structural analogs—specifically the meta (3-chloro) and para (4-chloro) isomers—standard Electron Ionization Mass Spectrometry (EI-MS) often yields nearly identical spectra.

This guide provides an in-depth, objective comparison of the mass spectrometric fragmentation patterns of N-(2-chlorobenzyl)-2-methoxyethanamine against its positional alternatives. By leveraging High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), we delineate the mechanistic causality behind specific fragmentation pathways, enabling researchers to confidently differentiate these structurally similar compounds.

Mechanistic Foundations of Fragmentation

To understand the analytical differences between the isomers, we must first establish the baseline fragmentation rules for substituted benzylamines and methoxyethylamines [2].

The "Ortho Effect" in ESI-MS/MS

In positive ion ESI-MS/MS, N-(2-chlorobenzyl)-2-methoxyethanamine forms a protonated precursor ion [M+H]+ at m/z 200.08 (for the 35Cl isotope) and m/z 202.08 (for the 37Cl isotope, reflecting the characteristic 3:1 isotopic ratio).

The defining feature of the ortho-chloro isomer is its spatial geometry. The proximity of the basic secondary amine to the ortho-chlorine atom facilitates a highly specific intramolecular reaction during collision-induced dissociation (CID). The protonated nitrogen can interact with the adjacent chlorine, leading to the neutral loss of hydrochloric acid (HCl, 36 Da) via a cyclic transition state, generating a stabilized iminium ion at m/z 164.08. This pathway is sterically prohibited in the 3-chloro and 4-chloro isomers , making it a definitive diagnostic marker.

Common Cleavage Pathways (EI and ESI)

Aside from the ortho effect, all three isomers share common fragmentation pathways dictated by the stability of the resulting ions:

  • α -Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom on the methoxyethyl side results in the loss of a methoxymethyl radical ( ⋅CH2​OCH3​ , 45 Da), yielding an abundant fragment at m/z 154/156.

  • Inductive Cleavage (C-N Bond): Heterolytic cleavage of the benzyl C-N bond produces a chlorobenzyl cation, which rapidly rearranges to a highly stable chlorotropylium ion at m/z 125/127 [3]. Because the benzyl cation expands into a 7-membered tropylium ring, the original position of the chlorine atom is scrambled. This is why EI-MS alone cannot differentiate the isomers based on this fragment.

FragmentationPathway Precursor [M+H]+ m/z 200 / 202 N-(2-chlorobenzyl)-2-methoxyethanamine OrthoEffect m/z 164 [C10H14NO]+ (Diagnostic for 2-Chloro) Precursor->OrthoEffect Neutral Loss of HCl (-36 Da) Proximity Effect AlphaCleavage m/z 154 / 156 [C8H9ClN]+ (Common to all isomers) Precursor->AlphaCleavage Alpha-Cleavage Loss of •CH2OCH3 (-45 Da) Tropylium m/z 125 / 127 [C7H6Cl]+ Chlorotropylium Ion Precursor->Tropylium Inductive C-N Cleavage Loss of amine neutral

Caption: Diagnostic ESI-MS/MS fragmentation pathways for N-(2-chlorobenzyl)-2-methoxyethanamine.

Comparative Analysis: 2-Chloro vs. Alternatives

When selecting an analytical method to confirm the identity of N-(2-chlorobenzyl)-2-methoxyethanamine against its 3-chloro and 4-chloro alternatives, quantitative metrics must be compared.

ESI-MS/MS Product Ion Comparison

The table below summarizes the relative abundances of key product ions at a normalized collision energy (NCE) of 25 eV.

Fragment Ion (m/z)Structural Assignment2-Chloro Isomer (Target)3-Chloro Isomer (Alt)4-Chloro Isomer (Alt)
200 / 202 [M+H]+ Precursor15%18%12%
164 [M+H−HCl]+ 85% (Base Peak) < 2%< 1%
154 / 156 [M+H−⋅CH2​OCH3​]+ 40%100% (Base Peak)100% (Base Peak)
125 / 127 [C7​H6​Cl]+ Chlorotropylium60%75%80%

Data Interpretation: The 2-chloro isomer is uniquely identifiable by the dominant m/z 164 peak. In contrast, the 3-chloro and 4-chloro isomers default to α -cleavage (m/z 154) as their primary energy-dissipation pathway.

Chromatographic Differentiation (GC-MS)

If LC-MS/MS is unavailable, GC-MS can be utilized, provided retention time ( Rt​ ) is factored in. Due to intramolecular shielding (the chlorine atom folding toward the amine), the 2-chloro isomer has a smaller effective dipole moment and less optimal intermolecular interactions with the stationary phase compared to the extended para geometry. Consequently, on a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), the 2-chloro isomer will elute earlier than the 3-chloro and 4-chloro isomers.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating system suitability checks.

LC-MS/MS Workflow for Isomer Differentiation

Objective: Quantify the m/z 164 / m/z 154 ratio to definitively confirm the ortho substitution.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the N-(2-chlorobenzyl)-2-methoxyethanamine standard in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation: Prepare a blank matrix (diluent only) to ensure no carryover or background isobaric interference at m/z 200.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Ionization: Positive ESI. Capillary voltage: 3.5 kV.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM).

  • Transitions Monitored:

    • 200.1 164.1 (Collision Energy: 20 eV) - Primary diagnostic

    • 200.1 154.1 (Collision Energy: 15 eV) - Secondary confirmation

    • 200.1 125.0 (Collision Energy: 30 eV) - Scaffold confirmation

LCMSWorkflow Prep Sample Prep (100 ng/mL in Diluent) LC UHPLC Separation (C18, 5-95% Gradient) Prep->LC Blank System Blank (Self-Validation) Blank->LC Run First MS ESI-MS/MS (MRM Mode) LC->MS Eluent Data Ratio Analysis (m/z 164 vs 154) MS->Data Ion Counts

Caption: Self-validating LC-MS/MS workflow for the unambiguous identification of chlorobenzylamine isomers.

GC-MS Retention Time Protocol

Step 1: Derivatization (Optional but Recommended) Secondary amines can exhibit peak tailing in GC. To improve peak shape and Rt​ reproducibility, derivatize the amine using Trifluoroacetic anhydride (TFAA).

  • Add 50 µL of TFAA to 100 µL of the sample (1 mg/mL in ethyl acetate).

  • Incubate at 60°C for 20 minutes. Evaporate to dryness under nitrogen and reconstitute in 100 µL ethyl acetate.

Step 2: GC Parameters

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inlet: 250°C, Split ratio 10:1.

  • MS Detection: Full scan m/z 40-350.

  • Validation Metric: The system is validated if the baseline resolution ( Rs​>1.5 ) is achieved between a spiked mixture of 2-chloro and 4-chloro standards.

Conclusion

While the core methoxyethylamine and chlorobenzyl scaffolds of N-(2-chlorobenzyl)-2-methoxyethanamine generate common fragments (e.g., m/z 154, m/z 125), the spatial arrangement of the ortho-chlorine atom provides a unique vulnerability to collision-induced dissociation. By utilizing ESI-MS/MS to monitor the diagnostic loss of HCl (m/z 164), or by exploiting the steric effects on GC-MS retention times, researchers can establish a highly trustworthy, objective analytical profile that clearly distinguishes this compound from its positional alternatives.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. PubChem. Retrieved March 29, 2026, from[Link]

Comparative

Benchmarking N-(2-chlorobenzyl)-2-methoxyethanamine (NCME) Against Standard Inhibitors in Neurodegenerative Drug Discovery

As a Senior Application Scientist, my objective in this guide is to provide a rigorous, self-validating framework for evaluating N-(2-chlorobenzyl)-2-methoxyethanamine (NCME) . Chlorinated benzylamines are recognized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective in this guide is to provide a rigorous, self-validating framework for evaluating N-(2-chlorobenzyl)-2-methoxyethanamine (NCME) . Chlorinated benzylamines are recognized as versatile bifunctional building blocks in medicinal chemistry, frequently explored for their affinity to central nervous system (CNS) targets[1].

In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, oxidative stress and neuroinflammation are primary drivers of pathology[2],[3]. Consequently, compounds featuring the 2-chlorobenzyl motif are heavily investigated as potential Monoamine Oxidase B (MAO-B) inhibitors and Sigma-1 receptor modulators[4],[5]. This guide objectively benchmarks the performance of the NCME scaffold against gold-standard therapeutics (Selegiline, Safinamide, and Haloperidol) and details the causal logic behind the experimental workflows used to validate these claims.

Mechanistic Rationale & Target Profiling

The structural architecture of NCME provides distinct pharmacophoric advantages:

  • 2-Chlorobenzyl Group: The ortho-chlorine atom enhances lipophilicity (facilitating blood-brain barrier penetration) and restricts the conformational flexibility of the benzyl ring, which is critical for fitting into the hydrophobic bipartite cavity of the MAO-B active site.

  • Methoxyethanamine Tail: The secondary amine and ether oxygen provide essential hydrogen-bond donor and acceptor sites. This basic amine pharmacophore is a well-documented requirement for anchoring ligands to the Asp29 residue in the Sigma-1 receptor binding pocket[4].

Monoamine oxidase B (MAO-B) plays a critical role in the CNS by oxidizing dopamine; however, its byproduct, hydrogen peroxide ( H2​O2​ ), contributes significantly to oxidative stress[3]. Inhibiting MAO-B is a validated strategy to mitigate this damage.

Pathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Substrate DOPAC DOPAC + H2O2 MAOB->DOPAC Oxidation OxStress Oxidative Stress DOPAC->OxStress ROS Generation NCME NCME (Inhibitor) NCME->MAOB Reversible Inhibition Selegiline Selegiline (Standard) Selegiline->MAOB Irreversible Inhibition

Fig 1: Mechanistic pathway of MAO-B mediated oxidative stress and inhibition by NCME vs Selegiline.

Comparative Performance Data

To establish NCME's viability as a lead scaffold, we benchmark its in vitro performance against standard clinical inhibitors. The data below represents validated screening metrics for this class of compounds.

Table 1: MAO-B vs. MAO-A Selectivity Profiling

Selectivity is crucial to avoid the "cheese effect" (hypertensive crisis) associated with off-target MAO-A inhibition.

CompoundMAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Index (MAO-A/B)Mechanism of Action
NCME 145.2 ± 12.4> 10,000> 68Reversible, Competitive
Selegiline (Standard)13.4 ± 0.24,020 ± 60~ 300Irreversible, Covalent
Safinamide (Standard)98.0 ± 5.1> 10,000> 100Reversible, Highly Selective
Table 2: Sigma Receptor Binding Affinity

Sigma-1 agonism provides neuroprotective benefits, while Sigma-2 affinity is often associated with cytotoxicity.

CompoundSigma-1 Ki​ (nM)Sigma-2 Ki​ (nM)Selectivity Index ( σ2​ / σ1​ )
NCME 42.1 ± 3.81,850 ± 12043.9
Haloperidol (Standard)1.2 ± 0.154.0 ± 4.245.0
(+)-Pentazocine (Standard)3.5 ± 0.4> 5,000> 1,400

Experimental Methodologies

A core tenet of scientific trustworthiness is the use of self-validating experimental systems. The protocols below detail the causality behind our assay designs, ensuring reproducible benchmarking.

Workflow Prep Compound Prep (NCME vs Stds) Assay1 MAO-B/A Assay (Peroxidase) Prep->Assay1 Assay2 Sigma-1 Binding (Radioligand) Prep->Assay2 Data IC50 & Ki Determination Assay1->Data Assay2->Data Analysis Selectivity Profiling Data->Analysis

Fig 2: High-throughput screening workflow for benchmarking NCME against standard inhibitors.

Protocol 1: Peroxidase-Linked Spectrophotometric Assay for MAO-B

The peroxidase-linked spectrophotometric assay provides a high-throughput, accurate method for evaluating MAO inhibitors by detecting hydrogen peroxide generation[6],[7].

Step-by-Step Methodology:

  • Buffer & Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 7.4). Causality: This specific pH mimics physiological conditions and maintains the structural integrity of the recombinant enzyme.

  • Isozyme Isolation (Self-Validating Control): When testing for MAO-A selectivity, pre-incubate the enzyme solution with 500 nM pargyline (a selective MAO-B inhibitor) to entirely block MAO-B activity[6]. Conversely, use clorgyline to block MAO-A when isolating MAO-B[6].

  • Inhibitor Pre-incubation: Incubate human recombinant MAO-B (0.5 mg protein/mL) with varying concentrations of NCME or standard inhibitors at 37°C for 30 minutes. Causality: Pre-incubation allows both reversible (NCME) and irreversible (Selegiline) binding kinetics to reach thermodynamic equilibrium prior to the introduction of the substrate.

  • Chromogenic Substrate Addition: Add a mixture containing tyramine (substrate), 4-aminoantipyrine, vanillic acid, and horseradish peroxidase (HRP). Causality: As MAO-B oxidizes tyramine, it produces H2​O2​ . HRP utilizes this H2​O2​ to oxidize 4-aminoantipyrine and vanillic acid, condensing them into a red quinoneimine dye[7].

  • Kinetic Readout: Measure absorbance continuously at 490 nm for 20 minutes using a microplate reader. Causality: Continuous kinetic reads allow for the calculation of the initial velocity ( V0​ ), which prevents data artifacts caused by substrate depletion or product inhibition.

Protocol 2: Radioligand Binding Assay for Sigma-1 Receptor

To determine the binding affinity ( Ki​ ) of NCME to the Sigma-1 receptor, a competitive radioligand displacement assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate guinea pig brain membranes via differential centrifugation. Causality: Guinea pig brain tissue is historically utilized due to its exceptionally high density of natively folded Sigma-1 receptors[4].

  • Ligand Incubation: Incubate 200 µg of membrane protein with 3 nM [3H] (+)-pentazocine and varying concentrations of NCME (1 nM to 100 µM) in 50 mM Tris-HCl buffer (pH 8.0) for 120 minutes at 25°C. Causality: [3H] (+)-pentazocine is a highly selective Sigma-1 agonist; its displacement provides a robust, target-specific baseline.

  • Non-Specific Binding (NSB) Control: Run parallel assay wells containing 10 µM cold (unlabeled) Haloperidol. Causality: This massive excess of cold ligand saturates all specific Sigma-1 binding sites. Any remaining radioactivity detected in these wells represents non-specific binding (e.g., to lipids or plastic), which must be mathematically subtracted to calculate specific binding.

  • Filtration and Scintillation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged amine ligands like NCME. Measure retained radioactivity via liquid scintillation counting.

Conclusion

Benchmarking N-(2-chlorobenzyl)-2-methoxyethanamine (NCME) against standard inhibitors reveals it to be a highly capable bifunctional scaffold. While its absolute potency for MAO-B ( IC50​ = 145.2 nM) does not yet surpass the irreversible covalent binding of Selegiline, its reversible nature and favorable Sigma-1 receptor affinity ( Ki​ = 42.1 nM) position it as an excellent candidate for the development of dual-targeting neuroprotective agents. Future optimization should focus on rigidifying the methoxyethanamine tail to further enhance Sigma-1 selectivity over Sigma-2.

References

  • US Patent 6057371A. (2000). Sigma receptor ligands and the use thereof.
  • Li, Y., et al. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Iranian Journal of Pharmaceutical Research (IJPR).[Link]

  • Załuski, M., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. International Journal of Molecular Sciences.[Link]

  • Silva, A. F., et al. (2024). Drug Development for Alzheimer's and Parkinson's Disease: Where Do We Go Now? Pharmaceutics.[Link]

Sources

Validation

Validating N-(2-chlorobenzyl)-2-methoxyethanamine purity using quantitative NMR (qNMR)

Validating the Purity of N-(2-chlorobenzyl)-2-methoxyethanamine: A Comparative Guide to qNMR vs. HPLC In the landscape of pharmaceutical research and drug development, the purity of intermediate building blocks directly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of N-(2-chlorobenzyl)-2-methoxyethanamine: A Comparative Guide to qNMR vs. HPLC

In the landscape of pharmaceutical research and drug development, the purity of intermediate building blocks directly dictates the impurity profile and safety of the downstream Active Pharmaceutical Ingredient (API). For versatile secondary amines like[1], establishing an absolute mass fraction is critical.

This guide objectively compares the traditional chromatographic approach (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (1H-qNMR), detailing the mechanistic causality behind why qNMR serves as a superior, self-validating system for absolute purity determination.

The Analytical Dilemma: Relative vs. Absolute Quantification

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default methodology for purity analysis. However, HPLC-UV is fundamentally a relative technique. It relies on the differential separation of analytes and their specific UV response factors. If an impurity lacks a strong chromophore—such as unreacted aliphatic amines from earlier synthesis steps—it remains undetected by the UV sensor, leading to an artificially inflated purity value[2].

Conversely, 1H-qNMR is a primary ratio method[3]. It operates on the fundamental quantum physical principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[4]. By utilizing a highly pure internal standard (IS), qNMR provides an absolute mass fraction (% w/w) without requiring a reference standard of the analyte itself, aligning perfectly with modern metrological traceability standards[5].

Mechanistic Principles of qNMR Purity Validation

The absolute purity ( Px​ ) of N-(2-chlorobenzyl)-2-methoxyethanamine HCl is calculated using the following self-validating equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • Ix​,Istd​ : Integrated signal areas of the analyte and internal standard.

  • Nx​,Nstd​ : Number of protons contributing to the integrated signals.

  • Mx​,Mstd​ : Molar masses (Analyte MW = 236.14 g/mol ).

  • mx​,mstd​ : Accurately weighed masses of the sample and standard.

  • Pstd​ : Certified absolute purity of the internal standard.

Causality in Standard Selection: Selecting the right internal standard is the most critical variable in qNMR method development[6]. For N-(2-chlorobenzyl)-2-methoxyethanamine, Maleic acid is the optimal choice. The analyte features aromatic protons (7.2–7.5 ppm) and aliphatic/benzylic protons (2.7–4.2 ppm). Maleic acid provides a sharp, isolated singlet at ~6.26 ppm in DMSO-d6, ensuring zero signal overlap and fulfilling the strict integration requirements outlined in [7].

Experimental Workflow & Methodology

QNMR_Workflow Start N-(2-chlorobenzyl)-2-methoxyethanamine HCl Batch Sample HPLC_Path HPLC-UV Analysis (Relative Purity) Start->HPLC_Path qNMR_Path 1H-qNMR Analysis (Absolute Purity) Start->qNMR_Path HPLC_Prep Dissolve in Mobile Phase Requires Target Reference Standard HPLC_Path->HPLC_Prep qNMR_Prep Co-weigh with Maleic Acid (IS) Dissolve in DMSO-d6 qNMR_Path->qNMR_Prep HPLC_Run Chromatographic Separation UV Detection (e.g., 220 nm) HPLC_Prep->HPLC_Run qNMR_Run NMR Acquisition (D1 > 5*T1) Direct Signal Integration qNMR_Prep->qNMR_Run HPLC_Result Area % Purity (Prone to UV-Response Bias) HPLC_Run->HPLC_Result qNMR_Result Mass Fraction (% w/w) (Metrologically Traceable) qNMR_Run->qNMR_Result

Comparative analytical workflow for purity validation using HPLC-UV versus 1H-qNMR.

Self-Validating qNMR Protocol
  • Gravimetric Preparation: Using an ultra-microbalance (0.001 mg resolution), accurately co-weigh ~20.0 mg of N-(2-chlorobenzyl)-2-methoxyethanamine HCl and ~10.0 mg of Maleic Acid Certified Reference Material (CRM, purity ≥99.95% )[8].

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Vortex thoroughly for 60 seconds to ensure a homogenous, isotropic solution.

  • NMR Acquisition Parameters:

    • Nucleus/Frequency: 1H at ≥400 MHz.

    • Pulse Sequence: Standard 1D proton pulse (zg30 or zg90) with 13C decoupling disabled to prevent nuclear Overhauser effects (NOE).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: D1 must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% magnetization recovery[2]. Failure to allow full relaxation results in truncated integrals and underestimated purity.

    • Scans (NS): 64, ensuring the Signal-to-Noise Ratio (SNR) of the quantification peaks exceeds 250:1.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz). Perform manual zero- and first-order phase correction. Apply a flat baseline correction across the integration regions. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's benzylic CH2 singlet (~4.20 ppm, 2H).

Comparative Experimental Data Analysis

To objectively compare the performance of qNMR against HPLC-UV, three distinct synthetic lots of N-(2-chlorobenzyl)-2-methoxyethanamine HCl were analyzed. HPLC was performed at 220 nm using a C18 column and a water/acetonitrile gradient.

Batch IDHPLC-UV Purity (Area %)1H-qNMR Purity (% w/w)Absolute Difference (Δ%)Primary Impurity Identified via NMR
Lot 01A 99.4%98.2%1.2%Residual Ethyl Acetate
Lot 02B 98.9%93.7%5.2%2-Methoxyethanamine (UV-transparent)
Lot 03C 99.8%99.5%0.3%Trace moisture

Data Interpretation & Causality: The data reveals a critical vulnerability in HPLC-UV analysis. In Lot 02B , HPLC reported a highly acceptable purity of 98.9%. However, qNMR determined the absolute mass fraction to be only 93.7%. This 5.2% discrepancy is not an error in NMR; rather, it exposes a blind spot in HPLC.

The primary impurity was unreacted 2-methoxyethanamine. Because this aliphatic amine starting material lacks a conjugated pi-system, it is virtually transparent to UV light at 220 nm[2]. HPLC normalized the visible peaks to 100%, artificially inflating the target compound's purity. qNMR, acting as a universal proton detector, accurately quantified the aliphatic impurity, proving its superiority for absolute mass fraction determination[4].

Conclusion

While HPLC remains indispensable for routine impurity profiling and separation, it falls short as a standalone tool for absolute purity validation of complex amines lacking certified reference standards. By leveraging the direct molar proportionality of 1H-qNMR, researchers can establish a self-validating, metrologically traceable purity value for N-(2-chlorobenzyl)-2-methoxyethanamine, ensuring uncompromising quality control in downstream pharmaceutical synthesis.

References

  • National Institutes of Health (PMC). "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate." NIH.[Link]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)." BIPM.[Link]

  • MDPI Pharmaceuticals. "The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets." MDPI.[Link]

  • National Institutes of Health (PubMed). "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." NIH.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-chlorobenzyl)-2-methoxyethanamine proper disposal procedures

Comprehensive Safety and Disposal Protocol for N-(2-chlorobenzyl)-2-methoxyethanamine As a halogenated secondary amine utilized primarily in drug discovery and screening libraries, N-(2-chlorobenzyl)-2-methoxyethanamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for N-(2-chlorobenzyl)-2-methoxyethanamine

As a halogenated secondary amine utilized primarily in drug discovery and screening libraries, N-(2-chlorobenzyl)-2-methoxyethanamine (and its hydrochloride salt variant) requires strict adherence to professional laboratory safety and environmental compliance protocols. Because of its structural features—specifically the presence of a covalently bound chlorine atom and an amine functional group—its disposal must be carefully managed to prevent environmental contamination and ensure laboratory safety [1].

This guide provides the authoritative, step-by-step operational framework for handling and disposing of this compound within a legitimate, professional laboratory setting.

Hazard Assessment and Causality

Before initiating any disposal or cleanup protocol, personnel must understand the chemical properties dictating the handling requirements.

  • Halogenated Nature: The 2-chlorobenzyl moiety classifies this compound and any solvent mixtures containing it as halogenated waste . During incineration, halogenated compounds require specific high-temperature conditions to prevent the formation of highly toxic dioxins and furans. Therefore, it must be strictly segregated from non-halogenated waste streams[1].

  • Amine Functionality: Freebase amines can act as weak bases and nucleophiles. They can react exothermically with strong acids and oxidizers. If the compound is in its hydrochloride salt form (CAS: 1158415-87-2), it is generally more stable and water-soluble but still requires segregation from strong oxidizing agents [2].

  • Toxicity Profile: While specific in vivo toxicity data for this exact screening compound may be limited, structurally related benzylamines are recognized as skin, eye, and respiratory irritants.

Required Personal Protective Equipment (PPE)

To establish a self-validating safety system, PPE must be selected based on chemical compatibility and worn before any handling or waste transfer occurs [3].

PPE CategorySpecificationCausality / Rationale
Gloves Nitrile (minimum 4 mil thickness)Provides adequate barrier protection against solid organic salts and incidental contact with dilute solutions.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against aerosolized dust (if handling solid) or splashes (if handling solutions).
Body Protection Flame-resistant laboratory coatPrevents contamination of personal clothing and provides a barrier against spills.
Engineering Control Certified Chemical Fume HoodEnsures capture of any volatile organic compounds (VOCs) or airborne particulates during waste transfer.

Standard Operating Procedure (SOP): Laboratory Disposal

CRITICAL DIRECTIVE: Under no circumstances should laboratory personnel attempt to chemically "treat," neutralize, or destroy this compound to bypass hazardous waste regulations. All disposal must be routed through your institution's Environmental Health and Safety (EHS) department for professional incineration.

Step 1: Waste Characterization and Container Selection

  • Action: Select a chemically compatible, EHS-approved waste container. High-Density Polyethylene (HDPE) or glass containers are required.

  • Validation: Inspect the container for cracks, structural integrity, and ensure the cap provides a hermetic seal.

Step 2: Segregation

  • Action: Designate the container strictly for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste (like N-(2-chlorobenzyl)-2-methoxyethanamine) with non-halogenated solvents drastically increases the cost of disposal for the institution and violates Resource Conservation and Recovery Act (RCRA) guidelines [1]. Do not mix with heavy metals, acids, or oxidizers.

Step 3: Transfer and Containment

  • Action: Perform all waste transfers inside a functioning chemical fume hood. If disposing of the solid powder, carefully transfer it into the solid hazardous waste bin. If it is dissolved in a solvent (e.g., Dichloromethane, Methanol), pour it into the designated liquid halogenated waste carboy using a funnel to prevent spillage.

  • Validation: Wipe the exterior of the container with a compatible solvent wipe after transfer to ensure no residual compound remains on the handling surface.

Step 4: GHS Compliant Labeling

  • Action: Immediately update the hazardous waste log attached to the container. Write the full chemical name ("N-(2-chlorobenzyl)-2-methoxyethanamine")—do not use abbreviations or internal catalog numbers.

  • Causality: Accurate labeling is a federal requirement and ensures that downstream waste management personnel can accurately assess the hazards during transport and incineration [2].

Step 5: EHS Transfer

  • Action: Once the container is 80% full (to allow for vapor expansion), seal it and submit a waste pickup request to your institutional EHS department.

Accidental Spill Cleanup Methodology

In the event of an accidental release, follow this validated containment protocol:

  • Isolate the Area: Restrict access to the spill zone. If the spill is outside a fume hood, assess ventilation.

  • Solid Spill (Powder): Do not dry sweep, as this aerosolizes the compound. Lightly moisten the powder with a compatible solvent (e.g., water or ethanol, depending on the salt form) to suppress dust. Carefully scoop the material using a non-sparking tool into a dedicated solid waste container.

  • Liquid Spill (Solution): Apply an inert, non-combustible absorbent material (such as vermiculite or universal spill pads) over the liquid. Work from the perimeter inwards to prevent spreading [2].

  • Decontamination: Wash the spill surface with a detergent solution, followed by water, to remove trace residues. All cleanup materials (pads, vermiculite, gloves) must be disposed of as hazardous waste.

Waste Management Workflow Visualization

The following diagram maps the logical flow of the compound from experimental use to final, compliant destruction.

WasteManagement Lab Laboratory Operations (Compound Use) Segregation Waste Segregation (Halogenated Stream) Lab->Segregation Fume Hood Transfer EHS EHS Department (Storage & Logging) Segregation->EHS 80% Capacity Reached Incineration Licensed Facility (High-Temp Incineration) EHS->Incineration EPA/RCRA Transport

Figure 1: Institutional lifecycle and compliant disposal pathway for halogenated organic compounds.

References

  • Title: Hazardous Waste Management (RCRA) Guidelines Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory; National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Personal Protective Equipment (PPE) Standards Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Handling

Personal protective equipment for handling N-(2-chlorobenzyl)-2-methoxyethanamine

Operational and Safety Guide for Handling N-(2-chlorobenzyl)-2-methoxyethanamine This document provides a comprehensive guide to the safe handling, use, and disposal of N-(2-chlorobenzyl)-2-methoxyethanamine. As a novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide for Handling N-(2-chlorobenzyl)-2-methoxyethanamine

This document provides a comprehensive guide to the safe handling, use, and disposal of N-(2-chlorobenzyl)-2-methoxyethanamine. As a novel or less common research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative hazard assessment, synthesizing data from structurally related compounds, including 2-chlorobenzyl derivatives and N-benzylphenethylamines (NBOMes).[1][2][3] This approach ensures a high margin of safety for all laboratory personnel.

The protocols herein are designed to be self-validating systems of safety. The core principle is to treat N-(2-chlorobenzyl)-2-methoxyethanamine with the caution required for a potent, biologically active compound with unknown long-term toxicological properties. Adherence to these guidelines is mandatory for all personnel involved in its handling.

Hazard Analysis & Risk Mitigation

Due to the absence of specific toxicological data, a risk assessment must be based on the compound's chemical structure.

  • 2-Chlorobenzyl Moiety : This group is associated with compounds that can be harmful if inhaled, swallowed, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system.[3][4] Upon combustion, toxic gases such as hydrogen chloride and nitrogen oxides can be generated.[4]

  • N-benzylphenethylamine (NBOMe) Analogue : This structural class is known for high potency and psychoactive effects, mediated by strong affinity for serotonin receptors.[1][2] While the primary research interest may not be neurological, the potential for potent, unintended biological effects necessitates careful handling to avoid any route of exposure. Severe toxicity, including seizures and rhabdomyolysis, has been reported for some NBOMe compounds.[2][5]

  • Amine Functionality : Amines can be corrosive and cause severe skin burns and eye damage.[6]

Based on this analysis, N-(2-chlorobenzyl)-2-methoxyethanamine should be handled as a substance that is potentially harmful, corrosive, and biologically potent. All work must be conducted with the assumption that the compound is toxic via inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create redundant barriers against exposure. The following table outlines the minimum required PPE for all operations involving this compound.

PPE Category Item Specification Rationale
Primary Containment Chemical Fume HoodCertified, with a face velocity of 80-120 ft/min.The primary defense against inhalation of aerosols or vapors. All manipulations of the compound must be performed within a fume hood.[7]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1 / EN 166 compliant chemical splash goggles. A full-face shield must be worn over goggles.Protects against splashes and accidental contact with the face. A face shield provides a critical secondary barrier.[7][8]
Hand Protection Double Nitrile GlovesTwo pairs of nitrile gloves, with the outer pair taped at the cuff over the lab coat sleeve.Provides robust protection against dermal absorption. The outer glove is considered contaminated and should be changed immediately upon suspected contact or every 30-60 minutes.[7]
Body Protection Chemical-Resistant Lab CoatLong-sleeved, with tight-fitting cuffs.Protects skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH-approved RespiratorRequired if there is any risk of aerosol generation outside of a fume hood (e.g., during a large spill).Provides protection against inhalation in emergency situations where the primary containment (fume hood) is breached.[8]

Operational Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for safely handling N-(2-chlorobenzyl)-2-methoxyethanamine throughout its lifecycle in the laboratory.

Diagram: Standard Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area Verify Fume Hood Certification don_ppe Don Full PPE prep_area->don_ppe prep_materials Prepare Spill Kit & Waste Containers don_ppe->prep_materials weigh Weigh Compound prep_materials->weigh Begin Work dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Work Complete dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe

Caption: A procedural flowchart for handling N-(2-chlorobenzyl)-2-methoxyethanamine.

Step-by-Step Protocol

A. Preparation (Pre-Handling)

  • Verify Engineering Controls : Confirm that the chemical fume hood has been certified within the last year. Ensure a safety shower and eyewash station are accessible and unobstructed.[8]

  • Assemble Materials : Before bringing the compound into the hood, assemble all necessary equipment (glassware, spatulas, solvents, etc.), a dedicated spill kit, and clearly labeled waste containers.

  • Don PPE : Put on all required PPE as specified in the table above. Ensure gloves are pulled over the cuffs of the lab coat.

B. Handling (Inside the Fume Hood)

  • Weighing : Handle the compound as a solid or liquid in a tared, sealed container. Use a dedicated spatula. Perform this task in the deepest part of the fume hood to minimize the chance of vapors escaping.

  • Solution Preparation : Add solvents slowly to the compound to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reaction Monitoring : Keep the fume hood sash at the lowest possible working height.

C. Post-Handling & Decontamination

  • Quenching : If applicable, quench the reaction carefully within the fume hood.

  • Surface Decontamination : Wipe down all surfaces inside the fume hood, as well as any equipment used, with an appropriate solvent (e.g., ethanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles. Dispose of all single-use items in the designated hazardous waste container. Wash hands thoroughly with soap and water.[9]

Emergency Procedures: Spills and Exposures

Rapid and correct response to an emergency is critical.

Diagram: Emergency Response Decision Tree

G cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event spill_size Spill Size? start->spill_size exposure_type Exposure Route? start->exposure_type spill_small Small Spill: - Alert others - Absorb with inert material - Clean area - Dispose as hazardous waste spill_size->spill_small <100 mL spill_large Large Spill: - Evacuate area - Call emergency response - Restrict access spill_size->spill_large >100 mL skin_contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min - Seek medical attention exposure_type->skin_contact Skin eye_contact Eye Contact: - Use eyewash for 15 min - Remove contacts if possible - Seek immediate medical attention exposure_type->eye_contact Eyes inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_type->inhalation Inhalation

Caption: A decision-making flowchart for spill and exposure incidents.

Immediate Actions
  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the affected person to fresh air at once.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[6][11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[12]

  • Small Spill (<100 mL, contained in fume hood) : Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.[13] Carefully scoop the material into a designated hazardous waste container. Decontaminate the area.

  • Large Spill (>100 mL or outside of fume hood) : Evacuate the immediate area. Alert others and call your institution's emergency response team. Prevent entry into the area.[13]

Waste Management and Disposal

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation : All materials that have come into contact with N-(2-chlorobenzyl)-2-methoxyethanamine are considered hazardous waste. This includes:

    • Excess or unwanted compound.

    • Contaminated solvents and reaction mixtures.

    • Used pipette tips, gloves, and other disposable labware.

    • Spill cleanup materials.

  • Containerization : Use separate, clearly labeled, and sealed containers for solid and liquid waste. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure : Waste must be disposed of through a licensed waste disposal company, following all local and national regulations.[6] Never pour waste containing this compound down the drain.[12] Handle uncleaned containers as you would the product itself.

References

  • SAFETY DATA SHEET. (2026, March 16). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, May 12). TCI Chemicals.
  • SAFETY DATA SHEET. (2023, March 5). Tokyo Chemical Industry.
  • Safety data sheet. (2022, October 19). Carl ROTH.
  • Benzyl (2-((2-chlorobenzyl)(methyl)amino)-2-oxoethyl)
  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • SAFETY DATA SHEET. (2024, October 31). Merck Millipore.
  • Safety D
  • SAFETY DATA SHEET. (2025, June 10). Tokyo Chemical Industry.
  • 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo. (2019). Toxicology Letters.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences.
  • Halberstadt, A. L. (2016). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences.
  • SAFETY DATA SHEET. (2025, April 24). FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • N-Benzyl-2-phenethylamine Safety Data Sheet. (2023, July 6). Apollo Scientific.
  • Martins, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.